molecular formula C30H43N5O8 B12060738 ATTO 425 azide CAS No. 1609584-73-7

ATTO 425 azide

Cat. No.: B12060738
CAS No.: 1609584-73-7
M. Wt: 601.7 g/mol
InChI Key: RSOCGOAHHWBJFE-UHFFFAOYSA-N
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Description

ATTO 425 azide is a useful research compound. Its molecular formula is C30H43N5O8 and its molecular weight is 601.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1609584-73-7

Molecular Formula

C30H43N5O8

Molecular Weight

601.7 g/mol

IUPAC Name

ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate

InChI

InChI=1S/C30H43N5O8/c1-5-42-28(37)24-18-22-17-23-21(2)20-30(3,4)35(25(23)19-26(22)43-29(24)38)10-6-7-27(36)32-8-11-39-13-15-41-16-14-40-12-9-33-34-31/h17-19,21H,5-16,20H2,1-4H3,(H,32,36)

InChI Key

RSOCGOAHHWBJFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

ATTO 425 azide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ATTO 425 Azide (B81097) for Researchers and Drug Development Professionals

Introduction

ATTO 425 is a fluorescent label belonging to the coumarin (B35378) dye family.[1][2][3] It is characterized by a high fluorescence quantum yield, a large Stokes shift, significant photostability, and a low molecular weight.[1][2][3][4] The dye is moderately hydrophilic and can be efficiently excited in the 405-455 nm range.[1][3][5] The azide derivative, ATTO 425 azide, is specifically designed for bioorthogonal labeling reactions, most notably "click chemistry," enabling the precise and efficient attachment of the fluorescent dye to biomolecules such as DNA, RNA, and proteins.[2][6]

Chemical Structure and Physicochemical Properties

This compound is the azide derivative of the ATTO 425 dye.[7][8] Its molecular formula is C30H43N5O8.[7] The dye's structure and properties make it a robust tool for various bioanalytical applications.[1][9]

Quantitative Data Summary

The key physicochemical and spectroscopic properties of this compound are summarized in the table below. The optical data are typically measured for the carboxy derivative in an aqueous solution like PBS (pH 7.4).[2][6]

PropertyValueReference
Molecular Weight (MW) 601.69 g/mol ; ~602 g/mol [2][7]
Excitation Maximum (λabs) 439 nm[1][2][7][8]
Emission Maximum (λfl) 485 nm[1][2]
Molar Extinction Coefficient (εmax) 4.5 x 104 M-1 cm-1[1][2]
Fluorescence Quantum Yield (ηfl) 90%[1][2]
Fluorescence Lifetime (τfl) 3.6 ns[1][2]
Correction Factor (CF260) 0.19[1][2]
Correction Factor (CF280) 0.17[1][2]

Core Application: Click Chemistry

This compound is a reagent primarily used in click chemistry, a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[2][10] The azide group on the dye allows it to react with alkyne-functionalized molecules to form a stable triazole linkage. This specificity is crucial in complex biological environments where side reactions with other functional groups like amines and sulfhydryls need to be avoided.[11]

This compound can participate in two main types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most common form of click chemistry. It involves the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is highly efficient and can be performed in aqueous buffers, making it suitable for biomolecule labeling.[7][8][10][12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free click chemistry variant. It involves the reaction of the azide with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[7][8] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it ideal for labeling living cells.[7][8]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product atto This compound product ATTO 425-Labeled Biomolecule atto->product alkyne Alkyne-modified Biomolecule alkyne->product copper Cu(I) Source (e.g., CuSO4 + Ascorbate) copper->product catalyzes ligand Ligand (e.g., TBTA, THPTA) ligand->copper stabilizes

Diagram 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Experimental Protocols

The following is a generalized protocol for labeling an alkyne-modified oligonucleotide with this compound using CuAAC. This protocol can be adapted for other biomolecules, but optimization may be required.

Materials and Reagents
Stock Solution Preparation[11][12]
  • This compound (Solution A) : Dissolve 1.0 mg of this compound in an appropriate volume of DMSO or a 1:1 DMSO/t-BuOH solution to achieve a high concentration (e.g., 10-50 mM).[11] Prepare this solution immediately before use.[6]

  • Alkyne-Oligonucleotide (Solution B) : Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of approximately 2 mM.[11]

  • Copper Catalyst (Solution C) : Prepare a 100 mM solution of CuSO4 in water.[12]

  • Ligand (Solution D) : Prepare a 100-200 mM solution of the chosen ligand (e.g., THPTA) in water or a 0.1 M solution of TBTA in a 3:1 DMSO/t-BuOH mixture.[11][12]

  • Reducing Agent (Solution E) : Prepare a fresh 100 mM solution of sodium ascorbate in water. This solution must be made immediately before use as it is prone to oxidation.[12]

Labeling Protocol[11][12]
  • In a microcentrifuge tube, combine the alkyne-oligonucleotide solution with a 5- to 10-fold molar excess of the this compound stock solution.[11]

  • In a separate tube, pre-mix the CuSO4 solution and the ligand solution. For THPTA, a 1:2 ratio of Cu:Ligand is common.[12]

  • Add the copper/ligand complex to the oligonucleotide/dye mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of reactants should be as high as possible for maximum efficiency.[11]

  • Incubate the reaction mixture. The reaction can proceed at room temperature for 1-4 hours or can be accelerated by incubating at a higher temperature (e.g., 40-45°C) for about 30 minutes.[11] Protect the reaction from light.

Purification of the Labeled Oligonucleotide[11][13]
  • After the reaction is complete, the labeled oligonucleotide can be purified from excess dye and reaction components.

  • Ethanol Precipitation : Add 0.1 volumes of 3 M sodium acetate (B1210297) and 2.5-3 volumes of cold ethanol.[11] Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the oligonucleotide. Wash the pellet with cold 70% ethanol and air dry.

  • Gel Filtration : Alternatively, use a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled oligonucleotide (which elutes first) from the smaller, unreacted dye molecules.[13]

  • HPLC : For the highest purity, reverse-phase HPLC can be used for separation.

G prep 1. Prepare Stock Solutions (Dye, Oligo, Catalyst, Ligand, Reductant) mix 2. Mix Oligonucleotide and this compound prep->mix add_cat 3. Add Pre-mixed Cu(I)/Ligand Complex mix->add_cat initiate 4. Initiate with Sodium Ascorbate add_cat->initiate incubate 5. Incubate (Room Temp or 40-45°C) initiate->incubate purify 6. Purify Product (Precipitation or Chromatography) incubate->purify product Final Product: Labeled Oligonucleotide purify->product

Diagram 2: General Experimental Workflow for Oligonucleotide Labeling.

Storage and Handling

  • Storage : The lyophilized this compound solid should be stored at -20°C, protected from light and moisture.[2][6] When stored correctly, the product is stable for at least three years.[6]

  • Handling : Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[6] Stock solutions in anhydrous DMF or DMSO should be prepared fresh before use, as their stability can be limited.[6] Always protect dye solutions from light to prevent photobleaching.

References

An In-depth Technical Guide to ATTO 425 Azide: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 425 is a fluorescent dye belonging to the coumarin (B35378) family, recognized for its exceptional photophysical properties. This guide focuses on the azide (B81097) derivative, ATTO 425 azide, a key reagent in bioorthogonal chemistry, particularly in the realm of "click chemistry". Its strong absorption, high fluorescence quantum yield, significant Stokes shift, and good photostability make it an invaluable tool for the fluorescent labeling of biomolecules such as DNA, RNA, and proteins.[1][2] This document provides a comprehensive overview of its spectral and photophysical characteristics, detailed experimental protocols for its application, and examples of its use in cellular imaging.

Core Photophysical & Spectral Properties

This compound exhibits a distinct spectral profile characterized by an excitation maximum in the violet-blue region and an emission maximum in the green region of the visible spectrum. This large Stokes shift is advantageous as it minimizes the overlap between the excitation and emission signals, thereby improving the signal-to-noise ratio in fluorescence imaging. The dye is moderately hydrophilic and can be efficiently excited by common laser lines and light sources.[3][4]

A summary of its key quantitative properties is presented in the table below:

PropertyValueReference
Excitation Maximum (λabs)439 nm[3]
Emission Maximum (λfl)485 nm[3]
Molar Extinction Coefficient (εmax)4.5 x 104 M-1cm-1[3]
Fluorescence Quantum Yield (ηfl)90%[3]
Fluorescence Lifetime (τfl)3.6 ns[3]
Correction Factor (CF260)0.19[3]
Correction Factor (CF280)0.17[3]

Experimental Protocols: Labeling with this compound via Click Chemistry

This compound is primarily utilized in click chemistry reactions, which are known for their high efficiency, specificity, and biocompatibility.[2][5] The azide group on the dye reacts readily with a terminal alkyne or a strained cyclooctyne (B158145) on a target biomolecule. The two main types of click chemistry reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Alkyne-Modified Biomolecules

This protocol is suitable for labeling purified alkyne-containing biomolecules such as proteins and nucleic acids in a controlled in vitro setting.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-chelating ligand

  • Sodium ascorbate (B8700270) (freshly prepared)

  • Phosphate-buffered saline (PBS) or other suitable buffer at pH 7.0-7.5

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in a suitable buffer.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 100 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of TBTA or THPTA in DMSO or water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2-10 fold molar excess of this compound.[5]

    • Add the copper-chelating ligand (TBTA or THPTA) to the reaction mixture.

    • Add CuSO4 to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light.[5] The reaction time may be optimized depending on the specific biomolecule and desired degree of labeling.

  • Purification:

    • Remove unreacted dye and other reagents by methods such as gel filtration (e.g., Sephadex G-25), dialysis, or precipitation.[6]

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification Alkyne_Biomolecule Alkyne-modified Biomolecule Reaction_Mix Combine Biomolecule, Dye, Ligand, and CuSO4 Alkyne_Biomolecule->Reaction_Mix ATTO425_Azide This compound Stock ATTO425_Azide->Reaction_Mix CuSO4 CuSO4 Stock CuSO4->Reaction_Mix Ligand TBTA/THPTA Stock Ligand->Reaction_Mix Ascorbate Sodium Ascorbate Stock (Fresh) Initiation Add Sodium Ascorbate to Initiate Ascorbate->Initiation Reaction_Mix->Initiation Incubation Incubate at RT (protected from light) Initiation->Incubation Purify Purify via Gel Filtration, Dialysis, or Precipitation Incubation->Purify Labeled_Product ATTO 425-Labeled Biomolecule Purify->Labeled_Product

CuAAC Labeling Workflow
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

SPAAC is a copper-free click chemistry method, making it ideal for labeling biomolecules in living cells without the concern of copper-induced cytotoxicity. This protocol is designed for labeling cells that have been metabolically engineered to express biomolecules with a strained alkyne (e.g., dibenzocyclooctyne - DBCO).

Materials:

  • Live cells cultured with a metabolic precursor containing a strained alkyne.

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Metabolic Labeling:

    • Culture cells in a medium supplemented with a metabolic precursor containing a strained alkyne (e.g., a DBCO-modified amino acid or sugar) for a sufficient period to allow for incorporation into the biomolecules of interest.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically in the low micromolar range).

  • Labeling Reaction:

    • Wash the metabolically labeled cells with PBS to remove any unincorporated precursor.

    • Add the this compound labeling solution to the cells and incubate under normal cell culture conditions (e.g., 37°C, 5% CO2) for 30-60 minutes, protected from light.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells several times with PBS to remove any unreacted dye.

    • The cells are now ready for fluorescence microscopy imaging.

SPAAC_Workflow cluster_metabolic 1. Metabolic Labeling cluster_labeling 2. Labeling cluster_imaging 3. Imaging Culture_Cells Culture cells with strained alkyne precursor Wash_Cells1 Wash cells with PBS Culture_Cells->Wash_Cells1 Add_Dye Add this compound in culture medium Wash_Cells1->Add_Dye Incubate_Cells Incubate at 37°C Add_Dye->Incubate_Cells Wash_Cells2 Wash cells with PBS Incubate_Cells->Wash_Cells2 Image_Cells Fluorescence Microscopy Wash_Cells2->Image_Cells

SPAAC Live Cell Labeling Workflow

Applications in Fluorescence Imaging

This compound is a versatile tool for a wide range of fluorescence imaging applications due to its bright and stable signal.

Fluorescence Microscopy Settings

For optimal imaging of ATTO 425, the following microscope settings are recommended:

  • Excitation: A laser line or filter set that provides excitation light around 440 nm is ideal. Common laser lines such as 405 nm or 445 nm can be used effectively.[7]

  • Emission: A bandpass filter centered around 485 nm will efficiently collect the fluorescence emission while blocking scattered excitation light. A common filter set is 450/50 nm.[7]

Visualization of Cellular Structures

This compound, in conjunction with click chemistry, can be used to visualize a variety of cellular structures and processes. For instance, by metabolically labeling glycans with an alkyne-modified sugar, subsequent reaction with this compound allows for the visualization of glycosylation patterns on the cell surface and within intracellular compartments. This approach can be used to study glycan trafficking and the localization of specific glycoproteins.

Another common application is the labeling of the cytoskeleton. For example, alkyne-modified actin or tubulin monomers can be introduced into cells, which are then incorporated into their respective filaments. Subsequent labeling with this compound enables the high-resolution imaging of the actin and microtubule networks.

In Situ Hybridization

This compound can also be used as a detection reagent in in situ hybridization (ISH) protocols. Alkyne-modified oligonucleotide probes can be hybridized to target RNA or DNA sequences within fixed cells or tissues. The hybridized probes are then detected by a click reaction with this compound, allowing for the spatial localization of specific nucleic acid sequences.

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific labeling of biomolecules in both in vitro and live-cell applications. Its excellent photophysical properties, combined with the high efficiency and specificity of click chemistry, make it an indispensable tool for researchers in cell biology, drug development, and various other life science disciplines. The detailed protocols and application examples provided in this guide offer a solid foundation for the successful implementation of this compound in a wide range of experimental workflows.

References

ATTO 425 Azide: A Technical Guide to Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of ATTO 425 azide (B81097), with a core focus on its fluorescence quantum yield. ATTO 425 is a fluorescent label based on a coumarin (B35378) structure, recognized for its high fluorescence quantum yield, significant Stokes shift, and robust photostability.[1][2][3][4] The azide modification facilitates its use in "click chemistry" applications, such as the Huisgen cycloaddition, for labeling biomolecules like DNA, RNA, and proteins.[3]

Core Photophysical Properties

The efficiency of a fluorophore is fundamentally characterized by its fluorescence quantum yield (Φf or ηfl), which describes the ratio of photons emitted to photons absorbed. ATTO 425 exhibits a remarkably high quantum yield, making it a highly sensitive fluorescent marker for bioanalytical applications.[1][5] The optical data for the ATTO 425 carboxy derivative in an aqueous solution are summarized below.

ParameterValueReference
Fluorescence Quantum Yield (ηfl) 90% [1][2][3]
Absorption Maximum (λabs)439 nm[1][3]
Emission Maximum (λfl)485 nm[1][3]
Molar Extinction Coefficient (εmax)4.5 x 10⁴ M⁻¹ cm⁻¹[1][3]
Fluorescence Lifetime (τfl)3.6 ns[1][6][3]
Stokes Shift46 nm
Recommended Excitation Range405 - 455 nm[1][4]

Experimental Protocol: Determining Fluorescence Quantum Yield (Comparative Method)

The most common and accurate method for determining the fluorescence quantum yield of a sample is the comparative method.[7] This protocol involves comparing the fluorescence properties of the unknown sample (ATTO 425 azide) to a well-characterized fluorescence standard with a known quantum yield.

1. Selection of a Reference Standard:

  • Choose a standard with absorption and emission profiles that are similar to ATTO 425 (e.g., Coumarin 1 or Quinine Sulfate).

  • The standard must have a precisely known and well-documented quantum yield in the chosen solvent.

  • The standard should be photochemically stable.

2. Preparation of Solutions:

  • Prepare a stock solution of both the this compound sample and the reference standard in the same high-purity solvent (e.g., deionized water, PBS, or ethanol). The refractive index of the solvent must be known.

  • From the stock solutions, prepare a series of five dilutions for both the sample and the standard.

  • The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

3. Absorbance Measurements:

  • Using a UV-Vis spectrophotometer, measure the absorbance of all prepared solutions at the chosen excitation wavelength.

  • Use the pure solvent as a blank reference.

  • Record the absorbance value for each solution.

4. Fluorescence Measurements:

  • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

  • The excitation wavelength should be the same as that used for the absorbance measurements.

  • Ensure experimental conditions (e.g., slit widths, cuvette path length, temperature) are identical for both the sample and the reference standard measurements.

  • The emission spectra must be corrected for the wavelength-dependent sensitivity of the detector.[8]

5. Data Analysis and Calculation:

  • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • For both the this compound sample and the reference standard, plot the integrated fluorescence intensity versus the corresponding absorbance.

  • Perform a linear regression for both data sets. The resulting plots should be linear, and the slope (gradient) of each line should be determined.

  • Calculate the fluorescence quantum yield of the this compound sample using the following equation[7]:

Mandatory Visualization

The following diagram illustrates the experimental workflow for the comparative determination of fluorescence quantum yield.

G cluster_prep 1. Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis cluster_calc 4. Calculation prep_start Select Reference Standard & Solvent prep_sample Prepare Dilution Series (this compound) prep_start->prep_sample prep_ref Prepare Dilution Series (Reference Standard) prep_start->prep_ref abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_ref->abs_measure fluor_measure Record Corrected Fluorescence Spectra abs_measure->fluor_measure integrate Integrate Area of Emission Spectra fluor_measure->integrate plot Plot: Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) for Sample & Standard plot->gradient calc_qy Calculate Quantum Yield (Φx) using Comparative Equation gradient->calc_qy result Final Φx Value calc_qy->result

Caption: Workflow for determining fluorescence quantum yield via the comparative method.

References

ATTO 425 azide Stokes shift and brightness

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Photophysical Properties of ATTO 425 Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the key photophysical properties of the fluorescent dye ATTO 425 azide, focusing on its Stokes shift and brightness. The information is intended to assist researchers in the fields of life sciences and drug development in the effective application of this versatile fluorophore.

Core Photophysical Data of this compound

The following table summarizes the essential quantitative data for this compound, a coumarin-based fluorescent label known for its high fluorescence quantum yield and large Stokes shift.[1][2][3][4][5] These characteristics make it a valuable tool for various bioanalytical applications, including the labeling of DNA, RNA, and proteins.[3][4][5]

Photophysical ParameterValueUnit
Excitation Maximum (λabs) 439nm
Emission Maximum (λfl) 485nm
Stokes Shift 46nm
2248cm-1
Molar Extinction Coefficient (εmax) 4.5 x 104M-1cm-1
Fluorescence Quantum Yield (ηfl) 90%
Brightness 40,500M-1cm-1
Fluorescence Lifetime (τfl) 3.6ns

Understanding the Core Concepts

The brightness of a fluorophore is a critical parameter for sensitive detection in fluorescence-based experiments. It is directly proportional to the product of its molar extinction coefficient and fluorescence quantum yield. The Stokes shift, the difference between the excitation and emission maxima, is crucial for minimizing self-quenching and background noise, thereby enhancing the signal-to-noise ratio.

G cluster_abs Absorption cluster_process Excited State Processes cluster_emi Emission cluster_params Key Photophysical Parameters Abs Photon Absorption Excited Excited State Abs->Excited Excitation Extinction Molar Extinction Coefficient (ε) Abs->Extinction Relax Vibrational Relaxation & Solvent Reorganization Excited->Relax Non-radiative decay Emi Photon Emission (Fluorescence) Relax->Emi Fluorescence Stokes Stokes Shift Relax->Stokes QuantumYield Quantum Yield (Φ) Emi->QuantumYield Brightness Brightness Extinction->Brightness QuantumYield->Brightness

Fig 1. Relationship between photophysical events and key parameters.

Experimental Protocols

The accurate determination of the photophysical parameters of this compound is essential for its reliable application. The following sections detail the standard experimental methodologies for measuring Stokes shift, fluorescence quantum yield, and molar extinction coefficient.

Measurement of Stokes Shift

The Stokes shift is the energy difference between the maxima of the absorption (or excitation) and emission spectra.[6] It can be calculated in terms of wavelength (nm) or wavenumber (cm⁻¹), with the latter being a more accurate representation of the energy difference.

G cluster_workflow Stokes Shift Measurement Workflow A Prepare Dilute Solution of this compound B Measure Absorbance Spectrum (UV-Vis Spectrophotometer) A->B C Measure Fluorescence Emission Spectrum (Spectrofluorometer) A->C D Identify Wavelength of Maximum Absorbance (λ_abs) B->D E Identify Wavelength of Maximum Emission (λ_em) C->E F Calculate Stokes Shift (nm): λ_em - λ_abs D->F G Calculate Stokes Shift (cm⁻¹): (1/λ_abs - 1/λ_em) x 10⁷ D->G E->F E->G

Fig 2. Workflow for determining the Stokes shift of a fluorophore.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS). The concentration should be low enough to ensure the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance spectrum of the solution using a UV-Vis spectrophotometer over a relevant wavelength range to determine the absorption maximum (λabs).

  • Emission Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λabs) and record the fluorescence emission spectrum to determine the emission maximum (λfl).

  • Calculation:

    • Stokes Shift (nm): Subtract the wavelength of the absorption maximum from the wavelength of the emission maximum: Δλ = λfl - λabs.

    • Stokes Shift (cm⁻¹): For a more accurate representation of the energy difference, convert the wavelengths to wavenumbers: Δν = (1/λabs - 1/λfl) x 10⁷.[7]

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The comparative method, which involves comparing the fluorescence of the unknown sample to a standard with a known quantum yield, is a widely used technique.[8]

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that are similar to this compound.

  • Sample Preparation: Prepare a series of dilutions for both the this compound sample and the standard in the same spectroscopic grade solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to maintain a linear relationship between absorbance and fluorescence intensity.

  • Absorbance Measurement: Measure the absorbance of each dilution for both the sample and the standard at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each dilution of the sample and the standard using a spectrofluorometer, ensuring that the excitation wavelength and all instrument settings are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used). If the same solvent is used, this term becomes 1.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound with a precisely known concentration in a suitable solvent. From this stock, prepare a series of dilutions with decreasing concentrations.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λabs) of this compound.

  • Data Analysis:

    • Plot the measured absorbance at λabs against the corresponding concentration for each dilution.

    • Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

  • Calculation: The molar extinction coefficient (ε) is determined from the slope of the line, as described by the Beer-Lambert law:

    A = εcl

    Where:

    • A is the absorbance.

    • ε is the molar extinction coefficient (M⁻¹cm⁻¹).

    • c is the concentration of the dye (M).

    • l is the path length of the cuvette (typically 1 cm).

    Therefore, ε = Slope / l.

References

ATTO 425 Azide: An In-Depth Technical Guide to Photostability Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical and photostability characteristics of ATTO 425 azide (B81097), a fluorescent probe belonging to the coumarin (B35378) dye family. Renowned for its high fluorescence quantum yield, large Stokes shift, and notable photostability, ATTO 425 is a versatile tool in various bioanalytical applications.[1][2][3][4] The azide functional group enables its covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation method.[3]

Core Photophysical Properties

ATTO 425 is characterized by its strong absorption and emission in the blue-green region of the visible spectrum.[2][5] Its rigid molecular structure contributes to its consistent optical properties across different solvents and temperatures.[6] Key quantitative parameters of ATTO 425 are summarized below.

ParameterValueReference
Absorption Maximum (λabs) 439 nm[1][2][5]
Molar Extinction Coefficient (εmax) 4.5 x 104 M-1 cm-1[1][5]
Emission Maximum (λfl) 485 nm[1][2][5]
Fluorescence Quantum Yield (ηfl) 90%[1][5]
Fluorescence Lifetime (τfl) 3.6 ns[1][2][5]
Correction Factor (CF260) 0.19[1]
Correction Factor (CF280) 0.17[1]

Application via Azide-Alkyne Cycloaddition ("Click Chemistry")

ATTO 425 azide is designed for conjugation to molecules containing an alkyne group. This is typically achieved through one of two primary "click chemistry" pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to join the azide group of ATTO 425 with a terminal alkyne on a target molecule, forming a stable triazole linkage.[7][8][]

G cluster_reactants Reactants cluster_catalyst Catalyst System ATTO_425_Azide ATTO 425-N₃ Product ATTO 425-Triazole-Biomolecule ATTO_425_Azide->Product Alkyne_Biomolecule Alkyne-modified Biomolecule Alkyne_Biomolecule->Product Copper Cu(II) Source (e.g., CuSO₄) Cu_I Cu(I) Catalyst Copper->Cu_I Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_I Ligand Cu(I) Ligand (e.g., TBTA) Ligand->Cu_I Stabilizes Cu_I->Product Catalyzes Cycloaddition

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells where the cytotoxicity of copper is a concern, SPAAC provides a bioorthogonal alternative.[1][10] This method uses a strained cyclooctyne, which reacts spontaneously with the azide without the need for a metal catalyst.[1][11]

G cluster_reactants Reactants ATTO_425_Azide ATTO 425-N₃ Reaction Spontaneous Cycloaddition (Catalyst-Free) ATTO_425_Azide->Reaction Cyclooctyne_Biomolecule Cyclooctyne-modified Biomolecule (e.g., DBCO, DIFO) Cyclooctyne_Biomolecule->Reaction Product ATTO 425-Triazole-Biomolecule Reaction->Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is a general guideline for labeling an alkyne-modified biomolecule with this compound.

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified biomolecule (e.g., protein, oligonucleotide) in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5).[7]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.[8]

    • Prepare a 0.5 M stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water. This solution must be prepared fresh.[8]

    • (Optional but recommended) Prepare a 10 mM stock solution of a copper(I)-stabilizing ligand (e.g., TBTA) in DMSO.[7]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound stock solution. A 2-4 fold molar excess of the dye is generally recommended.

    • Add the ligand solution to the mixture (if used).

    • Add the copper(II) sulfate solution.[6]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6] The final concentrations might be, for example, 50 µM CuSO₄, 250 µM ligand, and 2.5 mM sodium ascorbate.[6]

    • Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Separate the labeled conjugate from unreacted dye and reaction components using size-exclusion chromatography (e.g., Sephadex G-25 column) or another appropriate purification method like dialysis or HPLC.[5]

Protocol 2: Characterizing Photostability via Photobleaching Assay

While ATTO 425 is described as having high photostability, this can be quantified by measuring its photobleaching rate.[2][3][4][5] This protocol outlines a general method using a fluorescence microscope.

  • Sample Preparation:

    • Prepare a solution of this compound or an ATTO 425-labeled biomolecule in a suitable buffer (e.g., PBS).

    • Mount the sample on a microscope slide. For immobilized molecules, a poly-L-lysine coated surface can be used.

  • Imaging Setup:

    • Use a fluorescence microscope (confocal or epifluorescence) equipped with an appropriate laser line for excitation (e.g., 445 nm) and emission filters (e.g., 460-510 nm).

    • Use an objective with a high numerical aperture for efficient light collection.

  • Photobleaching Experiment (Fluorescence Loss in Photobleaching - FLIP):

    • Define a region of interest (ROI) within the sample.

    • Acquire a series of pre-bleach images (e.g., 5-10 frames) using low laser power to establish the initial fluorescence intensity (Finitial).[12]

    • Increase the laser power to a high level and continuously illuminate the ROI for a defined period (e.g., 30-60 seconds).[13]

    • Switch back to low laser power and acquire a series of post-bleach images over time to monitor the fluorescence decay.

    • The fluorescence intensity of the sample will decrease over the course of the high-intensity illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized fluorescence intensity (Ft / Finitial) against time.

    • The rate of fluorescence decay is an indicator of the dye's photostability under the specific experimental conditions. This data can be fit to an exponential decay curve to determine the photobleaching time constant.

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Sample_Prep Prepare Fluorescent Sample on Microscope Slide Microscope_Setup Set up Microscope (Excitation/Emission Filters) Sample_Prep->Microscope_Setup Pre_Bleach Acquire Pre-Bleach Images (Low Laser Power) Microscope_Setup->Pre_Bleach Bleach Illuminate ROI (High Laser Power) Pre_Bleach->Bleach Post_Bleach Acquire Post-Bleach Images (Low Laser Power) Bleach->Post_Bleach Measure_Intensity Measure Fluorescence Intensity vs. Time Post_Bleach->Measure_Intensity Plot_Decay Plot Normalized Intensity vs. Time Measure_Intensity->Plot_Decay Calculate_Rate Determine Photobleaching Rate/Time Constant Plot_Decay->Calculate_Rate

Workflow for a Photobleaching Measurement Experiment.

Concluding Remarks

This compound stands out as a robust fluorescent label for sensitive detection and imaging applications. Its excellent photophysical properties, combined with the versatility of azide-alkyne click chemistry, make it an invaluable tool for researchers in the life sciences and drug development. While qualitatively known for high photostability, quantitative characterization under specific experimental conditions is recommended to ensure the accuracy of fluorescence-based measurements. The protocols provided herein offer a starting point for the effective use and characterization of this powerful fluorescent probe.

References

ATTO 425 Azide: A Technical Guide for Advanced Molecular Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 425 azide (B81097) is a fluorescent probe belonging to the coumarin (B35378) dye family, engineered for the precise labeling of biomolecules.[1][2][3] Its core utility in molecular biology lies in its azide functional group, which enables its covalent attachment to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the fluorescent tagging of a wide array of biomolecules, including DNA, RNA, and proteins, with minimal disruption to their native function.[4]

Core Properties and Advantages

ATTO 425 is characterized by a strong absorption profile, a high fluorescence quantum yield, a significant Stokes shift, and excellent photostability.[1][2][3] These features make it an ideal fluorophore for a variety of sensitive fluorescence-based applications. The dye is moderately hydrophilic and can be efficiently excited in the 405-455 nm range.[1][3] Its distinct spectral properties and suitability for advanced imaging techniques position it as a valuable tool in modern molecular biology research.

Quantitative Data Summary

The photophysical properties of ATTO 425 are summarized in the table below, providing key metrics for experimental design and data interpretation.

PropertyValueReference
Maximum Absorption (λabs)439 nm[1][5]
Molar Extinction Coefficient (εmax)4.5 x 10^4 M⁻¹ cm⁻¹[1][5][6]
Maximum Fluorescence Emission (λfl)485 nm[1][5]
Fluorescence Quantum Yield (ηfl)90%[1][5][6]
Fluorescence Lifetime (τfl)3.6 ns[1][3][5]
Molecular Weight (MW)602 g/mol [7]
Correction Factor (CF260)0.19[1][5]
Correction Factor (CF280)0.17[1][5]

Key Applications in Molecular Biology

The unique characteristics of ATTO 425 azide lend it to a range of applications:

  • Fluorescent Labeling of Biomolecules: Its primary application is the covalent labeling of alkyne-modified DNA, RNA, and proteins for visualization and tracking.[2]

  • Fluorescence Microscopy: Labeled biomolecules can be visualized in various microscopy techniques, including confocal and widefield microscopy.

  • Super-Resolution Microscopy: ATTO 425 is suitable for advanced imaging techniques such as STORM (Stochastic Optical Reconstruction Microscopy), enabling the visualization of cellular structures with nanoscale resolution.[8][9]

  • Flow Cytometry: Labeled cells or particles can be detected and quantified using flow cytometry.[8]

  • Fluorescence In Situ Hybridization (FISH): ATTO 425-labeled oligonucleotide probes can be used to detect specific DNA or RNA sequences within cells.[4][8]

  • Real-Time PCR: It can be incorporated into probes for monitoring gene expression in real-time PCR assays.[4]

Experimental Protocols

General Workflow for Biomolecule Labeling via Click Chemistry

The fundamental principle involves the reaction of an alkyne-modified biomolecule with this compound in the presence of a copper(I) catalyst.

G cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product Biomolecule Alkyne-modified Biomolecule CuAAC Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Biomolecule->CuAAC ATTO425 This compound ATTO425->CuAAC Labeled_Biomolecule Fluorescently Labeled Biomolecule CuAAC->Labeled_Biomolecule

General workflow for labeling biomolecules with this compound.
Detailed Protocol for Labeling Alkyne-Modified Oligonucleotides

This protocol is adapted for the labeling of 5 nmol of an alkyne-modified oligonucleotide.[7]

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • DMSO (Dimethyl sulfoxide), anhydrous

  • t-BuOH (tert-Butanol)

  • Water (nuclease-free)

  • Solution C: 0.1 M TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in DMSO/t-BuOH 3:1

  • Solution D: 0.1 M CuBr in DMSO/t-BuOH 3:1 (must be freshly prepared)

  • 0.3 M Sodium Acetate (NaOAc) solution

  • Cold ethanol (B145695)

  • Diethyl ether

Procedure:

  • Prepare Oligonucleotide Solution (Solution A): Dissolve 5 nmol of the alkyne-modified oligonucleotide in water to a final concentration of 2 mM.

  • Prepare this compound Stock Solution (Solution B): Dissolve 1.0 mg of this compound in a 1:1 mixture of DMSO/t-BuOH to a final concentration of 50 mM.

  • Reaction Setup:

    • In a reaction vial, combine 2.5 µl of Solution A (5 nmol of oligonucleotide).

    • Add 1-2 µl of Solution B (50-100 nmol of this compound, representing a 10-20 fold molar excess).

  • Prepare Final Click Solution (Solution E): Quickly mix 2 volumes of Solution C with 1 volume of Solution D.

  • Initiate the Reaction: Add 3 µl of the freshly prepared Solution E to the reaction vial.

  • Incubation: Mix the reaction thoroughly and incubate at 25°C for 3 hours. For a faster reaction, incubate at 40-45°C for 30 minutes.[7]

  • Purification:

    • Add 100 µl of 0.3 M NaOAc solution.

    • Precipitate the labeled oligonucleotide by adding 1 ml of cold ethanol containing 5% diethyl ether.

    • Centrifuge at high speed (e.g., >6000 rpm) for at least 20 minutes.

    • Discard the supernatant, wash the pellet with cold ethanol, and centrifuge again.

    • Air-dry the pellet.

Signaling Pathway Diagram: Conceptual Representation of a Labeled Probe in FISH

This diagram illustrates the conceptual use of an ATTO 425-labeled probe in a Fluorescence In Situ Hybridization (FISH) experiment.

G cluster_preparation Probe Preparation cluster_hybridization Hybridization cluster_detection Detection Oligo Alkyne-Oligonucleotide Probe Click Click Chemistry Oligo->Click ATTO425 This compound ATTO425->Click Labeled_Probe ATTO 425-Labeled Probe Click->Labeled_Probe Hybridization Hybridization Labeled_Probe->Hybridization Target Target DNA/RNA in Cell Target->Hybridization Excitation Excitation (439 nm) Hybridization->Excitation Emission Fluorescence Emission (485 nm) Excitation->Emission Microscope Fluorescence Microscope Emission->Microscope

Conceptual workflow of FISH using an ATTO 425-labeled probe.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules in a wide range of molecular biology applications. Its favorable photophysical properties, combined with the efficiency and specificity of click chemistry, make it an excellent choice for researchers requiring high-sensitivity detection and imaging. From fundamental studies of molecular interactions to advanced super-resolution imaging, this compound provides a reliable and robust solution for fluorescently interrogating biological systems.

References

ATTO 425 azide for labeling DNA and RNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Labeling DNA and RNA with ATTO 425 Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ATTO 425 azide, a fluorescent label with a coumarin (B35378) structure, and its application in the labeling of DNA and RNA.[1][2][3][4] ATTO 425 is characterized by its strong absorption, high fluorescence quantum yield, large Stokes-shift, good photostability, and low molecular weight.[1][2][3][4] These properties make it an ideal candidate for various life science applications, including bioanalytical studies and microscopy.[2][4]

Core Properties of ATTO 425

ATTO 425 is a moderately hydrophilic dye with fluorescence that can be efficiently excited in the 405 - 455 nm range.[2][5] Its azide modification allows for its use in "Click Chemistry," specifically the copper(I)-catalyzed Huisgen azide-alkyne cycloaddition, to covalently link it to alkyne-modified biomolecules.[1][4][6] This bio-orthogonal reaction is highly selective and specific, making it suitable for use in complex biological environments without interfering with cellular processes.[6][7][8]

Quantitative Data for ATTO 425

The following table summarizes the key quantitative properties of the ATTO 425 fluorophore.

PropertyValueReference
Excitation Maximum (λabs) 439 nm[2][3][5]
Emission Maximum (λfl) 485 nm[2][9]
Molar Extinction Coefficient (εmax) 4.5 x 104 M-1 cm-1[2][3][5]
Fluorescence Quantum Yield (ηfl) 90%[2][3][9]
Fluorescence Lifetime (τfl) 3.6 ns[2][5][9]
Correction Factor (CF260) 0.19[2][9]
Correction Factor (CF280) 0.17[2][9]
Molecular Weight (MW) 499 g/mol (NHS ester)[3]

Labeling DNA and RNA using Click Chemistry

Click chemistry offers a robust and efficient method for labeling nucleic acids. The process involves the reaction of an alkyne-modified DNA or RNA molecule with an azide-containing fluorescent dye, such as this compound. This reaction is typically catalyzed by copper(I) and results in a stable triazole linkage.

Experimental Workflow for Nucleic Acid Labeling

The general workflow for labeling DNA or RNA with this compound via click chemistry is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_oligo Prepare Alkyne-Modified DNA/RNA Solution mix Combine Oligo, Dye, and Reaction Mix prep_oligo->mix prep_dye Prepare this compound Stock Solution prep_dye->mix prep_click Prepare Click Reaction Mix prep_click->mix incubate Incubate at Controlled Temperature mix->incubate purify Purify Labeled Oligonucleotide incubate->purify analyze Analyze Labeling Efficiency purify->analyze

Caption: General workflow for labeling nucleic acids with this compound.

Detailed Experimental Protocols

The following protocols are generalized from various sources and should be optimized for specific experimental conditions.

Protocol 1: Copper-Catalyzed Click Chemistry for Oligonucleotide Labeling

This protocol describes the labeling of an alkyne-modified oligonucleotide with this compound using a copper(I)-catalyzed reaction.

Materials:

  • Alkyne-modified DNA or RNA oligonucleotide

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Click Solution A: 0.1 M TBTA (tris[(1-benzyl-1H-1,2,3-triazole-4-yl)methyl]amine) in DMSO/t-BuOH 3:1

  • Click Solution B: 0.1 M CuBr in DMSO/t-BuOH 3:1 (must be freshly prepared)

  • 0.3 M Sodium Acetate (NaOAc) solution

  • Cold ethanol

  • Nuclease-free water

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 2 mM.

  • Prepare this compound Stock Solution: Dissolve 1.0 mg of this compound in an appropriate amount of DMSO or a 1:1 mixture of DMSO/t-BuOH to obtain a 50 mM stock solution.[6] This should be done immediately before use.

  • Prepare Final Click Solution: Quickly add 1 volume of Solution B to 2 volumes of Solution A.

  • Set up the Reaction:

    • In a reaction vial, combine 5 µl of the 2 mM oligonucleotide solution (10 nmol).

    • Add a 5-10 fold molar excess of the this compound stock solution (1-2 µl).

    • Add 3 µl of the freshly prepared final click solution.

  • Incubation: Mix the reaction thoroughly and incubate at 25°C for 3 hours or at 40-45°C for 30 minutes.[6]

  • Purification:

    • Add 100 µl of 0.3 M NaOAc solution.

    • Precipitate the labeled oligonucleotide by adding 1 ml of cold ethanol.

    • Centrifuge at >6000 rpm for at least 20 minutes.

    • Remove the supernatant and wash the pellet with 100 µl of cold ethanol.

    • Centrifuge again for at least 10 minutes and remove the supernatant.

    • Air-dry the pellet and resuspend in a suitable buffer.

    • Alternatively, purification can be performed using gel filtration or reversed-phase HPLC.[3]

Protocol 2: Copper-Free Click Chemistry for RNA Labeling

For applications where copper may be cytotoxic or interfere with downstream applications, a copper-free click chemistry approach can be used. This typically involves a strain-promoted alkyne-azide cycloaddition (SPAAC) using a cyclooctyne (B158145) derivative like DBCO. While the prompt specifies this compound, this protocol outlines the general procedure for copper-free labeling of azide-modified RNA with a DBCO-containing dye.

Materials:

  • Azide-modified RNA

  • DBCO-functionalized fluorescent dye

  • RNase-free 1x PBS (pH 7.6) or 100 mM phosphate (B84403) buffer (pH 8)

Procedure:

  • Determine RNA Concentration: Measure the absorbance of the azide-modified RNA at 260 nm to determine its concentration.

  • Calculate Reagent Amounts: Calculate the molar amounts of the azide-RNA and the DBCO-dye. A 10-fold molar excess of the DBCO-dye is recommended as a starting point.[10]

  • Set up the Reaction:

    • In an RNase-free tube, combine the calculated volumes of the azide-RNA and the DBCO-dye.

    • Adjust the total volume to 30-40 µl with RNase-free buffer, ensuring the final pH is between 7 and 8.5.

  • Incubation: Mix thoroughly and incubate for 1 hour at 37°C in the dark.[10] The incubation time and temperature may be optimized for higher efficiency.

  • Purification: Purify the labeled RNA using spin column purification (e.g., gel filtration or silica (B1680970) membrane-based methods) to remove unreacted dye.

Signaling Pathway and Logical Relationships

The core of the labeling process is the click chemistry reaction, a form of cycloaddition.

G alkyne Alkyne-Modified DNA/RNA catalyst Cu(I) azide ATTO 425 Azide product Fluorescently Labeled DNA/RNA catalyst->product

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition reaction.

Applications in Research and Drug Development

The ability to fluorescently label DNA and RNA with high specificity and efficiency opens up a wide range of applications:

  • Visualization of Nucleic Acids: Labeled DNA and RNA can be visualized in situ to study their localization, dynamics, and trafficking within cells.[7][11]

  • Gene Expression Analysis: Fluorescently labeled nucleic acids are crucial for microarray-based gene expression analysis and in situ hybridization techniques.

  • Drug Delivery and Targeting: Labeled oligonucleotides can be used to track the delivery and uptake of therapeutic nucleic acids in drug development.

  • High-Sensitivity Detection: The high quantum yield of ATTO 425 makes it suitable for high-sensitivity detection, including single-molecule studies.[4]

Storage and Handling

This compound should be stored at -20°C, protected from moisture and light.[1][4] When stored properly, it is stable for at least three years.[4] Stock solutions in anhydrous DMF or DMSO should be prepared immediately before use, as they may have limited stability.[4]

Disclaimer: This document is intended as a technical guide. Researchers should always consult the manufacturer's specific product information and safety data sheets. Protocols may require optimization for specific applications.

References

An In-depth Technical Guide to Click Chemistry with ATTO 425 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye ATTO 425 azide (B81097) and its application in click chemistry for the labeling of biomolecules. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively employ this powerful tool in their work.

Introduction to ATTO 425 Azide and Click Chemistry

ATTO 425 is a fluorescent label with a coumarin (B35378) structure, notable for its strong absorption, high fluorescence quantum yield, large Stokes shift, good photostability, and low molecular weight.[1][2][3] The azide modification allows it to readily participate in "click chemistry" reactions, a class of reactions known for being rapid, reliable, and specific.[1][2][3]

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become a cornerstone of bioconjugation.[1][4] These reactions enable the precise and efficient covalent labeling of biomolecules such as proteins, DNA, and RNA in various applications, including life sciences research and drug development.[1][2][3]

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful implementation in experimental workflows. Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight (MW) 602 g/mol
Excitation Wavelength (λabs) 439 nm[2]
Emission Wavelength (λfl) 485 nm[2]
Molar Extinction Coefficient (εmax) 4.5 x 10^4 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (ηfl) 90%[2]
Fluorescence Lifetime (τfl) 3.6 ns[2]
Correction Factor (CF260) 0.19[2]
Correction Factor (CF280) 0.17[2]

Storage and Handling: this compound should be stored at -20°C, protected from moisture and light.[2] When stored properly, it is stable for at least three years.[2] For experimental use, it is soluble in polar solvents such as DMF and DMSO.[2]

Click Chemistry Reactions with this compound

This compound serves as a key reagent in two primary types of click chemistry reactions: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5] This reaction is widely used due to its high yields and specificity.[5]

Reaction Scheme:

CuAAC_Reaction ATTO425_Azide ATTO 425-N₃ Triazole_Product ATTO 425-Triazole-Biomolecule ATTO425_Azide->Triazole_Product Alkyne_Biomolecule Alkyne-Biomolecule Alkyne_Biomolecule->Triazole_Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_Product Catalyzes

A simplified diagram of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[4] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo and live-cell imaging applications.[1]

Reaction Scheme:

SPAAC_Reaction ATTO425_Azide ATTO 425-N₃ Triazole_Product ATTO 425-Triazole-Biomolecule ATTO425_Azide->Triazole_Product Cyclooctyne_Biomolecule Cyclooctyne-Biomolecule (e.g., DBCO) Cyclooctyne_Biomolecule->Triazole_Product

A simplified diagram of the SPAAC reaction.
Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific experimental requirements, particularly the tolerance of the biological system to copper.

FeatureCuAACSPAACReference(s)
Catalyst Copper(I)None (strain-promoted)[1][4]
Biocompatibility Potentially cytotoxic due to copperHighly biocompatible, suitable for live systems[1]
Reaction Rate Generally faster (10-100 M⁻¹s⁻¹)Slower (10⁻²-1 M⁻¹s⁻¹)[4]
Reaction Partners Terminal AlkynesStrained Cyclooctynes (e.g., DBCO, BCN)[4]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in click chemistry. The following sections provide protocols for common applications.

General Workflow for Biomolecule Labeling

The general workflow for labeling a biomolecule with this compound via click chemistry involves the introduction of a reactive partner (alkyne or cyclooctyne) into the target biomolecule, followed by the click reaction with this compound.

Labeling_Workflow cluster_step1 Step 1: Introduce Reactive Group cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Purification & Analysis Biomolecule Target Biomolecule Metabolic_Labeling Metabolic Labeling (e.g., azido (B1232118) sugars) Biomolecule->Metabolic_Labeling Chemical_Modification Chemical Modification (e.g., NHS ester) Biomolecule->Chemical_Modification Modified_Biomolecule Alkyne/Cyclooctyne- Modified Biomolecule Metabolic_Labeling->Modified_Biomolecule Chemical_Modification->Modified_Biomolecule Click_Reaction CuAAC or SPAAC Modified_Biomolecule->Click_Reaction ATTO425_Azide This compound ATTO425_Azide->Click_Reaction Labeled_Biomolecule ATTO 425-Labeled Biomolecule Click_Reaction->Labeled_Biomolecule Purification Purification (e.g., Gel Filtration, HPLC) Labeled_Biomolecule->Purification Analysis Analysis (e.g., SDS-PAGE, Microscopy) Purification->Analysis

A general workflow for biomolecule labeling.
Protocol for Labeling Oligonucleotides (CuAAC)

This protocol describes the labeling of an alkyne-modified oligonucleotide with this compound.[6]

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • DMSO/tert-Butanol (1:1)

  • Click Solution (e.g., containing TBTA as a ligand)

  • Copper(I) bromide (CuBr) solution (freshly prepared)

  • 0.3 M Sodium Acetate (NaOAc)

  • Cold ethanol (B145695)

Procedure:

  • Dissolve the alkyne-modified oligonucleotide in water to a concentration of 2 mM.

  • Dissolve this compound in DMSO/tert-Butanol (1:1) to a 50 mM stock solution.

  • In a reaction vial, mix the oligonucleotide solution with a 2-10 fold molar excess of the this compound solution.

  • Prepare the final click solution by mixing the copper(I) bromide solution with the click solution containing the ligand.

  • Add the freshly prepared click solution to the oligonucleotide/azide mixture.

  • Incubate the reaction for 30 minutes at 40-45°C or for 3 hours at 25°C.[6]

  • Purify the labeled oligonucleotide by ethanol precipitation. Add 0.3 M NaOAc and then cold ethanol to precipitate the DNA.

  • Wash the pellet with cold ethanol and air dry.

  • Resuspend the labeled oligonucleotide in a suitable buffer.

Protocol for Labeling Proteins in Cell Lysates (CuAAC)

This protocol is adapted for labeling alkyne-modified proteins in a cell lysate.

Materials:

  • Cell lysate containing alkyne-modified proteins

  • This compound

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Methanol, Chloroform

Procedure:

  • To the cell lysate, add this compound to a final concentration of approximately 20-50 µM.

  • Add THPTA to a final concentration of 100 µM.

  • Add CuSO₄ to a final concentration of 20 µM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 300 µM.

  • Incubate the reaction for 30 minutes at room temperature, protected from light.

  • Precipitate the labeled proteins using a methanol/chloroform extraction method.

  • Wash the protein pellet with methanol.

  • Resuspend the labeled proteins in a suitable buffer for downstream analysis (e.g., SDS-PAGE).

Protocol for Live Cell Imaging of Glycans (SPAAC)

This protocol describes the metabolic labeling of cellular glycans with an azido sugar followed by SPAAC with a DBCO-functionalized fluorophore. While the protocol uses a generic DBCO-fluorophore, ATTO 425 can be obtained with a DBCO modification for this purpose.

Materials:

  • Cultured cells

  • Azido sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • DBCO-ATTO 425

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the azido sugar for 1-3 days to allow for incorporation into cellular glycans.

  • Washing: Gently wash the cells with warm PBS to remove unincorporated azido sugar.

  • SPAAC Reaction: Incubate the cells with DBCO-ATTO 425 in cell culture medium for 15-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells multiple times with PBS to remove excess DBCO-ATTO 425.

  • Imaging: Image the labeled cells using a fluorescence microscope with appropriate filter sets for ATTO 425.

Troubleshooting

Successful click chemistry reactions depend on careful optimization and execution. Here are some common issues and potential solutions.

Troubleshooting_Guide cluster_problem1 Problem: Low or No Labeling cluster_problem2 Problem: High Background Low_Labeling Low or No Labeling Cause1 Inefficient incorporation of alkyne/cyclooctyne Low_Labeling->Cause1 Cause2 Degraded this compound Low_Labeling->Cause2 Cause3 Inactive Cu(I) catalyst (CuAAC) Low_Labeling->Cause3 Cause4 Low reaction concentration Low_Labeling->Cause4 Solution1 Optimize metabolic labeling time or chemical modification conditions Cause1->Solution1 Solution2 Use fresh, properly stored This compound Cause2->Solution2 Solution3 Use fresh sodium ascorbate; degas solutions Cause3->Solution3 Solution4 Increase reactant concentrations Cause4->Solution4 High_Background High Background Signal Cause5 Non-specific binding of This compound High_Background->Cause5 Cause6 Incomplete removal of unreacted dye High_Background->Cause6 Solution5 Include blocking steps; optimize washing conditions Cause5->Solution5 Solution6 Use appropriate purification methods (e.g., size exclusion chromatography) Cause6->Solution6

References

Navigating the Solubility Landscape of ATTO 425 Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of ATTO 425 azide (B81097), a versatile fluorescent probe with a coumarin-based structure. Understanding the solubility of this reagent is critical for its effective use in various applications, including bioconjugation via click chemistry, high-resolution microscopy, and flow cytometry. This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow to guide researchers in preparing solutions for their specific experimental needs.

Core Properties of ATTO 425 Azide

ATTO 425 is characterized as a moderately hydrophilic fluorescent label.[1][2] Its chemical structure, belonging to the coumarin (B35378) family of dyes, dictates its solubility behavior. The azide functional group allows for its covalent attachment to alkyne-modified molecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry".[3][4]

Qualitative and Quantitative Solubility Data

Qualitative Solubility:

ATTO 425 and its derivatives are generally soluble in polar aprotic solvents.[5] The manufacturer explicitly recommends the use of dimethylformamide (DMF) and dimethylsulfoxide (DMSO) for dissolving ATTO 425 derivatives, particularly for reactive forms like NHS-esters.[5][6] Acetonitrile is also mentioned as a suitable solvent.[5] For click chemistry applications involving ATTO dye azides, solvent mixtures such as DMSO/t-BuOH (1:1) or ACN/t-BuOH are sometimes recommended to achieve the high concentrations necessary for efficient reactions.[7]

Quantitative Solubility Estimation:

A valuable point of reference comes from the protocol for a structurally similar compound, ATTO 425 NHS ester. For labeling purposes, it is recommended to prepare a 2 mg/mL solution in anhydrous and amine-free DMF or DMSO.[6] This suggests that this compound likely has a comparable or potentially higher solubility in these solvents.

The following table summarizes the known and estimated solubility of this compound in various common laboratory solvents.

SolventChemical FormulaTypeSolubilityNotes
Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble (estimated ≥ 2 mg/mL)Recommended for preparing stock solutions. Should be anhydrous and amine-free for reactive derivatives.
Dimethylsulfoxide (DMSO)C₂H₆OSPolar AproticSoluble (estimated ≥ 2 mg/mL)Recommended for preparing stock solutions. Should be anhydrous and amine-free for reactive derivatives.
Acetonitrile (ACN)C₂H₃NPolar AproticSolubleMentioned as a suitable solvent.
WaterH₂OPolar ProticModerately HydrophilicWhile the core structure has some hydrophilicity, high concentrations in purely aqueous solutions may be difficult to achieve.
EthanolC₂H₅OHPolar ProticLikely SolubleNot explicitly mentioned for the azide, but polar protic solvents can often dissolve coumarin-based dyes.
MethanolCH₃OHPolar ProticLikely SolubleRecommended for dissolving phalloidin (B8060827) conjugates of ATTO dyes.

Experimental Protocol for Solubility Determination

For applications requiring precise knowledge of solubility, the following experimental protocol, based on the principle of saturation, can be employed. This method relies on UV-Visible spectrophotometry to quantify the concentration of the dissolved dye.

Materials:

  • This compound

  • Solvents of interest (e.g., DMSO, DMF, water, ethanol)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound (e.g., 2-5 mg) to a pre-weighed microcentrifuge tube.

    • Add a known volume of the solvent to be tested (e.g., 1 mL).

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Equilibration:

    • Place the tubes in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation. This ensures that the solvent becomes fully saturated with the dye.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Preparation of Dilutions for Spectrophotometry:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Perform a series of accurate serial dilutions of the supernatant with the same solvent to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Absorbance Measurement:

    • Measure the absorbance of the diluted solutions at the maximum absorption wavelength (λmax) of ATTO 425, which is approximately 439 nm.[5] Use the pure solvent as a blank.

  • Calculation of Solubility:

    • Calculate the concentration of the dye in the diluted samples using the Beer-Lambert law: A = εbc

      • A is the measured absorbance.

      • ε is the molar extinction coefficient of ATTO 425 (4.5 x 10⁴ M⁻¹cm⁻¹).[5]

      • b is the path length of the cuvette (typically 1 cm).

      • c is the concentration in mol/L.

    • Account for the dilution factor to determine the concentration of the original saturated supernatant.

    • Convert the concentration from mol/L to mg/mL using the molecular weight of this compound.

Logical Workflow for Solution Preparation

The following diagram illustrates a logical workflow for preparing a solution of this compound for an experiment.

G cluster_0 Decision Making cluster_1 Solution Preparation cluster_2 Troubleshooting start Define Required Concentration & Solvent check_solubility Consult Solubility Data start->check_solubility dissolve Weigh this compound & Add Solvent check_solubility->dissolve Data Available vortex Vortex to Dissolve dissolve->vortex observe Visually Inspect for Complete Dissolution vortex->observe ready Solution Ready for Use observe->ready Clear Solution troubleshoot Incomplete Dissolution observe->troubleshoot Precipitate/Cloudiness options Options: - Gentle Warming - Sonication - Use Co-solvent troubleshoot->options options->dissolve Re-attempt

Caption: Workflow for preparing this compound solutions.

Signaling Pathways and Experimental Workflows

While this compound is a tool for fluorescent labeling rather than a modulator of signaling pathways, its application is integral to studying such pathways. The following diagram illustrates a generalized experimental workflow where this compound is used to label a biomolecule for subsequent analysis.

G cluster_0 Biomolecule Preparation cluster_1 Labeling Reaction (Click Chemistry) cluster_2 Purification & Analysis biomolecule Alkyne-Modified Biomolecule (e.g., Protein, Oligonucleotide) mix Mix Biomolecule, This compound, & Catalyst (Cu(I)) biomolecule->mix prepare_dye Prepare this compound Stock Solution (e.g., in DMSO) prepare_dye->mix incubate Incubate mix->incubate purify Purify Labeled Biomolecule (e.g., Gel Filtration) incubate->purify analyze Analyze Labeled Product (e.g., Fluorescence Microscopy, Flow Cytometry, SDS-PAGE) purify->analyze

Caption: Experimental workflow for biomolecule labeling.

By understanding the solubility properties and employing appropriate handling procedures, researchers can confidently and effectively utilize this compound in their experimental designs, leading to high-quality and reproducible results.

References

Safeguarding Your Science: A Technical Guide to the Safe Handling and Application of ATTO 425 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential safety protocols and handling procedures for ATTO 425 azide (B81097) in a laboratory setting. Organic azides are high-energy compounds that demand rigorous safety measures to mitigate risks. This document outlines the intrinsic properties of ATTO 425 azide, detailed experimental protocols for its use in click chemistry, and critical safety precautions to ensure a secure research environment.

Core Properties of this compound

ATTO 425 is a fluorescent label belonging to the coumarin (B35378) dye family, valued for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2][3] The azide modification enables its use in Huisgen 1,3-dipolar cycloaddition, commonly known as "click chemistry," for labeling DNA, RNA, and proteins.[1][4]

PropertyValueReference
Molecular Weight602 g/mol [1][5]
Excitation Wavelength (λabs)439 nm[1][2][5]
Emission Wavelength (λfl)485 nm[1][2][5]
Molar Extinction Coefficient (εmax)4.5 x 10⁴ M⁻¹ cm⁻¹[1][2]
Fluorescence Quantum Yield (ηfl)90%[1][2]
Fluorescence Lifetime (τfl)3.6 ns[1][2]
SolubilityPolar solvents (e.g., DMF, DMSO, acetonitrile)[4]
Storage Conditions-20°C, protected from moisture and light[1][4]

Critical Safety Precautions for Handling Organic Azides

Organic azides are energetic molecules that can be sensitive to shock, heat, light, and pressure, potentially leading to explosive decomposition.[6][7][8][9] The azide functional group imparts a toxicity comparable to that of cyanides.[7][9] Therefore, strict adherence to the following safety protocols is mandatory.

Incompatible Materials:

  • Acids: React with azides to form the highly toxic and explosive hydrazoic acid.[6][8][9]

  • Heavy Metals: Copper, lead, silver, and their salts can form extremely shock-sensitive metal azides.[7][8][9] Avoid using metal spatulas or storing azide solutions in metal containers.[6][8][10]

  • Halogenated Solvents: Dichloromethane and chloroform (B151607) can react with azides to form highly unstable di- and tri-azidomethane, respectively.[6][7][8]

  • Other Incompatibilities: Carbon disulfide, bromine, and dimethyl sulfate (B86663) should also be avoided.[8][10]

Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8][10]

  • Conduct all experiments involving organic azides in a chemical fume hood with the sash positioned as low as possible.[8][10]

  • Use a blast shield for the entire duration of the experiment, including setup, reaction, workup, and cleanup.[8]

  • Ensure the fume hood is clear of unnecessary chemicals and equipment.[8][10]

  • Clearly label all containers with the contents and associated hazards.[8][10]

Safe Work Practices:

  • Never work alone when handling organic azides.[10]

  • Use the smallest possible quantity of the azide for your experiment.[10]

  • Avoid concentrating azide-containing reaction mixtures by rotary evaporation or distillation.[8]

  • Do not use ground glass joints, as they can cause explosive decomposition of azides.[8]

  • If gas evolution is observed during a reaction, it may indicate decomposition. If safe to do so, remove any heat source, shield the reaction from light, and be prepared to evacuate.[9]

Storage and Waste Management:

  • Store synthesized azides at or below room temperature (-18°C is recommended) and away from light, heat, shock, and pressure.[6][7][8][10]

  • Store azide-containing waste in a designated, clearly labeled container, separate from other chemical waste streams.[6][10]

  • Never mix azide waste with acidic waste.[6][7]

  • Small amounts of residual organic azides can be quenched using the Staudinger reaction with triphenylphosphine (B44618) before disposal.[9]

G General Safety Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal A Review SDS and SOP B Don appropriate PPE (Lab coat, safety glasses, gloves) A->B C Set up in fume hood with blast shield B->C D Use non-metal utensils C->D E Avoid incompatible materials (Acids, heavy metals, halogenated solvents) D->E F Monitor reaction for signs of decomposition E->F G Quench residual azide (if necessary) F->G H Dispose of waste in designated 'Azide Waste' container G->H I Clean work area thoroughly H->I

General safety workflow for handling this compound.

Experimental Protocol: Copper-Catalyzed Click Chemistry (CuAAC)

This protocol provides a general procedure for labeling an alkyne-containing biomolecule with this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., oligonucleotide, protein)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Anhydrous, amine-free DMSO or DMF

  • Phosphate-buffered saline (PBS) or other suitable reaction buffer (pH 7.0-7.5)

Stock Solutions:

  • This compound (50 mM): Dissolve 1.0 mg of this compound in the appropriate volume of anhydrous DMSO or a 1:1 mixture of DMSO/t-BuOH.[5] This solution should be prepared fresh.

  • Alkyne-modified Biomolecule: Prepare a solution of the biomolecule in the reaction buffer at a desired concentration (e.g., 2 mM for oligonucleotides).[5]

  • Copper(II) Sulfate (20-100 mM): Dissolve CuSO₄ in water.[11]

  • Sodium Ascorbate (100-300 mM): Dissolve sodium ascorbate in water. This solution must be prepared fresh.[11]

  • Ligand (THPTA or TBTA) (100-200 mM): Dissolve the ligand in water or a DMSO/t-BuOH mixture.[5][11]

Labeling Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2-10 molar excess of the this compound stock solution.[5]

  • Add the copper-chelating ligand (THPTA or TBTA) to the reaction mixture.

  • Add the CuSO₄ solution to the mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Mix the reaction thoroughly and incubate at room temperature (or up to 40-45°C to accelerate the reaction) for 30 minutes to 3 hours, protected from light.[5]

Purification of the Labeled Conjugate:

  • Proteins: The labeled protein can be separated from unreacted dye by gel permeation chromatography using a Sephadex G-25 column.

  • Oligonucleotides: Precipitate the labeled oligonucleotide by adding a 0.3 M sodium acetate (B1210297) solution followed by cold ethanol.[5] Centrifuge to pellet the conjugate, wash with cold ethanol, and air dry.[5]

Storage of the Conjugate: Store the purified conjugate under the same conditions as the unlabeled biomolecule, protected from light.[5] For long-term storage, it is recommended to store aliquots at -20°C.[5]

G Copper-Catalyzed Click Chemistry (CuAAC) Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_purification Purification cluster_storage Storage A Prepare stock solutions: - this compound - Alkyne-Biomolecule - CuSO4 - Sodium Ascorbate (fresh) - Ligand (THPTA/TBTA) B Combine Alkyne-Biomolecule and this compound A->B C Add Ligand and CuSO4 B->C D Initiate with Sodium Ascorbate C->D E Incubate (protected from light) D->E F Purify conjugate (Gel filtration or precipitation) E->F G Store purified conjugate at -20°C, protected from light F->G

Workflow for a typical copper-catalyzed click chemistry reaction.

This guide is intended for informational purposes and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and the development of a comprehensive, lab-specific Standard Operating Procedure (SOP). Always prioritize safety and consult with your institution's Environmental Health and Safety department for guidance on handling hazardous materials.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with ATTO 425 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and interactions within complex biological systems. ATTO 425, a fluorescent dye with a coumarin (B35378) structure, offers high fluorescence quantum yield, a large Stokes shift, and excellent photostability, making it a valuable tool for bio-imaging and analysis.[1][2][3][4] This document provides detailed protocols for the covalent labeling of proteins using ATTO 425 azide (B81097) through "click chemistry," a bioorthogonal ligation reaction.

Click chemistry encompasses a set of reactions that are rapid, selective, and high-yielding. For protein labeling with azides, two primary methods are employed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] CuAAC utilizes a copper catalyst to join an azide with a terminal alkyne, while SPAAC involves the reaction of an azide with a strained cyclooctyne (B158145), eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for live-cell imaging.[6][7][8][9]

These protocols are designed for researchers who have already incorporated an alkyne or cyclooctyne handle into their protein of interest through metabolic labeling, genetic code expansion, or chemical modification.

ATTO 425 Dye Properties

A summary of the key optical properties of the ATTO 425 fluorophore is provided in the table below.

PropertyValueReference
Excitation Wavelength (λabs)439 nm[1][4]
Emission Wavelength (λfl)485 nm[1][4]
Molar Extinction Coefficient (εmax)4.5 x 10^4 M⁻¹ cm⁻¹[1]
Fluorescence Quantum Yield (ηfl)90%[1][4]
Fluorescence Lifetime (τfl)3.6 ns[1]
Correction Factor (CF260)0.19[1]
Correction Factor (CF280)0.17[1]

Experimental Protocols

Two distinct protocols are provided below for labeling alkyne- or cyclooctyne-modified proteins with ATTO 425 azide.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling purified proteins in vitro. The use of a copper catalyst necessitates careful control to prevent protein degradation, which can be mitigated by the use of copper-chelating ligands like THPTA.[10][11][12]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • DMSO or DMF

  • Protein purification supplies (e.g., desalting column, dialysis tubing)

Reaction Component Concentrations:

ReagentStock ConcentrationFinal Concentration
Alkyne-modified Protein1-10 mg/mL1-5 mg/mL
This compound10 mM in DMSO20-100 µM
Copper(II) sulfate (CuSO₄)20 mM in water50-100 µM
THPTA100 mM in water250-500 µM
Sodium Ascorbate100 mM in water (prepare fresh)1-2.5 mM

Procedure:

  • Prepare Reagents: Prepare stock solutions of all reagents as described in the table above. The sodium ascorbate solution should be made fresh immediately before use to ensure its reducing activity.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein, PBS buffer, and this compound stock solution. Mix gently.

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution. Vortex briefly to mix.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein-dye mixture, followed immediately by the CuSO₄/THPTA premix. The final reaction volume can be adjusted with buffer.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light.

  • Purification: Remove the unreacted dye and other small molecules by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 439 nm.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for labeling proteins in living cells or when the use of copper is undesirable.[6][7][8] This protocol assumes the protein of interest has been modified with a strained alkyne such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[8][13]

Materials:

  • Strained alkyne-modified protein (in vitro or in living cells)

  • This compound

  • DMSO or DMF

  • PBS or cell culture medium

  • Protein purification supplies (for in vitro reactions)

Reaction Component Concentrations:

ReagentStock ConcentrationFinal Concentration (in vitro)Final Concentration (in vivo)
Strained Alkyne-modified Protein1-10 mg/mL1-5 mg/mLN/A
This compound10 mM in DMSO25-100 µM10-50 µM

Procedure for In Vitro Labeling:

  • Prepare this compound: Prepare a stock solution of this compound in DMSO or DMF.

  • Reaction Setup: Combine the strained alkyne-modified protein with the this compound stock solution in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the reaction for 1-12 hours at room temperature or 37°C, protected from light. The reaction time may need to be optimized depending on the specific strained alkyne and protein.

  • Purification: Purify the labeled protein using standard methods such as gel filtration, dialysis, or spin filtration to remove excess dye.

  • Characterization: Calculate the degree of labeling (DOL) from the absorbance spectrum of the purified conjugate.

Procedure for Live Cell Labeling:

  • Cell Preparation: Culture cells that have been metabolically labeled with a strained alkyne-containing amino acid.

  • Labeling: Add the this compound stock solution directly to the cell culture medium to achieve the desired final concentration.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator.

  • Washing: Wash the cells several times with fresh, pre-warmed medium or PBS to remove unincorporated dye.

  • Analysis: The labeled cells can now be visualized by fluorescence microscopy or analyzed by flow cytometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post Post-Reaction Protein_Prep Prepare Alkyne/ Cyclooctyne-Modified Protein Reaction_Mix Combine Protein and This compound Protein_Prep->Reaction_Mix Dye_Prep Prepare ATTO 425 Azide Stock Solution Dye_Prep->Reaction_Mix Catalyst_Add Add Catalyst (CuAAC only) Reaction_Mix->Catalyst_Add If CuAAC Incubation Incubate (Time & Temp Dependent) Reaction_Mix->Incubation If SPAAC Catalyst_Add->Incubation Purification Purify Labeled Protein Incubation->Purification Analysis Characterize (e.g., DOL, Imaging) Purification->Analysis

Caption: Experimental workflow for protein labeling with this compound.

click_chemistry_reaction cluster_cyaac CuAAC Reaction cluster_spaac SPAAC Reaction Protein_Alkyne Protein-Alkyne Labeled_Protein_1 Labeled Protein (Triazole Linkage) Protein_Alkyne->Labeled_Protein_1 ATTO425_Azide_1 ATTO 425-Azide ATTO425_Azide_1->Labeled_Protein_1 Cu_Catalyst Cu(I) Cu_Catalyst->Labeled_Protein_1 Protein_Cyclooctyne Protein-Cyclooctyne Labeled_Protein_2 Labeled Protein (Triazole Linkage) Protein_Cyclooctyne->Labeled_Protein_2 ATTO425_Azide_2 ATTO 425-Azide ATTO425_Azide_2->Labeled_Protein_2

Caption: Chemical reactions for CuAAC and SPAAC protein labeling.

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with ATTO 425 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal chemistry technique for the specific covalent labeling of biomolecules. This copper-free click chemistry reaction offers high biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[1][2][3] ATTO 425, a hydrophilic fluorescent dye with a coumarin (B35378) structure, provides strong absorption, a high fluorescence quantum yield, and good photostability, making its azide (B81097) derivative an excellent tool for fluorescently labeling biomolecules in a variety of applications, including cellular imaging, proteomics, and drug development.[4][5]

These application notes provide detailed protocols for the use of ATTO 425 azide in SPAAC reactions for the labeling of proteins, along with data on the characteristics of the dye and the kinetics of the reaction.

ATTO 425 Dye Properties

ATTO 425 is a fluorescent label well-suited for various life science applications.[5] Its key characteristics are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)439 nm[5]
Emission Maximum (λem)485 nm[5]
Molar Extinction Coefficient (εmax)45,000 M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (ηfl)90%[6]
Fluorescence Lifetime (τfl)3.6 ns[7]
Molecular Weight (of ATTO 425 PEG3-azide)~602 g/mol [5]
Correction Factor at 280 nm (CF₂₈₀)0.23[6]

SPAAC Reaction Kinetics with this compound

Cyclooctyne (B158145)Model AzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DBCOBenzyl (B1604629) Azide~0.1 - 2.0[2]
BCNBenzyl Azide~0.19 - 0.29[1]

Note: Reaction rates can be influenced by factors such as solvent, temperature, pH, and the presence of a PEG linker on the cyclooctyne.[2]

Experimental Protocols

Protocol 1: Labeling of a DBCO-Modified Protein with this compound

This protocol describes the labeling of a protein that has been pre-functionalized with a DBCO group.

Materials:

  • DBCO-modified protein (e.g., DBCO-BSA) in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound, dissolved in anhydrous DMSO to a stock concentration of 1-10 mM

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[8]

  • UV-Vis spectrophotometer

  • SDS-PAGE system

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-modified protein in PBS at a concentration of 1-10 mg/mL.[9]

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.

  • SPAAC Reaction:

    • Add a 2- to 4-fold molar excess of the this compound solution to the DBCO-modified protein solution.[9]

    • The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein precipitation.[9]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification of the Labeled Protein:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.

    • Apply the reaction mixture to the column to separate the labeled protein from unreacted this compound.[8]

    • Collect the fractions containing the protein, which will typically elute first as a colored band.

  • Characterization of the Labeled Protein:

    • Degree of Labeling (DOL) Calculation:

      • Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the excitation maximum of ATTO 425 (A_max, ~439 nm).

      • Calculate the protein concentration using the following formula:

        • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

        • Where:

          • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.23 for ATTO 425).[6]

          • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • Calculate the dye concentration using the Beer-Lambert law:

        • Dye Concentration (M) = A_max / ε_dye

        • Where ε_dye is the molar extinction coefficient of ATTO 425 (45,000 M⁻¹cm⁻¹).[6]

      • Calculate the DOL:

        • DOL = Dye Concentration / Protein Concentration

    • SDS-PAGE Analysis:

      • Run the labeled protein on an SDS-PAGE gel.

      • Visualize the gel under UV light to confirm that the fluorescence is associated with the protein band and that there is no free dye present.

Protocol 2: Two-Step Labeling of a Protein with this compound via DBCO-NHS Ester

This protocol describes the initial modification of a protein with a DBCO group using an NHS ester, followed by the SPAAC reaction with this compound.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester, dissolved in anhydrous DMSO to a stock concentration of 10 mM

  • This compound, dissolved in anhydrous DMSO to a stock concentration of 1-10 mM

  • PBS, pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • UV-Vis spectrophotometer

  • SDS-PAGE system

Procedure:

  • Protein Modification with DBCO-NHS Ester:

    • Dissolve the protein in PBS at a concentration of 1-10 mg/mL.[9]

    • Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final DMSO concentration should be below 20%.[9]

    • Incubate the reaction for 60 minutes at room temperature.[9]

    • Quench the reaction by adding a small volume of Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes.[10]

    • Purify the DBCO-modified protein using a size-exclusion chromatography column to remove unreacted DBCO-NHS ester.

  • SPAAC Reaction with this compound:

    • Follow steps 2-4 from Protocol 1 to label the purified DBCO-modified protein with this compound.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product ATTO_425_Azide ATTO 425-N₃ (Azide) Transition_State Transition State ATTO_425_Azide->Transition_State [3+2] Cycloaddition Cyclooctyne DBCO-Biomolecule (Strained Alkyne) Cyclooctyne->Transition_State Triazole_Product ATTO 425-Triazole-Biomolecule Transition_State->Triazole_Product Stable Triazole Formation

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start: DBCO-Modified Protein & this compound Reaction SPAAC Reaction (RT, 2-4h or 4°C, overnight) Start->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Characterization Characterization Purification->Characterization UV_Vis UV-Vis Spectroscopy (DOL Calculation) Characterization->UV_Vis SDS_PAGE SDS-PAGE (Purity & Labeling Confirmation) Characterization->SDS_PAGE End End: Purified ATTO 425-Labeled Protein UV_Vis->End SDS_PAGE->End

Caption: Experimental workflow for labeling a DBCO-modified protein with this compound.

References

Application Notes: Utilizing ATTO 425 Azide for Enhanced Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 425 is a fluorescent label belonging to the ATTO series of dyes, known for their exceptional photostability and brightness. The azide-modified version, ATTO 425 azide (B81097), serves as a powerful tool for bio-conjugation via copper-catalyzed or copper-free click chemistry. This allows for the precise and efficient labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans. In flow cytometry, ATTO 425 azide is particularly valuable for detecting cell proliferation (e.g., EdU incorporation), visualizing specific cellular components, and tracking metabolic activity. Its excitation and emission properties in the violet-blue range make it compatible with common laser lines and suitable for multicolor panel design.

Core Principles: Click Chemistry

The primary application of this compound relies on the bio-orthogonal reaction known as click chemistry. This involves the reaction between an azide (on the ATTO 425 dye) and a terminal alkyne (incorporated into a biomolecule of interest). This cycloaddition reaction is highly specific and efficient, occurring readily under biological conditions without interfering with native cellular processes. The result is a stable triazole linkage that covalently attaches the fluorescent dye to the target molecule.

cluster_0 Click Chemistry: Azide-Alkyne Cycloaddition Alkyne Biomolecule-Alkyne Labeled_Product Covalently Labeled Biomolecule Alkyne->Labeled_Product + Azide ATTO 425-Azide Azide->Labeled_Product Catalyst Cu(I) Catalyst Catalyst->Labeled_Product catalyzes

Caption: The copper(I)-catalyzed click reaction between an alkyne-modified biomolecule and this compound.

Data Presentation

Spectroscopic and Photophysical Properties of ATTO 425
PropertyValue
Excitation Maximum (λex)439 nm
Emission Maximum (λem)485 nm
Molar Extinction Coefficient (ε)45,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.90
Molecular Weight (MW)663 g/mol
Recommended Laser Line405 nm (Violet)
Recommended Emission Filter485/20 BP or similar
Example Flow Cytometry Panel for Cell Proliferation
MarkerFluorochromeLaserEmission FilterPurpose
ProliferationATTO 425Violet (405 nm)485/20 BPDetects EdU incorporation
ViabilityZombie NIR™Red (640 nm)780/60 BPExcludes dead cells
Surface Marker 1PEBlue (488 nm)575/25 BPIdentifies cell population 1
Surface Marker 2APCRed (640 nm)660/20 BPIdentifies cell population 2

Experimental Protocols

Protocol 1: Cell Proliferation Assay using EdU and this compound

This protocol details the detection of DNA synthesis by incorporating the alkyne-modified nucleoside EdU (5-ethynyl-2´-deoxyuridine) into newly synthesized DNA, followed by detection with this compound.

Workflow Overview

A 1. Cell Culture & EdU Labeling (e.g., 10 µM EdU for 2 hours) B 2. Harvest & Wash Cells A->B C 3. Surface Marker Staining (Optional, if needed) B->C D 4. Fixation (e.g., 4% PFA for 15 min) C->D E 5. Permeabilization (e.g., 0.5% Triton X-100) D->E G 7. Click Reaction Incubation (30 min, Room Temp, Dark) E->G F 6. Click Reaction Cocktail Prep (this compound, CuSO4, Ascorbate) F->G H 8. Wash & Resuspend G->H I 9. Flow Cytometry Analysis H->I

Caption: Experimental workflow for the EdU cell proliferation assay using click chemistry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • EdU solution (e.g., 10 mM in DMSO)

  • This compound (e.g., 1 mM in DMSO)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Click Reaction Buffer (e.g., PBS)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in H₂O)

  • Sodium Ascorbate (B8700270) solution (e.g., 1 M in H₂O, freshly prepared)

  • Flow cytometry tubes

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • EdU Labeling:

    • Culture cells to the desired density.

    • Add EdU to the culture medium to a final concentration of 10 µM.

    • Incubate for a period appropriate for your cell type (e.g., 2 hours) to allow for incorporation into newly synthesized DNA.

  • Cell Harvesting and Staining:

    • Harvest cells using standard procedures (e.g., trypsinization for adherent cells).

    • Wash the cells once with 1 mL of PBS containing 1% BSA. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • (Optional) If staining for surface markers, perform this step now according to the antibody manufacturer's protocol.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Wash once with 1 mL of PBS + 1% BSA.

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer.

    • Incubate for 15 minutes at room temperature.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the following in order:

      • 85 µL Click Reaction Buffer (PBS)

      • 10 µL CuSO₄ solution (final concentration: 10 mM)

      • 5 µL this compound solution (final concentration: 5 µM)

      • 10 µL Sodium Ascorbate solution (final concentration: 100 mM)

    • Note: The catalyst (CuSO₄ and Ascorbate) must be added last.

    • Wash the permeabilized cells once with 1 mL of PBS.

    • Resuspend the cell pellet in 100 µL of the prepared Click Reaction Cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Final Washes and Acquisition:

    • Wash the cells twice with 1 mL of Permeabilization Buffer.

    • Resuspend the cells in 300-500 µL of PBS for flow cytometry analysis.

    • Analyze the samples on a flow cytometer using a 405 nm laser for excitation and a filter appropriate for ATTO 425 emission (e.g., 485/20 nm).

Troubleshooting and Considerations

  • High Background: Ensure adequate washing steps after fixation, permeabilization, and the click reaction. Reduce the concentration of this compound if necessary.

  • Weak Signal: Increase the EdU incubation time to allow for more incorporation. Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation which deactivates the catalyst.

  • Cell Loss: Use low-speed centrifugation (e.g., 300-500 x g) and avoid vigorous vortexing.

  • Multicolor Panels: ATTO 425 has a relatively narrow emission spectrum, but always run single-color controls to check for spectral overlap and calculate compensation if necessary.

ATTO 425 Azide: Application Notes and Protocols for Single-Molecule Detection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 425 azide (B81097) is a fluorescent probe that has gained significant traction in the field of single-molecule biophysics. Its exceptional photophysical properties, including high fluorescence quantum yield, good photostability, and a large Stokes shift, make it an ideal candidate for demanding applications such as single-molecule Förster Resonance Energy Transfer (smFRET) and super-resolution microscopy techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy).[1][2] This coumarin-based dye, functionalized with an azide group, allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry.[2][3] This bioorthogonal ligation strategy enables the site-specific labeling of proteins, DNA, and RNA, providing a powerful tool for studying their dynamics, interactions, and conformational changes at the single-molecule level.

This document provides detailed application notes and protocols for the use of ATTO 425 azide in single-molecule detection studies, with a focus on protein-protein interactions.

Photophysical and Chemical Properties

A thorough understanding of the characteristics of this compound is crucial for designing and interpreting single-molecule experiments. The key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 602 g/mol [4]
Excitation Maximum (λ_abs_) 439 nm[1]
Emission Maximum (λ_fl_) 485 nm[1]
Molar Extinction Coefficient (ε_max_) 4.5 x 10^4 M-1 cm-1[1]
Fluorescence Quantum Yield (η_fl_) 90%[1]
Fluorescence Lifetime (τ_fl_) 3.6 ns[1]
Correction Factor (CF₂₆₀) 0.19[1]
Correction Factor (CF₂₈₀) 0.17[1]
Reactive Group Azide[2]
Reaction Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)[2]

Application: Probing Protein-Protein Interactions with smFRET

Single-molecule FRET is a powerful technique to measure distances on the nanometer scale, making it well-suited for studying conformational changes and binding events in biomolecules. In a typical smFRET experiment, two interacting proteins are labeled with a donor and an acceptor fluorophore. When the two proteins interact, bringing the fluorophores into close proximity (typically 1-10 nm), energy transfer occurs from the excited donor to the acceptor. This energy transfer can be detected as a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence.

Here, we outline a general workflow for studying the interaction between two proteins, Protein A and Protein B, using this compound as a FRET donor.

Experimental Workflow for smFRET Analysis of Protein-Protein Interaction

FRET_Workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_smFRET Single-Molecule FRET pA Protein A (alkyne-modified) click Click Chemistry (CuAAC) pA->click pB Protein B (acceptor-labeled) immobilize Immobilize Protein B on Surface pB->immobilize atto425 This compound (Donor) atto425->click pA_labeled Protein A-ATTO 425 click->pA_labeled purify_A Purify Labeled Protein A pA_labeled->purify_A interact Introduce Labeled Protein A purify_A->interact immobilize->interact excite Excite Donor (ATTO 425) interact->excite detect Detect Donor & Acceptor Emission excite->detect analyze Calculate FRET Efficiency detect->analyze

Caption: Workflow for smFRET-based protein-protein interaction studies.

Protocol 1: Labeling of an Alkyne-Modified Protein with this compound via Click Chemistry

This protocol describes the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) for labeling an alkyne-containing protein with this compound.

Materials:

  • Alkyne-modified Protein A in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (e.g., from Sigma-Aldrich or Leica Microsystems)

  • Dimethylsulfoxide (DMSO), anhydrous

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Protein purification column (e.g., size-exclusion chromatography)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light and moisture.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • THPTA: Prepare a 250 mM stock solution in deionized water.

    • Sodium Ascorbate: Freshly prepare a 500 mM stock solution in deionized water immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified Protein A (to a final concentration of 10-50 µM)

      • This compound stock solution (to a final concentration of 100-500 µM, a 10-fold molar excess over the protein)

      • Premixed CuSO₄:THPTA (1:5 molar ratio, to a final concentration of 1 mM CuSO₄ and 5 mM THPTA). Note: Premixing the CuSO₄ and THPTA ligand is crucial for an efficient reaction.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 10 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of Labeled Protein:

    • Remove the excess, unreacted this compound from the labeled protein using a suitable purification method, such as size-exclusion chromatography or dialysis.

    • Monitor the separation of the labeled protein from the free dye by observing the fluorescence of the fractions.

  • Characterization of Labeled Protein:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm and 439 nm (the absorbance maximum of ATTO 425). The DOL can be calculated using the following formula: DOL = (A₄₃₉ × ε₂₈₀_protein) / [(A₂₈₀ - A₄₃₉ × CF₂₈₀_dye) × ε₄₃₉_dye] Where A is the absorbance, ε is the molar extinction coefficient, and CF is the correction factor for the dye's absorbance at 280 nm.

Protocol 2: Single-Molecule FRET Imaging of Protein-Protein Interaction

This protocol outlines the procedure for observing the interaction between the ATTO 425-labeled Protein A and an acceptor-labeled Protein B using a Total Internal Reflection Fluorescence (TIRF) microscope.

Materials:

  • ATTO 425-labeled Protein A

  • Acceptor-labeled Protein B (e.g., labeled with ATTO 550 or ATTO 647N)

  • Biotinylated Protein B (for surface immobilization)

  • Streptavidin-coated microscope slides and coverslips

  • TIRF microscope equipped with appropriate lasers and emission filters for ATTO 425 and the chosen acceptor dye.

  • Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox to improve photostability).

Procedure:

  • Surface Preparation:

    • Assemble a flow chamber using a streptavidin-coated slide and a coverslip.

    • Incubate the chamber with biotinylated Protein B for 10-15 minutes to immobilize it on the surface.

    • Wash the chamber with imaging buffer to remove unbound Protein B.

  • Single-Molecule Imaging:

    • Introduce a dilute solution (pM to nM range) of ATTO 425-labeled Protein A into the flow chamber.

    • Mount the chamber on the TIRF microscope.

    • Excite the ATTO 425 donor fluorophore using a 445 nm laser.

    • Simultaneously record the fluorescence emission from both the donor (ATTO 425) and acceptor channels using a sensitive camera (e.g., EMCCD).

    • Acquire a time series of images (a "movie") to observe the binding and unbinding events of Protein A to the immobilized Protein B.

  • Data Analysis:

    • Identify individual fluorescent spots corresponding to single molecules.

    • For each spot, extract the time-dependent fluorescence intensities of the donor (I_D) and acceptor (I_A).

    • Calculate the apparent FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_D + I_A)

    • Generate FRET efficiency histograms to identify different conformational states or binding states. The appearance of a high FRET population indicates the interaction between Protein A and Protein B.

Application: Super-Resolution Imaging with dSTORM

dSTORM is a super-resolution microscopy technique that relies on the stochastic photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. By imaging only a sparse subset of fluorophores at any given time, their positions can be determined with high precision, allowing for the reconstruction of an image with a resolution far beyond the diffraction limit of light. ATTO 425 can be used in dSTORM imaging, typically in combination with other photoswitchable dyes for multi-color applications.

Experimental Workflow for dSTORM Imaging

dSTORM_Workflow cluster_labeling_dSTORM Sample Preparation cluster_imaging_dSTORM dSTORM Imaging cell_culture Cell Culture & Fixation permeabilization Permeabilization cell_culture->permeabilization alkyne_protein Introduce Alkyne-modified Protein permeabilization->alkyne_protein labeling Label with this compound alkyne_protein->labeling imaging_buffer Add dSTORM Imaging Buffer labeling->imaging_buffer acquisition Acquire Thousands of Frames imaging_buffer->acquisition localization Localize Single-Molecule Blinks acquisition->localization reconstruction Reconstruct Super-Resolution Image localization->reconstruction

Caption: Workflow for dSTORM super-resolution imaging.

Protocol 3: dSTORM Imaging of Cellular Structures

This protocol provides a general guideline for dSTORM imaging of a target protein within fixed cells, labeled with this compound.

Materials:

  • Cells grown on high-precision coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Alkyne-modified antibody or other targeting molecule

  • This compound

  • dSTORM imaging buffer (containing a reducing agent like β-mercaptoethanol or MEA to facilitate photoswitching)

  • Super-resolution microscope capable of dSTORM imaging

Procedure:

  • Cell Culture, Fixation, and Permeabilization:

    • Culture cells on high-precision coverslips to the desired confluency.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes to allow entry of the labeling reagents.

    • Block non-specific binding sites with a blocking buffer for 30-60 minutes.

  • Labeling:

    • Incubate the cells with the alkyne-modified antibody targeting the protein of interest.

    • Perform the click chemistry reaction as described in Protocol 1 to label the target protein with this compound.

    • Thoroughly wash the cells to remove unreacted labeling reagents.

  • dSTORM Imaging:

    • Mount the coverslip in a chamber and add the dSTORM imaging buffer.

    • Place the sample on the dSTORM microscope.

    • Use a high-power laser (e.g., 405 nm) to induce photoswitching and a lower power laser (e.g., 445 nm) for excitation of ATTO 425.

    • Acquire a long series of images (typically 10,000-50,000 frames) to capture the stochastic blinking of individual ATTO 425 molecules.

  • Image Reconstruction:

    • Use specialized software to analyze the acquired image series. The software will identify and localize the fluorescent signals from individual molecules in each frame with high precision.

    • Combine the localization data from all frames to reconstruct a super-resolved image of the labeled cellular structure.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway where the dimerization of a receptor tyrosine kinase (RTK) upon ligand binding is investigated using smFRET with this compound as a donor.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ligand Ligand rtk_dimer RTK Dimer (High FRET) ligand->rtk_dimer Binding rtk1_inactive RTK Monomer 1 (alkyne-modified) + this compound rtk1_inactive->rtk_dimer rtk2_inactive RTK Monomer 2 (acceptor-labeled) rtk2_inactive->rtk_dimer autophosphorylation Autophosphorylation rtk_dimer->autophosphorylation downstream Downstream Signaling autophosphorylation->downstream

Caption: smFRET analysis of receptor tyrosine kinase (RTK) dimerization.

In this hypothetical experiment, one RTK monomer is labeled with ATTO 425 (donor) and the other with an acceptor dye. Upon ligand binding, the monomers dimerize, bringing the donor and acceptor into close proximity and resulting in a high FRET signal. This allows for the real-time observation of receptor activation at the single-molecule level.

Conclusion

This compound is a versatile and powerful tool for single-molecule detection studies. Its excellent photophysical properties and its suitability for bioorthogonal click chemistry make it an invaluable probe for investigating the intricate dynamics of biological processes. The protocols and application examples provided here serve as a detailed guide for researchers aiming to harness the potential of this compound in their single-molecule experiments.

References

Application Notes and Protocols for Oligonucleotide Labeling with ATTO 425 Azide for Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. This technique is widely used in research, diagnostics, and drug development to identify the presence, absence, or rearrangement of specific DNA sequences. The choice of fluorescent dye is critical for the sensitivity and specificity of FISH assays.

ATTO 425 is a fluorescent label with a coumarin (B35378) structure, offering several advantages for oligonucleotide labeling and subsequent use in FISH protocols.[1][2][3][4] Its key features include a strong absorption, high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.[1][2][3][4] The azide (B81097) modification of ATTO 425 allows for its efficient and specific covalent attachment to alkyne-modified oligonucleotides via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][5] This bioorthogonal reaction is highly selective and efficient, ensuring a high yield of precisely labeled oligonucleotide probes with minimal background.[5]

These application notes provide a detailed protocol for the labeling of alkyne-modified oligonucleotides with ATTO 425 azide and their subsequent application in FISH experiments.

Spectral Properties of ATTO 425

Proper experimental setup, including the choice of filters and light sources, is critical for optimal performance. The spectral characteristics of ATTO 425 are summarized below.

PropertyValue
Excitation Maximum (λabs)439 nm[1][3]
Emission Maximum (λfl)485 nm[1][3]
Molar Extinction Coefficient (εmax)4.5 x 10⁴ M⁻¹ cm⁻¹[1][3]
Fluorescence Quantum Yield (ηfl)90%[1][3]
Fluorescence Lifetime (τfl)3.6 ns[1][3]

Experimental Protocols

This section details the protocols for labeling an alkyne-modified oligonucleotide with this compound and the subsequent FISH procedure.

Part 1: Oligonucleotide Labeling with this compound via Click Chemistry

This protocol describes the copper(I)-catalyzed click chemistry reaction to label an alkyne-modified oligonucleotide with this compound.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound (e.g., from Sigma-Aldrich/Merck or ATTO-TEC)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Anhydrous DMSO

  • Nuclease-free water

  • Purification system (e.g., HPLC or PAGE)

Protocol:

  • Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Reagent Preparation:

    • This compound stock solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Copper(II) sulfate stock solution: Prepare a 100 mM solution of CuSO₄ in nuclease-free water.

    • TBTA stock solution: Prepare a 10 mM solution of TBTA in anhydrous DMSO.

    • Sodium ascorbate stock solution: Freshly prepare a 100 mM solution of sodium ascorbate in nuclease-free water.

  • Click Reaction Assembly: In a microcentrifuge tube, combine the following reagents in the order listed.

ReagentVolume (for a 50 µL reaction)Final Concentration
Alkyne-modified oligonucleotide (1 mM)5 µL100 µM
Nuclease-free waterto a final volume of 50 µL-
This compound (10 mM)2.5 µL500 µM
Copper(II) sulfate (100 mM)0.5 µL1 mM
TBTA (10 mM)5 µL1 mM
Sodium ascorbate (100 mM)2.5 µL5 mM
  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light. The reaction can be accelerated by incubating at 37-45°C for 30-60 minutes.[5]

  • Purification of the Labeled Oligonucleotide: It is crucial to purify the labeled oligonucleotide to remove unreacted dye, catalyst, and other reaction components.[6][7] This can be achieved by:

    • Ethanol (B145695) Precipitation: Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2). Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the oligonucleotide. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides.

    • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used to separate the labeled product from unlabeled oligonucleotides and free dye.

  • Quantification: Determine the concentration and labeling efficiency of the purified ATTO 425-labeled oligonucleotide using a spectrophotometer.

Part 2: Fluorescence In Situ Hybridization (FISH) Protocol

This protocol provides a general guideline for performing FISH using the ATTO 425-labeled oligonucleotide probe on fixed cells or tissue sections. Optimization of probe concentration, hybridization temperature, and wash stringency may be required.

Materials:

  • ATTO 425-labeled oligonucleotide probe

  • Microscope slides with fixed cells or tissue sections

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • Wash buffers (e.g., 2x SSC, 0.4x SSC with 0.3% Tween-20)

  • DAPI counterstain

  • Antifade mounting medium

  • Humidified chamber

  • Hot plate or thermocycler

Protocol:

  • Pre-hybridization Treatment:

    • If necessary, treat slides with RNase A (100 µg/mL in 2x SSC) for 30 minutes at 37°C to remove cellular RNA.

    • Wash slides in 2x SSC.

    • Dehydrate the slides through an ethanol series (e.g., 70%, 85%, 100%) and air dry.

  • Probe Preparation: Dilute the ATTO 425-labeled oligonucleotide probe in hybridization buffer to the desired final concentration (typically 1-10 ng/µL).

  • Denaturation:

    • Apply the probe solution to the target area on the slide and cover with a coverslip.

    • Denature the probe and the target DNA simultaneously by heating the slide on a hot plate at 75-80°C for 2-5 minutes.[2]

  • Hybridization:

    • Place the slides in a humidified chamber and incubate overnight at 37°C.[1]

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Perform a series of stringent washes to remove non-specifically bound probes. An example wash procedure is:

      • Wash 1: 2x SSC at room temperature for 5 minutes.

      • Wash 2: 0.4x SSC with 0.3% Tween-20 at 72°C for 2 minutes.[1]

      • Wash 3: 2x SSC at room temperature for 1 minute.

  • Counterstaining and Mounting:

    • Counterstain the slides with a DAPI solution (e.g., 1 µg/mL) for 5-10 minutes to visualize the nuclei.

    • Rinse briefly in 2x SSC.

    • Mount the slides with an antifade mounting medium.

  • Imaging:

    • Visualize the slides using a fluorescence microscope equipped with appropriate filters for ATTO 425 (excitation ~440 nm, emission ~485 nm) and DAPI.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or no FISH signal - Inefficient probe labeling- Verify labeling efficiency by spectrophotometry. - Optimize click chemistry reaction conditions (e.g., incubation time, temperature).
- Low probe concentration- Increase the probe concentration during hybridization.[5]
- Incomplete denaturation- Optimize denaturation temperature and time.[5]
- Overly stringent washes- Decrease the temperature or increase the salt concentration of the wash buffers.[5]
High background - Non-specific probe binding- Increase the stringency of the post-hybridization washes (e.g., higher temperature, lower salt concentration).[5] - Include blocking agents (e.g., Cot-1 DNA) in the hybridization buffer for repetitive sequences.
- Incomplete removal of unbound probe- Optimize the number and duration of post-hybridization washes.
- Impure probe- Ensure the labeled probe is properly purified to remove free dye.

Visualizations

Oligonucleotide_Labeling_Workflow cluster_materials Starting Materials cluster_reaction Click Reaction cluster_purification Purification & QC Oligo Alkyne-modified Oligonucleotide Mix Combine Reagents in Solution Oligo->Mix Dye This compound Dye->Mix Reagents CuSO4, TBTA, Sodium Ascorbate Reagents->Mix Incubate Incubate (RT or 37-45°C) Mix->Incubate Purify Purify Labeled Probe (HPLC/PAGE/Precipitation) Incubate->Purify QC Quantify and Assess Labeling Efficiency Purify->QC Product ATTO 425-Labeled Oligonucleotide Probe QC->Product

Caption: Workflow for labeling oligonucleotides with this compound.

FISH_Workflow start Start: Fixed Cells/Tissue on Slide probe_prep Prepare Hybridization Mix with ATTO 425 Probe start->probe_prep denature Denature Probe and Target (75-80°C) probe_prep->denature hybridize Hybridize Overnight (37°C in humid chamber) denature->hybridize wash Post-Hybridization Washes (Stringent Conditions) hybridize->wash counterstain Counterstain with DAPI wash->counterstain mount Mount with Antifade Medium counterstain->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for Fluorescence In Situ Hybridization (FISH).

References

ATTO 425 Azide for Super-Resolution Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing ATTO 425 azide (B81097) in super-resolution microscopy techniques, specifically dSTORM (direct Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy). ATTO 425 is a hydrophilic coumarin (B35378) dye with a high quantum yield and good photostability, making it a promising candidate for single-molecule localization microscopy.[1][2] Its azide functional group allows for covalent labeling of alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction.

Overview of ATTO 425 for Super-Resolution Microscopy

Key Features of ATTO 425
PropertyValueReference
Excitation Maximum (λex)439 nm[4]
Emission Maximum (λem)485 nm[4]
Molar Absorptivity (ε)4.5 x 10⁴ M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (η)90%[4]
Fluorescence Lifetime (τ)3.6 ns[4]
Molecular Weight (Azide)602 g/mol [3]

Labeling Biomolecules with ATTO 425 Azide via Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and widely used method for labeling alkyne-modified biomolecules with azide-containing fluorophores like this compound.

Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a Cu(I) species. This reaction is highly specific and can be performed in aqueous buffers, making it suitable for biological samples.

G cluster_reactants Reactants cluster_reaction Click Reaction Protein Alkyne-modified Protein LabeledProtein ATTO 425-labeled Protein Protein->LabeledProtein Atto425 ATTO 425-Azide Atto425->LabeledProtein Catalyst Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) Catalyst->LabeledProtein

CuAAC Labeling Workflow
Protocol: Labeling Proteins with this compound

This protocol is a general guideline for labeling alkyne-modified proteins. Optimization may be required for specific proteins and experimental conditions.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Adjust the concentration of your alkyne-modified protein to 1-5 mg/mL in a reaction buffer (e.g., PBS, pH 7.4).

  • Prepare the Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. For example, mix 1 µL of 20 mM CuSO₄ with 1 µL of 100 mM THPTA. Let it sit for a few minutes.

  • Initiate the Labeling Reaction:

    • To your protein solution, add this compound to a final concentration that is in 5- to 20-fold molar excess over the protein.

    • Add the CuSO₄/THPTA premix to a final concentration of approximately 1 mM CuSO₄.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove excess dye and reaction components by passing the reaction mixture through a spin desalting column or by dialysis against a suitable buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and 439 nm.

dSTORM Imaging with ATTO 425-Labeled Samples

dSTORM relies on the photoswitching of single fluorophores between a fluorescent "on" state and a dark "off" state. This is typically achieved by using a specific imaging buffer containing a reducing agent.

Principle of dSTORM

In dSTORM, a high-power laser excites the fluorophores, driving most of them into a long-lived dark state. Stochastically, individual molecules return to the fluorescent state and emit photons, which are detected by a sensitive camera. By localizing the center of each emission event over thousands of frames, a super-resolved image is reconstructed.

G cluster_workflow dSTORM Imaging Workflow Start Labeled Sample Imaging High-Power Laser Excitation (e.g., 445 nm) Start->Imaging Switching Photoswitching in dSTORM Buffer Imaging->Switching Detection Single-Molecule Detection Switching->Detection Localization Localization & Image Reconstruction Detection->Localization End Super-Resolved Image Localization->End G cluster_logic PALM Logical Flow Start Labeled Sample (All molecules 'off') Activation Low-Power Activation Laser (e.g., 405 nm) Start->Activation Excitation High-Power Imaging Laser (e.g., 445 nm) Activation->Excitation Localization Localize Single Molecules Excitation->Localization Bleaching Photobleach Localization->Bleaching Loop Repeat for Thousands of Cycles Bleaching->Loop Loop->Activation Next cycle End Reconstruct Super-Resolved Image Loop->End All cycles complete

References

Application Notes and Protocols for the Purification of ATTO 425 Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the successful purification of proteins labeled with ATTO 425 azide (B81097) via click chemistry. The following sections outline the materials, experimental procedures, and data analysis techniques required to obtain highly pure fluorescently labeled protein conjugates suitable for downstream applications. Methodologies covered include the removal of unreacted dye and the assessment of labeling efficiency.

Introduction

The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in various assays. ATTO 425 is a fluorescent label that emits in the blue region of the visible spectrum. Its azide derivative allows for a highly specific and efficient labeling of proteins containing a bioorthogonal alkyne group, introduced chemically or genetically, through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction.

Following the labeling reaction, a critical purification step is required to remove unconjugated ATTO 425 azide and other reaction components from the labeled protein. Inadequate purification can lead to inaccurate quantification of labeling, high background fluorescence, and potential interference in downstream applications. This guide details robust protocols for purification using size exclusion chromatography (SEC) and dialysis, and for the characterization of the final product using UV-Vis spectroscopy and SDS-PAGE.

Signaling Pathways and Experimental Workflow

Click Chemistry Labeling Pathway

The fundamental principle of labeling involves the reaction between an azide-functionalized dye (this compound) and an alkyne-modified protein.

G cluster_0 Click Chemistry Labeling Protein Protein with Alkyne Group Reaction + Protein->Reaction ATTO425 This compound ATTO425->Reaction Labeled_Protein ATTO 425 Labeled Protein Reaction->Labeled_Protein CuAAC or SPAAC

Caption: Covalent labeling of an alkyne-containing protein with this compound.

Experimental Workflow

The overall process from labeling to characterization involves a series of sequential steps to ensure a high-quality final product.

G start Protein Labeling Reaction purification Purification (SEC or Dialysis) start->purification sec Size Exclusion Chromatography purification->sec Method 1 dialysis Dialysis purification->dialysis Method 2 characterization Characterization uv_vis UV-Vis Spectroscopy (Degree of Labeling) characterization->uv_vis sds_page SDS-PAGE (Purity Analysis) characterization->sds_page sec->characterization dialysis->characterization final_product Purified Labeled Protein uv_vis->final_product sds_page->final_product

Caption: Workflow for purification and characterization of labeled proteins.

Experimental Protocols

Protein Labeling with this compound

This protocol assumes the protein of interest has been functionalized with an alkyne group. The reaction conditions for click chemistry can vary, and it is recommended to consult literature specific to your protein and alkyne modification. A general protocol for a copper-catalyzed reaction is provided below.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound, dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Procedure:

  • Prepare a stock solution of your alkyne-modified protein at a concentration of 1-10 mg/mL.

  • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 250 mM in water), and THPTA (e.g., 50 mM in water).

  • In a microcentrifuge tube, combine the protein solution with this compound. A molar excess of 3-10 fold of the dye over the protein is a good starting point.

  • Add the THPTA ligand to the reaction mixture to a final concentration of 1 mM.

  • Initiate the reaction by adding CuSO₄ to a final concentration of 0.5 mM, immediately followed by sodium ascorbate to a final concentration of 2.5 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction can also be performed at 4°C overnight.

Purification of Labeled Protein

The removal of unreacted this compound is crucial. Two common and effective methods are size exclusion chromatography and dialysis.

SEC separates molecules based on their size. The larger labeled protein will elute before the smaller, free dye molecules. This method is rapid and provides excellent separation.[1][2][3]

Materials:

  • SEC column (e.g., Sephadex G-25, Bio-Gel P-6)

  • Equilibration and elution buffer (e.g., PBS, pH 7.4)

  • Chromatography system (e.g., FPLC) or gravity-flow setup

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the chosen elution buffer.

  • Carefully load the entire labeling reaction mixture onto the top of the column.

  • Begin the elution with the equilibration buffer.

  • Collect fractions as the colored bands elute from the column. The first colored band to elute will be the ATTO 425-labeled protein. The second, more slowly migrating band will be the free this compound.

  • Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and 439 nm (for ATTO 425).

  • Pool the fractions containing the purified labeled protein.

Dialysis involves the separation of molecules across a semi-permeable membrane based on a concentration gradient. It is a simple and effective method for removing small molecules like free dye, though it is generally more time-consuming than SEC.[4]

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for most proteins.

  • Large volume of dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

Procedure:

  • If using dialysis tubing, prepare it according to the manufacturer's instructions (e.g., by boiling in sodium bicarbonate and EDTA solution).[4]

  • Load the labeling reaction mixture into the dialysis tubing or cassette.

  • Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 1000-fold the volume of the sample).

  • Stir the buffer gently on a stir plate.

  • Allow dialysis to proceed for at least 4 hours, or overnight, at 4°C.

  • Change the dialysis buffer at least three times to ensure complete removal of the free dye. A common schedule is after 4 hours, 8 hours, and then overnight.[4]

  • After the final buffer change, recover the purified labeled protein from the dialysis tubing/cassette.

Data Presentation: Comparison of Purification Methods

The choice of purification method can impact the final purity and recovery of the labeled protein. The following table summarizes expected outcomes for each method.

Purification MethodPrinciple of SeparationSpeedProtein RecoveryPurity of Labeled ProteinScalability
Size Exclusion Chromatography (SEC) Size and shapeFast (minutes to hours)High (>90%)ExcellentHigh
Dialysis Molecular weight cut-offSlow (hours to days)High (>90%)Good to ExcellentModerate

Characterization of the Labeled Protein

After purification, it is essential to characterize the labeled protein to determine the concentration, degree of labeling, and purity.

Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

The Degree of Labeling (DOL), or the molar ratio of dye to protein, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (439 nm for ATTO 425).[5][6][7]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvette

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 439 nm (A₄₃₉).

  • Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[7][8]

    • Corrected Protein Absorbance (A₂₈₀,corr) = A₂₈₀ - (A₄₃₉ × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for the ATTO 425 dye at 280 nm. This value is dye-specific and can be found in the manufacturer's documentation (typically around 0.1-0.3).

    • Protein Concentration (M) = A₂₈₀,corr / (ε_protein × path length)

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

      • The path length is typically 1 cm.

  • Calculate the concentration of the ATTO 425 dye.

    • Dye Concentration (M) = A₄₃₉ / (ε_dye × path length)

      • ε_dye for ATTO 425 is approximately 45,000 M⁻¹cm⁻¹.

  • Calculate the Degree of Labeling (DOL).

    • DOL = Dye Concentration / Protein Concentration

An ideal DOL is typically between 1 and 3 for most applications to avoid issues with protein function or fluorescence quenching.[5]

Purity Analysis by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity of the labeled protein and to confirm that the dye is covalently attached.

Materials:

  • SDS-PAGE gel and running buffer

  • Protein loading buffer

  • Molecular weight standards

  • Gel imaging system with fluorescence detection capabilities (excitation ~440 nm, emission ~485 nm) and a standard protein stain (e.g., Coomassie Blue).

Procedure:

  • Prepare samples of the unlabeled protein, the purified labeled protein, and molecular weight standards in protein loading buffer.

  • Load the samples onto the SDS-PAGE gel and run the electrophoresis.

  • After electrophoresis, visualize the gel using a fluorescence imager to detect the ATTO 425-labeled protein. A fluorescent band should appear at the expected molecular weight of the protein.

  • Subsequently, stain the same gel with a total protein stain like Coomassie Blue to visualize all protein bands.

  • Compare the fluorescent image with the Coomassie-stained image. The major fluorescent band should co-migrate with the major protein band. The absence of significant contaminating bands in the Coomassie-stained lane indicates high purity. The absence of a low molecular weight fluorescent band at the dye front confirms the efficient removal of free dye.[9][10][11]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Experiments with ATTO 425 Azide to Reduce Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 425 azide (B81097). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on reducing background fluorescence and troubleshooting common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 425 azide and what are its key spectral properties?

This compound is a fluorescent probe belonging to the coumarin (B35378) dye family.[1][2][3] It is functionalized with an azide group, making it suitable for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry" reactions.[2] This allows for the specific labeling of alkyne-modified biomolecules. Key characteristics include a high fluorescence quantum yield, a large Stokes shift, and good photostability.[1][2]

Q2: What are the primary causes of high background fluorescence when using this compound in cell-based assays?

High background fluorescence in experiments with this compound can stem from several sources:

  • Non-specific binding: The dye may adhere to cellular components or the coverslip, often due to hydrophobic or electrostatic interactions.

  • Excess dye concentration: Using a higher concentration of the fluorescent azide than necessary can lead to increased non-specific binding.

  • Inadequate washing: Insufficient washing steps after the click reaction can leave unbound dye in the sample.

  • Cellular autofluorescence: Many cell types naturally fluoresce, particularly in the blue and green spectral regions where ATTO 425 emits.[4][5][6] Aldehyde-based fixatives like formaldehyde (B43269) can also induce autofluorescence.[4]

  • Suboptimal click reaction conditions: Inefficient click chemistry can result in unreacted azide probe contributing to background.

Q3: How can I minimize cellular autofluorescence when imaging ATTO 425?

Since ATTO 425 emits in the blue-green region of the spectrum (emission max ~485 nm), it can be susceptible to interference from cellular autofluorescence.[1] Here are some strategies to mitigate this:

  • Use appropriate controls: Always include an unstained sample to assess the baseline autofluorescence of your cells.

  • Optimize fixation: Minimize fixation time and consider using alternatives to aldehyde-based fixatives, such as cold methanol, which may reduce autofluorescence.[4][6]

  • Chemical quenching: Treat fixed cells with quenching agents like sodium borohydride (B1222165) or glycine (B1666218) to reduce aldehyde-induced autofluorescence.[4][7]

  • Spectral unmixing: If your imaging system has this capability, you can spectrally separate the ATTO 425 signal from the broader autofluorescence signal.

  • Choose fluorophores in the red or far-red spectrum: For future experiments where autofluorescence is a significant issue, consider using dyes that excite and emit at longer wavelengths (>600 nm) to minimize interference from cellular components.

Troubleshooting Guides

Guide 1: High Background Fluorescence in Fixed Cell Staining

This guide provides a step-by-step approach to diagnosing and resolving high background fluorescence when using this compound for click chemistry in fixed cells.

Potential Cause Troubleshooting Steps Expected Outcome
Excessive Dye Concentration Titrate the concentration of this compound. Start with a concentration of 1-5 µM and test lower concentrations.Reduced background with minimal impact on specific signal.
Non-Specific Binding - Increase the number and duration of wash steps after the click reaction. - Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffers. - Add a blocking agent such as 1% Bovine Serum Albumin (BSA) to your buffers.[8]Cleaner images with a better signal-to-noise ratio.
Inefficient Click Reaction - Ensure all click chemistry reagents are fresh, especially the sodium ascorbate (B8700270) solution. - Use a copper(I)-stabilizing ligand like THPTA or TBTA.[9][10] - Optimize the concentrations of copper sulfate (B86663) and the reducing agent.Brighter specific signal and potentially lower background from unreacted dye.
Cellular Autofluorescence - Include an unstained, vehicle-treated control to determine the level of autofluorescence. - Treat cells with a quenching agent like 0.1% sodium borohydride in PBS for 20-30 minutes at room temperature after fixation.[7]Reduced background fluorescence in the blue and green channels.

Experimental Protocols

Protocol: Copper-Catalyzed Click Chemistry (CuAAC) for Staining Alkyne-Modified Molecules in Fixed Cells with this compound

This protocol provides a general framework for using this compound to label alkyne-modified targets in fixed cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Fixed cells on coverslips containing alkyne-modified biomolecules

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • This compound stock solution (10 mM in DMSO)

  • Click reaction buffer (e.g., PBS)

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (100 mM in water)

  • Sodium ascorbate stock solution (300 mM in water, freshly prepared)

  • Mounting medium

Procedure:

  • Fixation and Permeabilization:

    • Fix cells with your desired method (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

      • 870 µL of click reaction buffer (PBS)

      • 1 µL of this compound stock solution (final concentration: 10 µM)

      • 10 µL of CuSO₄ stock solution (final concentration: 200 µM)

      • 10 µL of THPTA stock solution (final concentration: 1 mM)

      • 10 µL of sodium ascorbate stock solution (final concentration: 3 mM)

    • Aspirate the blocking buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail and wash the cells three to five times with PBS containing 0.05% Tween-20 for 5 minutes each.

    • Perform a final wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for ATTO 425 (Excitation/Emission: ~439/485 nm).

Data Presentation

Table 1: Spectral Properties of ATTO 425

PropertyValueReference
Excitation Maximum (λex)439 nm[1]
Emission Maximum (λem)485 nm[1]
Molar Extinction Coefficient (ε)4.5 x 10⁴ cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ)90%[1]
Fluorescence Lifetime (τ)3.6 ns[1]

Table 2: Comparison of ATTO 425 with Other Common Blue/Green Emitting Fluorescent Dyes

DyeExcitation Max (nm)Emission Max (nm)Brightness (ε x Φ)Photostability
ATTO 425 43948540,500High
Alexa Fluor 488 49551966,240High
FITC 49451866,240Moderate
Cyanine3 (Cy3) 550570135,000Moderate

Brightness is a relative measure calculated from the molar extinction coefficient and quantum yield. Higher values indicate a brighter fluorophore. Photostability is a qualitative assessment based on available data.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_click Click Reaction cluster_post Post-Reaction Processing cell_culture 1. Cell Culture & Treatment (with alkyne-modified molecule) fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 3% BSA) permeabilization->blocking click_cocktail 5. Prepare Click Cocktail (this compound, CuSO4, Ligand, Ascorbate) blocking->click_cocktail incubation 6. Incubate with Cells click_cocktail->incubation washing 7. Washing Steps incubation->washing mounting 8. Mounting washing->mounting imaging 9. Fluorescence Imaging mounting->imaging

A generalized workflow for labeling fixed cells using this compound via click chemistry.

troubleshooting_logic start High Background Observed q1 Is the background present in unstained controls? start->q1 autofluorescence Issue: Autofluorescence - Use quenching agents - Optimize fixation q1->autofluorescence Yes q2 Is the background diffuse or punctate? q1->q2 No a1_yes Yes a1_no No diffuse_bg Issue: Excess/Unbound Dye - Decrease dye concentration - Increase washing q2->diffuse_bg Diffuse punctate_bg Issue: Dye Aggregates - Centrifuge dye stock - Use fresh dye solution q2->punctate_bg Punctate a2_diffuse Diffuse a2_punctate Punctate

A decision tree to help identify the source of high background fluorescence.

References

ATTO 425 Azide Click Chemistry Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the ATTO 425 azide (B81097) click chemistry reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the copper-catalyzed click chemistry reaction with ATTO 425 azide?

A1: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is the basis for this compound click chemistry, is generally robust and can proceed over a broad pH range, typically between 4 and 12.[1][2] However, for bioconjugation applications, a neutral to slightly basic pH is often recommended as a starting point. A pH of around 7.0 to 7.5 is a common recommendation for initial experiments.[3] Some protocols suggest that if the reaction is inefficient in water, raising the pH to 8.3 using a buffer like Tris-HCl may be beneficial.[4]

Q2: Can the pH of the reaction buffer affect the stability of the ATTO 425 dye?

Q3: Are there any buffer components that should be avoided in the this compound click reaction?

A3: Yes, certain buffer components can interfere with the copper-catalyzed click reaction. It is advisable to avoid buffers containing high concentrations of chloride ions (above 0.2 M) as they can compete for copper binding.[7] Tris buffers may also slow down the reaction due to their ability to chelate copper ions.[7] Buffers such as phosphate (B84403), HEPES, and carbonate are generally considered compatible and are often used in the pH range of 6.5 to 8.0.[8]

Q4: How does pH influence the reaction rate of the this compound click chemistry?

A4: While the CuAAC reaction is functional over a wide pH range, the reaction rate can be influenced by pH. For some cycloaddition reactions, a more basic pH can lead to a higher reaction rate, potentially due to faster deprotonation steps. However, for bioconjugation, maintaining the stability and integrity of the biomolecule is crucial, making a near-neutral pH a safer starting point.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no fluorescence signal after reaction Suboptimal pH: The pH of the reaction buffer may not be optimal for the specific biomolecule or reaction conditions.- Verify the pH of your reaction mixture. - As a starting point, use a buffer with a pH between 7.0 and 7.5, such as PBS or HEPES.[3] - If the reaction is sluggish, consider carefully increasing the pH towards 8.3, while monitoring the stability of your biomolecule.[4]
Incompatible Buffer: The chosen buffer system may be inhibiting the copper catalyst.- Avoid using Tris buffers if possible, as they can slow down the reaction.[7] - Ensure that the concentration of chloride ions in your buffer is not excessively high (ideally below 0.2 M).[7] - Switch to a recommended buffer such as phosphate, HEPES, or carbonate within a pH range of 6.5-8.0.[8]
Precipitation observed during the reaction Copper Phosphate Insolubility: If using a phosphate buffer, insoluble copper-phosphate complexes may form.- Pre-mix the copper source with the stabilizing ligand before adding it to the phosphate-containing buffer. This can prevent the formation and precipitation of copper-phosphate complexes.[7]
Inconsistent reaction yields pH Fluctuation: The buffering capacity of the chosen buffer may be insufficient, leading to pH shifts during the reaction.- Ensure you are using a buffer with adequate buffering capacity in your target pH range. - Re-measure the pH of the reaction mixture at the end of the experiment to check for significant changes.

Experimental Protocols

General Protocol for this compound Click Chemistry Reaction

This protocol provides a general workflow for the copper-catalyzed click chemistry reaction between an alkyne-modified biomolecule and this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Copper-stabilizing ligand (e.g., THPTA)

  • Reaction Buffer (e.g., 100 mM Phosphate buffer, pH 7.4)

  • DMSO or DMF for dissolving dye

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.

    • Dissolve this compound in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

    • Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

    • Prepare a stock solution of the copper-stabilizing ligand in water (e.g., 50 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. The molar ratio will need to be optimized, but a 5-10 fold molar excess of the dye is a common starting point.

    • In a separate tube, pre-mix the CuSO₄ solution and the ligand solution.

    • Add the copper/ligand mixture to the biomolecule/dye mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed during this time. Protect the reaction from light.

  • Purification:

    • Remove the unreacted this compound and other small molecules by a suitable purification method, such as size exclusion chromatography or dialysis.

  • Analysis:

    • Confirm successful conjugation by measuring the absorbance and fluorescence of the purified product.

pH Optimization Workflow

To determine the optimal pH for your specific application, a systematic approach is recommended.

  • Buffer Selection: Choose a set of buffers that cover a range of pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, and borate (B1201080) buffer for pH 8.0-8.5).

  • Parallel Reactions: Set up several identical click reactions in parallel, with the only variable being the pH of the reaction buffer.

  • Reaction Monitoring: At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction.

  • Analysis: Analyze the aliquots by a suitable method (e.g., fluorescence spectroscopy, HPLC, or gel electrophoresis) to determine the reaction efficiency.

  • Data Comparison: Compare the results from the different pH conditions to identify the optimal pH for your reaction.

Visualizations

pH_Effect_on_ATTO425_Click_Chemistry cluster_conditions Reaction pH cluster_outcomes Reaction Outcome acidic Acidic (pH < 6.5) slow_reaction Potentially Slower Reaction Rate acidic->slow_reaction May lead to neutral Neutral (pH 7.0 - 7.5) optimal_bioconjugation Optimal for Bioconjugation (Good balance of rate and stability) neutral->optimal_bioconjugation Recommended for basic Basic (pH > 8.0) faster_reaction Potentially Faster Reaction Rate basic->faster_reaction May lead to biomolecule_instability Risk of Biomolecule Instability basic->biomolecule_instability Potential issue

Caption: Logical flow of pH influence on ATTO 425 click chemistry.

References

Technical Support Center: Post-Labeling Purification of ATTO 425 Azide Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on effectively removing unreacted ATTO 425 azide (B81097) following a labeling reaction. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a comparison of common purification methods.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted ATTO 425 azide after labeling?

A1: The removal of unreacted dye is a critical step for downstream analysis and applications.[1][2] Free this compound can lead to high background fluorescence, resulting in inaccurate quantification and reduced sensitivity in assays such as fluorescence microscopy and flow cytometry.[1] It is also essential for the accurate determination of the dye-to-biomolecule ratio (degree of labeling).[2]

Q2: What are the most common methods for removing unreacted this compound?

A2: The most prevalent and effective methods for purifying your labeled biomolecule from free this compound are:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size.[3][4]

  • Spin Columns: These are a rapid and convenient form of size exclusion chromatography.[1][2][5]

  • Dialysis: This method involves the diffusion of small molecules (like unreacted dye) across a semi-permeable membrane while retaining the larger labeled biomolecule.[6][7]

Q3: Which purification method is the most suitable for my experiment?

A3: The choice of method depends on factors such as your sample volume, the molecular weight of your biomolecule, and the required purity.

  • Size exclusion chromatography is highly effective and is often considered the gold standard for separating labeled proteins from free dye.[8]

  • Spin columns are ideal for small sample volumes and rapid cleanup.[2]

  • Dialysis is a gentle method suitable for larger sample volumes but is generally slower and may not be as efficient as chromatography-based methods.[8]

Q4: Can I use precipitation to remove the unreacted dye?

A4: While protein precipitation with solvents like acetone (B3395972) can be used, it may lead to denaturation and loss of biological activity of the labeled biomolecule. This method is generally less common for this application compared to chromatography or dialysis.

Troubleshooting Guide

Problem Possible Cause Solution
High background fluorescence in downstream applications. Incomplete removal of unreacted this compound.Repeat the purification step. For spin columns, a second pass may be necessary if the initial dye concentration was high.[5] For gel filtration, ensure the column size is adequate for the sample volume.
Low fluorescence signal from the labeled biomolecule. Dye-dye quenching: Too many dye molecules are attached to the biomolecule, leading to self-quenching.[9][10] Environmental effects: The local environment of the conjugated dye may quench its fluorescence.[9]Determine the degree of labeling (DOL). Optimize the labeling reaction by reducing the molar excess of the dye.
Precipitation of the labeled biomolecule during or after purification. Hydrophobicity of the dye: The addition of the ATTO 425 dye can increase the hydrophobicity of the biomolecule, leading to aggregation and precipitation.[11] Inappropriate buffer conditions: The buffer composition may not be optimal for the stability of the labeled conjugate.Optimize the labeling stoichiometry to achieve a lower degree of labeling.[11] Consider using a more hydrophilic dye if the problem persists.[11] Ensure the purification and storage buffers are optimized for your specific biomolecule.
Low recovery of the labeled biomolecule after purification. Protein loss during the procedure: This can occur with methods like spin columns if not performed correctly, or with dialysis due to non-specific binding to the membrane.[5] Precipitation: The labeled protein may have precipitated and been lost during a centrifugation step.For spin columns, ensure the correct resin volume and centrifugation speed are used. For dialysis, select a high-quality membrane with low protein binding. If precipitation is observed, troubleshoot the cause (see above).

Comparison of Purification Methods

The following table summarizes the key features of the most common methods for removing unreacted this compound. The quantitative data is based on typical performance for fluorescent dye removal and may vary depending on the specific experimental conditions and the biomolecule being purified.

Method Principle Typical Protein Recovery Dye Removal Efficiency Speed Advantages Disadvantages
Size Exclusion Chromatography (Gel Filtration) Separation based on molecular size.[3][4]> 95%[12]HighModerate (30-60 min)High resolution, maintains protein activity.[3][4]Requires chromatography equipment, can lead to sample dilution.
Spin Columns Rapid size exclusion chromatography.[1][2]> 90%[2]Good to HighFast (< 15 min)[2]Easy to use, high throughput.[2]Limited sample volume capacity, potential for lower resolution than traditional SEC.
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.[6][7]Variable, can be > 90%GoodSlow (hours to overnight)Gentle on the sample, suitable for large volumes.[7]Time-consuming, risk of sample loss, requires large buffer volumes.[6]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Gel Filtration)

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • Chromatography system or peristaltic pump

  • Equilibration buffer (e.g., PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Column Preparation: Pack the column with the size exclusion resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column with at least two column volumes of equilibration buffer at the desired flow rate.

  • Sample Loading: Carefully load your labeling reaction mixture onto the top of the column. Avoid disturbing the packed bed.

  • Elution: Begin elution with the equilibration buffer. The larger, labeled biomolecule will elute first, followed by the smaller, unreacted this compound.

  • Fraction Collection: Collect fractions and monitor the elution of the labeled biomolecule by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of ATTO 425 (approximately 439 nm).

  • Pooling and Concentration: Pool the fractions containing the purified, labeled biomolecule. If necessary, concentrate the sample using a centrifugal filter unit.

Protocol 2: Spin Columns

This protocol is based on the use of commercially available dye removal spin columns.

Materials:

  • Dye removal spin column

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Resin Preparation: If the resin is in a slurry, mix it to ensure a uniform suspension.

  • Column Preparation: Place the spin column into a collection tube. Add the appropriate amount of resin to the spin column as recommended by the manufacturer.

  • Resin Equilibration: Centrifuge the column to remove the storage buffer. Discard the flow-through and place the column in a new collection tube. Add the equilibration buffer and centrifuge again. Repeat this step as recommended by the manufacturer.

  • Sample Application: Add your labeling reaction mixture to the equilibrated resin in the spin column.

  • Purification: Centrifuge the column according to the manufacturer's instructions to collect the purified, labeled biomolecule in the collection tube. The unreacted dye will be retained in the resin.

Protocol 3: Dialysis

This protocol provides a general procedure for dialysis.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa for antibodies.

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Sample Loading: Load your labeling reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed tubing or cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Stir the buffer gently with a magnetic stirrer.

  • Buffer Changes: Dialyze for several hours to overnight. For efficient removal of the unreacted dye, perform at least three buffer changes.[13]

  • Sample Recovery: Carefully remove the sample from the dialysis tubing or cassette.

Visualizing the Workflow

The following diagrams illustrate the workflows for the described purification methods.

G Workflow for Size Exclusion Chromatography cluster_0 Preparation cluster_1 Purification cluster_2 Analysis A Pack Column B Equilibrate Column A->B C Load Sample B->C D Elute with Buffer C->D E Collect Fractions D->E F Monitor Absorbance (280 nm & 439 nm) E->F G Pool Fractions F->G G Workflow for Spin Column Purification cluster_0 Preparation cluster_1 Purification cluster_2 Recovery A Prepare Resin Slurry B Equilibrate Spin Column A->B C Load Sample onto Resin B->C D Centrifuge C->D E Collect Purified Labeled Biomolecule D->E G Workflow for Dialysis cluster_0 Preparation cluster_1 Purification cluster_2 Recovery A Prepare Dialysis Membrane B Load Sample into Tubing/Cassette A->B C Immerse in Dialysis Buffer B->C D Stir Gently (4°C) C->D E Change Buffer (≥3 times) D->E F Recover Purified Sample E->F

References

improving signal-to-noise ratio with ATTO 425 azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using ATTO 425 azide (B81097) and improve the signal-to-noise ratio.

I. Photophysical & Chemical Properties of ATTO 425

ATTO 425 is a fluorescent label with a coumarin (B35378) structure, known for its high fluorescence quantum yield, large Stokes-shift, and good photostability.[1][2] These characteristics make it a robust choice for various life science applications, including the labeling of DNA, RNA, and proteins.[1][3] The azide modification enables its use in "click chemistry" reactions.[1][3]

PropertyValueReference
Excitation Maximum (λabs)439 nm[3]
Emission Maximum (λfl)485 nm[3]
Molar Extinction Coefficient (εmax)4.5 x 10⁴ M⁻¹ cm⁻¹[3]
Fluorescence Quantum Yield (ηfl)90%[3]
Fluorescence Lifetime (τfl)3.6 ns[2]
Molecular Weight~602 g/mol (for PEG(3)-azide)[3]

II. Troubleshooting Guide

This guide addresses common issues encountered when using ATTO 425 azide, focusing on improving the signal-to-noise ratio.

Low or No Fluorescence Signal

Possible Cause 1: Inefficient Click Reaction

  • Solution: Ensure all components of the click reaction are fresh and properly prepared. The copper (I) catalyst is particularly sensitive to oxidation. Use a freshly prepared solution of the copper catalyst for each experiment. The reaction is also more efficient with concentrated solutions of your alkyne-modified molecule and the this compound.[4] Increasing the reaction temperature to 40-45°C can also accelerate the reaction, which is often complete within 30 minutes under these conditions.[4]

  • Verification: If possible, verify the incorporation of the alkyne group into your target biomolecule using an independent method like mass spectrometry.

Possible Cause 2: Degradation of this compound

  • Solution: this compound should be stored at -20°C, protected from moisture and light.[1][3] Avoid repeated freeze-thaw cycles. When preparing stock solutions in solvents like DMSO or DMF, ensure the solvents are anhydrous and amine-free.[3] It is best to prepare these solutions immediately before use.[3]

Possible Cause 3: Suboptimal Imaging Settings

  • Solution: Ensure your microscope's excitation and emission filters are appropriate for ATTO 425 (Excitation: ~439 nm, Emission: ~485 nm). Use a laser line that efficiently excites the fluorophore, such as a 445 nm laser.[2] Check the laser power and detector gain settings to ensure they are optimized for detecting the signal without excessive photobleaching.

High Background Signal

Possible Cause 1: Non-specific Binding of this compound

  • Solution: After the click labeling reaction, it is crucial to remove any unreacted this compound. Perform thorough washing steps with an appropriate buffer (e.g., PBS).[5] For cellular imaging, including a blocking step with a protein like BSA before labeling can help reduce non-specific binding.[5]

Possible Cause 2: Autofluorescence

  • Solution: Biological samples often exhibit autofluorescence, particularly in the blue and green spectral regions. To mitigate this, run an unlabeled control sample to determine the level of autofluorescence.[6] If autofluorescence is high, consider using a mounting medium with an anti-fade agent that can also help to quench background fluorescence. When possible, perform imaging in a phenol (B47542) red-free medium for live-cell experiments.

Possible Cause 3: Contaminated Reagents or Buffers

  • Solution: Ensure all buffers and solutions used in your experiment are freshly prepared and filtered to remove any particulate matter that could contribute to background signal.

Rapid Photobleaching

Possible Cause 1: High Excitation Laser Power

  • Solution: While ATTO 425 has good photostability, excessive laser power can still lead to photobleaching.[7] Use the lowest possible laser power that still provides a detectable signal.

  • Mitigation: The use of anti-fade reagents in the mounting medium can significantly reduce photobleaching.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound?

A1: this compound is soluble in polar solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), or acetonitrile.[3] For preparing stock solutions for click chemistry, a 1:1 mixture of DMSO and t-BuOH is often recommended.[4] It is critical to use anhydrous and amine-free solvents to prevent degradation of the azide group.[3]

Q2: What are the key components of a successful copper-catalyzed click chemistry reaction with this compound?

A2: A typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction includes your alkyne-modified biomolecule, this compound, a copper(I) source (e.g., CuBr), and a ligand to stabilize the copper(I) and improve reaction efficiency, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[4][8]

Q3: Can I use this compound for multicolor imaging experiments?

A3: Yes, ATTO 425 can be used in multicolor experiments. Its relatively narrow emission peak helps to minimize spectral overlap with other fluorophores. When planning a multicolor experiment, ensure that the emission spectra of the other chosen dyes are sufficiently separated from that of ATTO 425 to allow for effective spectral unmixing.

Q4: How can I purify my biomolecule after labeling with this compound?

A4: For oligonucleotides, purification can be achieved by ethanol (B145695) precipitation.[4] For proteins and other biomolecules, size exclusion chromatography (e.g., using a Sephadex G-25 column) is a common method to separate the labeled conjugate from unreacted dye.[9]

IV. Experimental Protocols

Protocol: Labeling of an Alkyne-Modified Oligonucleotide with this compound via Click Chemistry

This protocol is adapted from a general procedure for labeling 5 nmol of a single alkyne-modified oligonucleotide.[4]

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • DMSO (anhydrous)

  • t-BuOH (tert-Butanol)

  • Water (nuclease-free)

  • TBTA (tris[(1-benzyl-1H-1,2,3-triazole-4-yl)methyl]amine)

  • CuBr (Copper(I) bromide)

  • 0.3 M NaOAc solution

  • Cold ethanol

  • Diethylether

Stock Solutions:

  • Solution A (Oligonucleotide): Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 2 mM.

  • Solution B (this compound): Dissolve 1.0 mg of this compound in a 1:1 mixture of DMSO/t-BuOH to obtain a 50 mM stock solution.

  • Solution C (TBTA): Dissolve 54 mg of TBTA in 1 ml of a 3:1 mixture of DMSO/t-BuOH for a 0.1 M solution.

  • Solution D (CuBr): Freshly prepare a 0.1 M solution by dissolving 1 mg of CuBr in 70 µl of a 3:1 mixture of DMSO/t-BuOH. Note: This solution must be made fresh and cannot be stored.

  • Solution E (Final Click Solution): Prepare by quickly adding 1 volume of Solution D to 2 volumes of Solution C.

Procedure:

  • In a reaction vial, pipette 5 µl of Solution A (10 nmol of oligonucleotide).

  • Add a 2- to 10-fold molar excess of this compound by adding the appropriate volume of Solution B.

  • Add 3 µl of the freshly prepared Solution E to the reaction vial.

  • Mix the reaction thoroughly and incubate at 25°C for 3 hours or at 40-45°C for 30 minutes.

  • To purify the labeled oligonucleotide, add 100 µl of a 0.3 M NaOAc solution.

  • Precipitate the oligonucleotide by adding 1 ml of cold ethanol containing 5% diethylether.

  • Centrifuge at 6000 rpm or higher for at least 20 minutes.

  • Remove the supernatant and wash the pellet with 100 µl of cold ethanol containing 5% diethylether.

  • Centrifuge again for at least 10 minutes and remove the supernatant.

  • Air-dry the pellet.

V. Visualizations

Troubleshooting_Workflow start Low Signal-to-Noise Ratio low_signal Is the Signal Weak? start->low_signal high_bg Is the Background High? start->high_bg low_signal->high_bg No inefficient_reaction Check Click Reaction Efficiency: - Fresh reagents (esp. Copper) - Optimal concentrations - Temperature (40-45°C) low_signal->inefficient_reaction Yes nonspecific_binding Reduce Non-specific Binding: - Thorough washing steps - Use of blocking agents (BSA) high_bg->nonspecific_binding Yes dye_degradation Check Dye Integrity: - Proper storage (-20°C) - Anhydrous solvents - Fresh stock solutions inefficient_reaction->dye_degradation imaging_settings Optimize Imaging Settings: - Correct filters - Appropriate laser line - Laser power & detector gain dye_degradation->imaging_settings autofluorescence Address Autofluorescence: - Run unlabeled controls - Use anti-fade mounting media - Phenol red-free media nonspecific_binding->autofluorescence

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System alkyne_biomolecule Alkyne-Modified Biomolecule reaction Click Reaction (CuAAC) alkyne_biomolecule->reaction atto_azide This compound atto_azide->reaction copper Copper(I) Source (e.g., CuBr) copper->reaction ligand Ligand (e.g., TBTA) ligand->reaction labeled_product ATTO 425-Labeled Biomolecule reaction->labeled_product purification Purification (e.g., Precipitation, Chromatography) labeled_product->purification final_product Purified Labeled Product purification->final_product

Caption: Workflow for copper-catalyzed click chemistry (CuAAC).

References

Technical Support Center: Managing Photobleaching of ATTO 425 Azide in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of ATTO 425 azide (B81097) during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 425 azide and why is it used in my experiments?

ATTO 425 is a fluorescent dye belonging to the coumarin (B35378) family.[1][2] It is characterized by a high fluorescence quantum yield, a large Stokes shift, and is often cited for its high photostability.[1][3][4][5] The "azide" functional group allows it to be easily attached to other molecules containing an alkyne group through a process called "click chemistry".[6][7][8] This makes it a versatile tool for specifically labeling and visualizing a wide range of biomolecules in imaging experiments.[9]

Q2: I am experiencing rapid signal loss with my this compound conjugate. What is happening?

The phenomenon you are observing is likely photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce upon exposure to excitation light.[3][10] While ATTO 425 is known for its relatively high photostability, all fluorophores will eventually photobleach under sufficiently intense or prolonged illumination.[11]

Q3: How can I minimize photobleaching of my this compound?

There are several strategies you can employ to reduce the rate of photobleaching and preserve your fluorescent signal. These can be broadly categorized into optimizing your imaging parameters, using chemical aids, and ensuring proper experimental technique. A combination of these approaches will yield the best results.

Q4: What are antifade reagents and are they compatible with this compound?

Antifade reagents are chemical cocktails added to your mounting medium that reduce photobleaching by scavenging for reactive oxygen species that are a primary cause of fluorophore degradation.[10] Common commercial antifade reagents include ProLong™ Gold and VECTASHIELD®. While specific compatibility data for this compound with all commercial antifade reagents is not extensively published, these reagents are generally compatible with a wide range of fluorescent dyes. It is recommended to test a few different antifade reagents to determine the best one for your specific experimental conditions.

Q5: My fluorescent signal is weak to begin with. How can I improve it?

A weak initial signal can exacerbate the perceived effects of photobleaching. To improve your signal-to-noise ratio (SNR), consider the following:

  • Optimize Labeling: Ensure your click chemistry reaction is efficient. This includes using the correct concentrations of your this compound and alkyne-modified molecule, as well as the appropriate catalyst and incubation time.[6][12]

  • Check Antibody/Probe Concentration: If you are using an antibody- or probe-based detection method, titrate the concentration to find the optimal balance between strong specific signal and low background.[13][14]

  • Verify Filter Sets: Confirm that the excitation and emission filters on your microscope are appropriate for the spectral properties of ATTO 425 (Excitation max ~439 nm, Emission max ~485 nm).[2][4]

  • Increase Detector Sensitivity: If your imaging system allows, increase the gain or use a more sensitive detector.[1][15]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to the photobleaching of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Rapid and complete signal loss - Excitation light is too intense.- Exposure time is too long.- Reduce the laser power or lamp intensity to the lowest level that provides a usable signal.- Decrease the camera exposure time.- Use a neutral density filter to attenuate the excitation light.[10]
Gradual fading of signal during time-lapse imaging - Cumulative phototoxicity and photobleaching from repeated exposures.- Reduce the frequency of image acquisition.- Use the lowest possible excitation light intensity and exposure time for each time point.- Incorporate an antifade reagent in your imaging medium.[16][17]
Weak initial signal, making photobleaching seem more pronounced - Inefficient labeling with this compound.- Suboptimal imaging conditions.- Low abundance of the target molecule.- Optimize your click chemistry reaction protocol (see Experimental Protocols section).- Ensure correct microscope filter sets are being used.- Consider signal amplification strategies if your target is of low abundance.[6]
High background fluorescence, obscuring the specific signal - Unreacted this compound.- Non-specific binding of the labeled probe.- Ensure thorough washing steps after the click chemistry reaction to remove any unbound dye.[8]- Include appropriate blocking steps in your staining protocol to minimize non-specific binding.[7]

Quantitative Data Summary

PropertyValueReference(s)
Maximum Excitation Wavelength (λex) 439 nm[2][4]
Maximum Emission Wavelength (λem) 485 nm[2][4]
Molar Extinction Coefficient (ε) 45,000 M-1cm-1[4]
Fluorescence Quantum Yield (Φ) 0.90[4]
Fluorescence Lifetime (τ) 3.6 ns[4]

Experimental Protocols

Protocol 1: General Imaging Recommendations to Minimize Photobleaching of this compound
  • Minimize Light Exposure:

    • Locate the region of interest using brightfield or DIC before switching to fluorescence imaging.

    • Use a shutter to block the excitation light path when not actively acquiring an image.

    • Acquire images using the lowest possible excitation power and the shortest possible exposure time that provides an adequate signal-to-noise ratio.[10]

  • Use of Antifade Mounting Media (for fixed samples):

    • After your final washing step, carefully remove as much liquid as possible from your sample.

    • Add a drop of a commercial antifade mounting medium, such as ProLong™ Gold, to the sample.[16][17]

    • Gently place a coverslip over the sample, avoiding air bubbles.

    • Allow the mounting medium to cure according to the manufacturer's instructions (typically 24 hours at room temperature in the dark) before imaging.[17]

Protocol 2: Optimizing Click Chemistry for Bright this compound Labeling

This protocol is a general guideline for a copper-catalyzed click chemistry reaction. Optimal conditions may vary depending on the specific biomolecule being labeled.

  • Prepare Stock Solutions:

    • Dissolve your alkyne-modified biomolecule in a suitable buffer.

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Prepare a stock solution of a copper (I) catalyst, such as copper (II) sulfate (B86663) and a reducing agent like sodium ascorbate, or a pre-made catalyst solution.

    • Prepare a stock solution of a copper-chelating ligand, such as TBTA.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine your alkyne-modified biomolecule with a molar excess of this compound.

    • Add the copper catalyst and the chelating ligand.

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Remove unreacted this compound and catalyst components using an appropriate method for your biomolecule, such as spin desalting columns, dialysis, or precipitation.[8]

Visualizations

Photobleaching_Mitigation_Workflow cluster_prep Sample Preparation cluster_imaging Imaging Parameters cluster_post Post-Acquisition Optimize Labeling Optimize Labeling Minimize Excitation Minimize Excitation Light (Lower Power/Shorter Exposure) Optimize Labeling->Minimize Excitation Choose Photostable Dye Choose Photostable Dye (ATTO 425 is a good choice) Choose Photostable Dye->Optimize Labeling Use Correct Filters Use Correct Filters (Ex: ~440nm, Em: ~485nm) Minimize Excitation->Use Correct Filters Sensitive Detector Use a Sensitive Detector Use Correct Filters->Sensitive Detector Antifade Reagent Use Antifade Reagent Sensitive Detector->Antifade Reagent End High-Quality Image Antifade Reagent->End Start Start Start->Choose Photostable Dye

Caption: Workflow for minimizing photobleaching of this compound.

Troubleshooting_Workflow Start Problem: Rapid Signal Loss Check_Intensity Is Excitation Intensity High? Start->Check_Intensity Reduce_Intensity Reduce Laser/Lamp Power Check_Intensity->Reduce_Intensity Yes Check_Exposure Is Exposure Time Long? Check_Intensity->Check_Exposure No Reduce_Intensity->Check_Exposure Reduce_Exposure Decrease Exposure Time Check_Exposure->Reduce_Exposure Yes Use_Antifade Are you using an Antifade Reagent? Check_Exposure->Use_Antifade No Reduce_Exposure->Use_Antifade Add_Antifade Add Antifade to Mounting Medium Use_Antifade->Add_Antifade No Check_Labeling Is Initial Signal Weak? Use_Antifade->Check_Labeling Yes Add_Antifade->Check_Labeling Optimize_Click Optimize Click Chemistry Labeling Protocol Check_Labeling->Optimize_Click Yes End Improved Signal Stability Check_Labeling->End No Optimize_Click->End

Caption: Troubleshooting workflow for this compound photobleaching.

References

ATTO 425 azide storage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and troubleshooting of ATTO 425 azide (B81097) for consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I store ATTO 425 azide upon receipt?

This compound should be stored at -20°C immediately upon receipt.[1][2] It is crucial to protect the product from light and moisture to ensure its stability.[1][2][3] The product is typically shipped as a lyophilized solid at ambient temperature.[3]

Q2: What is the shelf life of this compound?

When stored properly as a solid at -20°C and protected from light and moisture, this compound is stable for at least three years.[2][3]

Q3: How should I prepare and store stock solutions of this compound?

It is highly recommended to prepare stock solutions of this compound immediately before use.[3] The dye is soluble in polar organic solvents such as anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3] The stability of these stock solutions can be limited depending on the quality of the solvent.[3] For short-term storage, aliquots can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.

Q4: In which solvents is this compound soluble?

This compound is soluble in polar solvents like dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile.[3] When preparing for click chemistry reactions, a common solvent system is a 1:1 mixture of DMSO and t-BuOH.[2]

Storage and Stability Data

Proper storage is critical to maintain the integrity and performance of this compound. The following table summarizes the recommended storage conditions and stability information.

ParameterRecommendationStability Notes
Form Lyophilized solidMost stable form for long-term storage.
Temperature -20°CEssential for maintaining chemical integrity.[1][2][3]
Light Protect from lightThe coumarin (B35378) structure of ATTO 425 can be susceptible to photodegradation.[1][2][3]
Moisture Protect from moistureAllow the vial to equilibrate to room temperature before opening to prevent condensation.[3]
Stock Solutions Prepare fresh in anhydrous, amine-free DMF or DMSOStability is limited; avoid long-term storage in solution.[3]
Long-Term Stability At least 3 years (as solid)When stored correctly.[2][3]

Troubleshooting Guide

Encountering issues in your experiments? This guide provides potential causes and solutions for common problems associated with this compound.

Issue 1: Low or No Fluorescence Signal After Click Reaction

Possible Causes:

  • Degraded this compound: Improper storage or handling of the azide can lead to its degradation.

  • Inefficient Click Reaction: Issues with the catalyst, reaction conditions, or presence of inhibitors can lead to poor labeling.

  • Photobleaching: Excessive exposure to light during the experimental workflow.

Solutions:

  • Verify Azide Integrity: Use a fresh vial of this compound. Prepare a new stock solution in anhydrous, amine-free solvent.

  • Optimize Click Reaction:

    • Ensure the copper (I) catalyst is freshly prepared.

    • Increase the concentration of the dye and alkyne-modified molecule.[2]

    • Elevating the reaction temperature to 40-45°C can shorten the reaction time to about 30 minutes.[2]

    • If the reaction is performed in an aqueous environment, consider adjusting the pH to around 8.3 using Tris-HCl buffer.[2]

  • Minimize Light Exposure: Protect your samples from light throughout the labeling and imaging process. ATTO 425 is a photostable dye, but prolonged exposure to high-intensity light can still cause photobleaching.[1][4][5]

Issue 2: High Background Fluorescence

Possible Causes:

  • Excess Unreacted Dye: Incomplete removal of the free this compound after the labeling reaction.

  • Non-specific Binding: The dye may non-specifically adsorb to cellular components or surfaces.

Solutions:

  • Purification: Ensure thorough purification of the labeled product from unreacted dye using methods like gel filtration or dialysis.

  • Blocking: Use appropriate blocking agents to minimize non-specific binding.

  • Washing: Increase the number and duration of washing steps after the labeling procedure.

Experimental Protocols

Standard Protocol for Preparing this compound Stock Solution
  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[3]

  • Add the appropriate volume of anhydrous, amine-free DMSO or DMF to the vial to achieve the desired concentration (e.g., a 50 mM stock solution is often used for click chemistry).[2]

  • Vortex briefly to ensure the dye is fully dissolved.

  • Use the solution immediately for the best results.[3]

Visual Guides

Logical Workflow for Troubleshooting Low Fluorescence

cluster_reaction Reaction Optimization start Low Fluorescence Signal check_storage Verify this compound Storage (-20°C, dark, dry) start->check_storage check_solution Prepare Fresh Stock Solution (anhydrous solvent) check_storage->check_solution Storage OK end_persist Issue Persists: Contact Technical Support check_storage->end_persist Improper Storage check_reaction Optimize Click Reaction Conditions check_solution->check_reaction Solution Fresh check_solution->end_persist Solution Degraded catalyst Fresh Catalyst (Cu(I)) check_reaction->catalyst concentration Increase Reactant Concentrations check_reaction->concentration temp_ph Adjust Temperature/pH check_reaction->temp_ph check_purification Ensure Proper Purification check_imaging Minimize Photobleaching check_purification->check_imaging Purification OK check_purification->end_persist High Background end_ok Problem Resolved check_imaging->end_ok Signal Improved check_imaging->end_persist Signal Still Low catalyst->check_purification concentration->check_purification temp_ph->check_purification stability This compound Stability temp Temperature (Store at -20°C) stability->temp light Light Exposure (Protect from light) stability->light moisture Moisture (Keep dry) stability->moisture solvent Solvent Quality (Anhydrous, amine-free) stability->solvent freeze_thaw Freeze-Thaw Cycles (Aliquot stock solutions) stability->freeze_thaw

References

solving solubility problems with ATTO 425 azide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with ATTO 425 azide (B81097) and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving ATTO 425 azide?

This compound is soluble in polar organic solvents.[1] For preparing stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are recommended.[1][2][3][4] It is crucial to use anhydrous solvents to prevent the hydrolysis of the azide group, although it is significantly more stable than NHS esters or maleimides.

Q2: Can I dissolve this compound directly in aqueous buffers?

Direct dissolution of this compound in aqueous buffers is generally not recommended as it is only moderately hydrophilic.[5][6] To prepare working solutions in aqueous buffers for conjugation reactions, it is best to first create a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then add it to the aqueous reaction mixture. Be aware that adding the organic solvent may affect the solubility and stability of your target molecule (e.g., protein).

Q3: My this compound conjugate has precipitated out of solution after the click chemistry reaction. What could be the cause?

Precipitation of the conjugate can be due to several factors:

  • Low Solubility of the Conjugate: The final conjugate may have different solubility properties than the starting biomolecule. The addition of the relatively hydrophobic ATTO 425 dye can lead to aggregation, especially for proteins.[7]

  • High Degree of Labeling (DOL): Over-labeling a protein can significantly alter its surface properties, leading to aggregation.[7][8]

  • Buffer Composition: The pH, ionic strength, and presence of certain additives in the buffer can influence the solubility of the conjugate.

  • Residual Reagents: Unreacted dye or other reaction components might precipitate. Proper purification is essential.[8][9]

Q4: How can I improve the solubility of my this compound conjugate?

To improve solubility, consider the following:

  • Optimize the Degree of Labeling (DOL): Reduce the molar excess of this compound during the conjugation reaction to avoid over-labeling.[8]

  • Modify Buffer Conditions: Adjust the pH of the buffer to be further from the isoelectric point (pI) of the protein. The addition of stabilizing agents like glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) can also help prevent aggregation.[10]

  • Purification: Ensure all unreacted dye and byproducts are removed, as these can contribute to precipitation. Gel filtration chromatography is a common and effective method.[9]

  • Storage Conditions: Store the purified conjugate at an appropriate concentration and temperature. For long-term storage, consider aliquoting and freezing at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9] After long-term storage, it is recommended to centrifuge the solution to remove any aggregates that may have formed.[9]

Troubleshooting Guides

Problem 1: this compound Stock Solution is Cloudy or Shows Precipitate
Possible Cause Suggested Solution
Low-Quality Solvent Use high-purity, anhydrous DMSO or DMF. Ensure the solvent is fresh and has been stored properly to prevent water absorption.[1]
Moisture Contamination Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
Exceeded Solubility Limit While specific quantitative data is limited, if you are trying to make a very high concentration stock, you may have exceeded its solubility. Try dissolving in a larger volume of solvent.
Improper Storage Store the stock solution at -20°C, protected from light.[1][11] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Problem 2: Precipitate Forms When Adding this compound Stock to Aqueous Buffer
Possible Cause Suggested Solution
"Salting Out" Effect The high concentration of the dye in the organic solvent can cause it to precipitate when introduced to the aqueous environment. Add the dye stock solution slowly to the reaction buffer while gently vortexing to ensure rapid mixing and dispersion.
Buffer Incompatibility Certain buffer components may interact with the dye. If possible, test the solubility of a small amount of the dye in your reaction buffer before proceeding with the full reaction.
Low Aqueous Solubility of the Dye ATTO 425 is described as moderately hydrophilic.[5][6] Consider using a co-solvent system for your reaction if your biomolecule can tolerate it. For example, a small percentage of DMSO or DMF in the final reaction volume.
Problem 3: The Purified ATTO 425 Conjugate Aggregates Over Time
Possible Cause Suggested Solution
Inherent Properties of the Conjugate The final conjugate may be prone to aggregation. Centrifuge the solution before use to remove any precipitates that have formed during storage.[9]
Suboptimal Storage Buffer The storage buffer may not be ideal for the long-term stability of the conjugate. Consider adding stabilizing agents such as glycerol or arginine.[10] Also, ensure the pH of the storage buffer is optimal for your specific biomolecule.
High Concentration Storing the conjugate at a very high concentration can promote aggregation. Dilute the conjugate to a more stable concentration for storage if possible.
Repeated Freeze-Thaw Cycles Aliquot the purified conjugate into single-use volumes to avoid repeated freezing and thawing.[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound to warm to room temperature before opening.[1]

  • Add a sufficient volume of anhydrous, high-purity DMSO or DMF to achieve the desired concentration. A typical stock solution concentration is 1-10 mg/mL.

  • Vortex the vial until the dye is completely dissolved.

  • Store the stock solution in small, single-use aliquots at -20°C, protected from light.[1][11]

Protocol 2: General Procedure for Protein Conjugation with this compound via Click Chemistry

This protocol provides a general guideline for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Prepare the Biomolecule:

    • Dissolve your alkyne-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 2-10 mg/mL.[9][12]

    • Ensure the buffer does not contain any components that may interfere with the click reaction (e.g., chelating agents like EDTA).

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-modified protein, a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a copper(I) complex), and a copper-stabilizing ligand (e.g., THPTA or TBTA).

    • The final concentrations of these reagents will need to be optimized for your specific system.

  • Add this compound:

    • Add the desired molar excess of the this compound stock solution to the reaction mixture. It is recommended to add the dye stock slowly with gentle mixing.

    • The optimal molar ratio of dye to protein should be determined empirically to achieve the desired DOL and avoid aggregation.[9]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can be performed at 4°C for a longer duration for sensitive proteins.[10]

  • Purification:

    • Remove unreacted dye and other small molecules by gel filtration chromatography (e.g., using a Sephadex G-25 column) or dialysis.[9]

    • Collect the fractions containing the purified conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting prep_dye Prepare ATTO 425 Azide Stock reaction Click Chemistry Reaction prep_dye->reaction prep_bio Prepare Alkyne- modified Biomolecule prep_bio->reaction purify Purify Conjugate reaction->purify precipitate Precipitation? reaction->precipitate analyze Analyze Conjugate (DOL, Solubility) purify->analyze precipitate->reaction Optimize DOL & Buffer

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Solubility Issue with ATTO 425 Conjugate cause1 Over-labeling (High DOL) start->cause1 cause2 Suboptimal Buffer (pH, Ionic Strength) start->cause2 cause3 Inherent Hydrophobicity start->cause3 cause4 Impure Conjugate start->cause4 sol1 Reduce Dye:Protein Ratio cause1->sol1 sol2 Optimize Buffer Conditions (Additives, pH) cause2->sol2 sol3 Use Co-solvents or Stabilizing Agents cause3->sol3 sol4 Re-purify Conjugate cause4->sol4

Caption: Troubleshooting logic for solubility issues.

References

Validation & Comparative

A Head-to-Head Comparison: ATTO 425 Azide vs. Alexa Fluor 430 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the selection of an appropriate dye is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of two popular fluorescent labels, ATTO 425 azide (B81097) and Alexa Fluor 430, to aid in the selection process for protein labeling applications.

Spectrophotometric and Photophysical Properties

A summary of the key quantitative data for ATTO 425 and Alexa Fluor 430 is presented in the table below, allowing for a straightforward comparison of their fundamental properties.

PropertyATTO 425Alexa Fluor 430
Excitation Maximum (λex) 439 nm[1][2]433 nm[3]
Emission Maximum (λem) 485 nm[1][2]541 nm[3]
Molar Extinction Coefficient (ε) 45,000 cm⁻¹M⁻¹[1][2]15,000 - 16,000 cm⁻¹M⁻¹[3][4]
Quantum Yield (η) 90%[1][2]Not specified
Brightness (ε x η) 40,500Not specified
Stokes Shift 46 nm108 nm
Photostability High[1][5]High[6][7]
pH Sensitivity LowInsensitive over pH 4-10[6][7]
Reactive Group AzideN-hydroxysuccinimidyl (NHS) ester
Target Functional Group Alkyne or cyclooctyne (B158145)Primary amines (e.g., lysine)

Performance Analysis

ATTO 425 , a coumarin-based dye, is characterized by its high molar extinction coefficient and exceptional quantum yield, resulting in a very bright fluorescent conjugate.[1][2] Its azide reactive group allows for highly specific "click chemistry" ligation to proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne or a strained cyclooctyne group. This bioorthogonal reaction offers the advantage of high specificity and minimal off-target labeling. ATTO dyes are generally known for their high photostability.[1][5]

Alexa Fluor 430 is a member of the widely recognized Alexa Fluor family of dyes, which are renowned for their brightness and photostability.[6][8] While the specific quantum yield for Alexa Fluor 430 is not consistently published, the Alexa Fluor series in general is known for producing intensely fluorescent conjugates.[8] The key feature of the Alexa Fluor 430 variant discussed here is its N-hydroxysuccinimidyl (NHS) ester reactive group. This group readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, making it a straightforward choice for labeling native proteins without the need for prior modification. The Alexa Fluor dyes are also characterized by their excellent photostability and insensitivity to pH over a wide range.[6][7]

Experimental Methodologies

The choice between ATTO 425 azide and Alexa Fluor 430 will fundamentally depend on the experimental design and the nature of the protein to be labeled.

Protein Labeling with this compound via Click Chemistry

This protocol assumes the protein of interest has been modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5.

  • This compound, dissolved in anhydrous DMSO or DMF.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • A reducing agent, such as sodium ascorbate.

  • A copper chelator, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Degassed reaction buffer.

  • Gel filtration column for purification.

Protocol:

  • Prepare a stock solution of the alkyne-modified protein at a concentration of 2-10 mg/mL in a degassed buffer.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • In a microcentrifuge tube, combine the alkyne-modified protein, the copper chelator (THPTA), and copper(II) sulfate.

  • Add the this compound from the stock solution to the protein mixture. The molar ratio of dye to protein may need to be optimized, but a 2-4 fold molar excess of the dye is a good starting point.

  • Initiate the click reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the labeled protein from unreacted dye and other reaction components using a gel filtration column (e.g., Sephadex G-25).

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at 439 nm).

Protein Labeling with Alexa Fluor 430 NHS Ester

This protocol is suitable for labeling proteins with accessible primary amines.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS), pH 8.0-8.5, at a concentration of 2-10 mg/mL.

  • Alexa Fluor 430 NHS ester, dissolved in anhydrous DMSO or DMF.

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Quenching buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer).

  • Gel filtration column for purification.

Protocol:

  • Dissolve the protein in the reaction buffer. If the protein is in a buffer containing primary amines (like Tris), it must be dialyzed against an amine-free buffer such as PBS.

  • Allow the vial of Alexa Fluor 430 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the Alexa Fluor 430 NHS ester in anhydrous DMSO or DMF immediately before use.

  • Add a 5-20 fold molar excess of the reactive dye to the protein solution while gently stirring. The optimal ratio will need to be determined empirically for each protein.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Stop the reaction by adding the quenching buffer to react with any excess NHS ester. Incubate for 30 minutes.

  • Separate the labeled protein from the unreacted dye and quenching byproducts using a gel filtration column.

  • Calculate the DOL by measuring the absorbance of the protein at 280 nm and the Alexa Fluor 430 dye at 433 nm.

Logical Relationships and Workflows

To visualize the distinct labeling chemistries and the general experimental process, the following diagrams are provided.

G cluster_atto This compound Labeling (Click Chemistry) cluster_alexa Alexa Fluor 430 NHS Ester Labeling Protein_alkyne Protein-Alkyne Labeled_Protein_ATTO ATTO 425-Labeled Protein Protein_alkyne->Labeled_Protein_ATTO Triazole Linkage ATTO_425_azide ATTO 425-Azide ATTO_425_azide->Labeled_Protein_ATTO Cu_catalyst Cu(I) Catalyst Cu_catalyst->Labeled_Protein_ATTO Protein_amine Protein-NH2 Labeled_Protein_Alexa Alexa Fluor 430-Labeled Protein Protein_amine->Labeled_Protein_Alexa Amide Bond Alexa_430_NHS Alexa Fluor 430-NHS Alexa_430_NHS->Labeled_Protein_Alexa

Caption: Chemical reaction schemes for protein labeling.

G start Start: Protein of Interest prep_protein Prepare Protein (Buffer exchange, concentration adjustment) start->prep_protein labeling Labeling Reaction (Add reactive dye) prep_protein->labeling purification Purification (Gel filtration chromatography) labeling->purification analysis Analysis (Spectroscopy for DOL, SDS-PAGE) purification->analysis application Downstream Application (e.g., Microscopy, Flow Cytometry) analysis->application

Caption: General experimental workflow for protein labeling.

Conclusion

The choice between this compound and Alexa Fluor 430 for protein labeling is dictated by the specific requirements of the experiment.

  • This compound is the superior choice when high specificity of labeling is paramount and the experimental system allows for the introduction of an alkyne handle into the protein of interest. Its high brightness makes it an excellent candidate for demanding applications such as single-molecule detection.

  • Alexa Fluor 430 NHS ester offers a more direct and convenient method for labeling native proteins with accessible primary amines. Its robust performance in terms of brightness, photostability, and pH insensitivity makes it a reliable workhorse for a wide range of applications, including immunofluorescence microscopy and flow cytometry.

Ultimately, the optimal dye will depend on the balance between the need for labeling specificity, the ease of the conjugation protocol, and the specific optical properties required for the intended downstream application. Researchers are encouraged to consider these factors carefully to ensure the selection of the most appropriate fluorescent probe for their scientific inquiry.

References

A Head-to-Head Comparison: ATTO 425 Azide vs. Cy3 and Cy5 Dyes for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent probes for biological research, the selection of the appropriate dye is paramount for generating high-quality, reproducible data. This guide provides a detailed comparison of ATTO 425 azide (B81097) with the widely used cyanine (B1664457) dyes, Cy3 and Cy5. We will delve into their photophysical properties, highlight their key differences, and provide a practical experimental protocol for the application of ATTO 425 azide in bioorthogonal labeling. This objective analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.

At a Glance: Key Photophysical Properties

The performance of a fluorescent dye is fundamentally dictated by its photophysical characteristics. The following table summarizes the key quantitative data for ATTO 425, Cy3, and Cy5, offering a direct comparison of their spectral properties and brightness.

Photophysical ParameterATTO 425Cy3Cy5
Excitation Maximum (λex) 439 nm[1][2]~550 nm[3]~649 nm[4][5]
Emission Maximum (λem) 485 nm[1][2]~570 nm[3]~666 nm[6]
Molar Extinction Coefficient (ε) 45,000 M⁻¹cm⁻¹[1]150,000 M⁻¹cm⁻¹250,000 M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (Φ) 0.90[1]~0.20-0.24[7]~0.20-0.27[6][8]
Stokes Shift 46 nm~20 nm~17 nm
Structural Class Coumarin[1][2]Cyanine[3]Cyanine[3][5]

Core Comparison: Brightness, Photostability, and Application Niche

This compound: Belonging to the coumarin (B35378) family of dyes, ATTO 425 is characterized by a remarkably high fluorescence quantum yield, making it an exceptionally bright fluorophore in the blue-green region of the spectrum[1]. A key distinguishing feature is its large Stokes shift, which minimizes self-quenching and improves the signal-to-noise ratio. ATTO dyes, in general, are reputed for their enhanced photostability and thermal stability due to a rigid molecular structure. The azide functional group on this compound specifically equips it for "click chemistry," a bioorthogonal ligation reaction that allows for the precise and efficient labeling of alkyne-modified biomolecules[1].

Cy3 and Cy5: These are members of the cyanine dye family and are among the most popular fluorophores in biological research, often used in pairs for two-color detection experiments due to their minimal spectral overlap[3]. Cy3 fluoresces in the yellow-green region, while Cy5 emits in the far-red, a spectral region where cellular autofluorescence is minimal[3][5]. They both possess high molar extinction coefficients, contributing to their brightness. However, cyanine dyes are known to be susceptible to photobleaching, and their fluorescence intensity can be influenced by the local environment and the sequence of the DNA to which they are attached.

Performance Summary: While direct, quantitative, side-by-side experimental comparisons in the literature are scarce, a performance comparison can be inferred from their photophysical properties. This compound's standout features are its exceptional quantum yield and photostability, making it a strong candidate for demanding applications such as single-molecule detection and long-term imaging experiments. Its large Stokes shift is also a significant advantage in reducing background noise. Cy3 and Cy5 remain workhorse dyes for routine fluorescence microscopy and FRET applications, with the advantage of a vast body of literature and established protocols. The choice between these dyes will ultimately depend on the specific requirements of the experiment, with this compound offering a clear advantage for applications demanding high brightness, photostability, and bioorthogonal labeling capabilities.

Experimental Protocol: Labeling of Alkyne-Modified Biomolecules with this compound via Copper-Catalyzed Click Chemistry

This protocol provides a general procedure for the covalent labeling of an alkyne-containing biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate (B8700270)

  • DMSO (anhydrous)

  • PBS buffer (pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in PBS buffer to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the biomolecule solution. A 2-10 fold molar excess of the dye is recommended.

    • Premix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio to form the copper catalyst complex.

    • Add the copper catalyst complex to the reaction mixture to a final copper concentration of 1-2 mM.

  • Initiation and Incubation:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light. For some reactions, gentle agitation may be beneficial.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a suitable size-exclusion chromatography column.

    • Collect the fractions containing the labeled biomolecule.

  • Characterization and Storage:

    • Confirm the labeling efficiency by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 439 nm (for ATTO 425).

    • Store the labeled biomolecule at 4°C or -20°C, protected from light.

Visualizing the Process: Diagrams

G cluster_workflow Experimental Workflow: Click Chemistry Labeling prep Prepare Reagents (this compound, Biomolecule, Catalysts) mix Mix Biomolecule and Dye prep->mix add_cat Add Copper Catalyst mix->add_cat initiate Initiate with Sodium Ascorbate add_cat->initiate incubate Incubate (1-2h, RT) initiate->incubate purify Purify (e.g., SEC) incubate->purify analyze Analyze and Store purify->analyze

Caption: A flowchart of the copper-catalyzed click chemistry labeling protocol.

G cluster_pathway Conceptual Signaling Pathway Tracking ligand Fluorescent Ligand (Labeled with ATTO 425) binding Binding ligand->binding receptor Cell Surface Receptor receptor->binding internalization Receptor Internalization binding->internalization signaling Downstream Signaling binding->signaling endosome Endosome internalization->endosome

Caption: Tracking a ligand-receptor interaction using a fluorescently labeled ligand.

References

A Comparative Guide to the Photostability of ATTO 425 Azide and Other Coumarin Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the photostability of a fluorophore is a critical parameter that directly impacts the quality and reliability of experimental data. Coumarin (B35378) dyes are a widely used class of fluorescent molecules appreciated for their brightness and environmental sensitivity. This guide provides a comparative overview of the photostability of ATTO 425 azide (B81097), a coumarin-based dye, against other common coumarin dyes.

Quantitative Photostability Comparison

The photostability of a fluorescent dye can be quantified by its photodegradation quantum yield (Φ). This value represents the probability that a molecule will be photochemically altered after absorbing a photon. A lower photodegradation quantum yield indicates higher photostability. The following table summarizes the photodegradation quantum yields of several coumarin dyes in different solvents.

Dye NameSolventConditionsPhotodegradation Quantum Yield (Φ) x 10⁻⁵
ATTO 425 azide Various-High (Qualitative)
C.I. Disperse Yellow 232 EthanolAerobicData not explicitly quantified, but noted for good photostability
DMFAerobicData not explicitly quantified
C.I. Disperse Yellow 82 MethanolAnaerobic~1.5 - 3.5 (concentration dependent)
EthanolAnaerobic~1.2 - 3.2 (concentration dependent)
DMFAnaerobic~3.8 - 5.8 (concentration dependent)
Coumarin 120 Aqueous-High photobleaching noted, though specific quantum yield not provided in the context

Note: The data for C.I. Disperse Yellow dyes are compiled from various sources and experimental conditions may differ, warranting caution in direct comparisons. The photostability of this compound is consistently reported as high by the manufacturer, but a specific quantum yield is not provided.

Experimental Protocol for Determining Photostability

For a direct and quantitative comparison of the photostability of this compound with other coumarin dyes, researchers can perform in-house measurements. The following is a general protocol for determining the photodegradation quantum yield of a fluorescent dye in solution. This method involves monitoring the decrease in fluorescence intensity or absorbance over time upon continuous illumination.

Objective: To determine the photodegradation quantum yield of a fluorescent dye.

Materials:

  • Fluorescent dye of interest (e.g., this compound, other coumarin dyes)

  • Spectrophotometer or spectrofluorometer

  • Quartz cuvettes

  • Stable light source with a defined wavelength and intensity (e.g., laser or filtered lamp)

  • Stirring mechanism for the cuvette

  • Actinometer solution (for determining light intensity)

  • Appropriate solvent (e.g., ethanol, DMF, aqueous buffer)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the fluorescent dye in the desired solvent.

    • From the stock solution, prepare a working solution with an absorbance at the excitation wavelength between 0.05 and 0.1 to minimize inner filter effects.

  • Actinometry (Photon Flux Determination):

    • Before the experiment, determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate). This is a crucial step for calculating the quantum yield.

  • Photobleaching Experiment:

    • Place the dye solution in a quartz cuvette and position it in the light path of the illumination source.

    • Ensure the solution is continuously stirred to maintain homogeneity.

    • Record the initial fluorescence intensity or absorbance spectrum.

    • Expose the solution to continuous illumination.

    • At regular time intervals, record the fluorescence intensity or absorbance spectrum.

  • Data Analysis:

    • Plot the natural logarithm of the fluorescence intensity or absorbance (ln(I/I₀) or ln(A/A₀)) versus time.

    • The slope of this plot will give the first-order photobleaching rate constant (k).

    • The photodegradation quantum yield (Φ) can then be calculated using the following equation:

      Φ = k / (2.303 * I₀ * ε * l)

      where:

      • k is the photobleaching rate constant (s⁻¹)

      • I₀ is the incident light intensity (moles of photons cm⁻² s⁻¹)

      • ε is the molar extinction coefficient of the dye at the excitation wavelength (M⁻¹ cm⁻¹)

      • l is the path length of the cuvette (cm)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the photostability of a fluorescent dye.

experimental_workflow Experimental Workflow for Photostability Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Dye Solution initial_measurement Record Initial Absorbance/Fluorescence prep_solution->initial_measurement prep_actinometer Prepare Actinometer actinometry Determine Photon Flux (Actinometry) prep_actinometer->actinometry calculate_phi Calculate Quantum Yield (Φ) actinometry->calculate_phi illumination Continuous Illumination initial_measurement->illumination time_measurement Record Absorbance/Fluorescence over Time illumination->time_measurement plot_data Plot ln(I/I₀) vs. Time time_measurement->plot_data calculate_k Determine Rate Constant (k) plot_data->calculate_k calculate_k->calculate_phi

Caption: A flowchart of the experimental process for quantifying the photostability of fluorescent dyes.

Signaling Pathway of Photobleaching

The process of photobleaching involves the transition of a fluorophore to an excited state upon photon absorption, followed by chemical reactions that lead to its irreversible degradation. The following diagram illustrates a simplified Jablonski diagram depicting the potential pathways leading to photobleaching.

jablonski_diagram Simplified Jablonski Diagram of Photobleaching S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing Bleached Photobleached Product S1->Bleached Photochemical Reaction T1->S0 Phosphorescence T1->Bleached Photochemical Reaction

Caption: Key photophysical and photochemical pathways leading to the photobleaching of a fluorophore.

References

Quantifying the Efficiency of ATTO 425 Azide Labeling via Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of fluorescent labeling is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of ATTO 425 azide (B81097) with other commonly used azide-functionalized fluorescent dyes. We present key spectroscopic data to inform your selection process and a detailed experimental protocol for quantifying labeling efficiency using UV-Vis spectroscopy, a widely accessible and reliable method.

ATTO 425 azide is a fluorescent probe that belongs to the coumarin (B35378) family of dyes. It is frequently utilized in bioorthogonal chemistry, specifically in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, often referred to as "click chemistry." These reactions allow for the specific attachment of the dye to a biomolecule of interest that has been modified with an alkyne group. The efficiency of this labeling process, often expressed as the Degree of Labeling (DOL), is a critical parameter to determine for ensuring the quality and performance of the labeled conjugate.

Comparative Spectroscopic Data of Azide-Functionalized Dyes

The choice of a fluorescent dye often depends on its specific spectroscopic properties, which influence its brightness, photostability, and suitability for various applications. Below is a comparison of this compound with several popular alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)CF₂₈₀
This compound 43948545,0000.900.17
Alexa Fluor 488 Azide 49551971,8000.910.10
Alexa Fluor 555 Azide 555565150,0000.100.08
Cy3 Azide 555570150,0000.310.09
Cy5 Azide (non-sulfonated) 646662250,0000.200.04
sulfo-Cy5 Azide 646662271,0000.280.04

Experimental Protocol: Quantifying Labeling Efficiency of this compound

This protocol details the steps to determine the Degree of Labeling (DOL) of a protein modified with a dibenzocyclooctyne (DBCO) group after labeling with this compound via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein and Dye Preparation:

    • Prepare a stock solution of your DBCO-modified protein at a known concentration (e.g., 1-5 mg/mL) in an amine-free buffer like PBS.

    • Immediately before the reaction, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Labeling Reaction (SPAAC):

    • Add a 3- to 10-fold molar excess of this compound to the DBCO-modified protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and temperature may need to be determined empirically for your specific protein.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound from the labeled protein conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Elute the protein with a suitable buffer (e.g., PBS) and collect the fractions containing the labeled protein. The colored fractions corresponding to the labeled protein will elute first.

  • Spectroscopic Measurement:

    • Measure the absorbance of the purified labeled protein solution in a quartz cuvette using a UV-Vis spectrophotometer.

    • Record the absorbance at 280 nm (A₂₈₀), which corresponds to the protein absorbance, and at the absorbance maximum of the dye (A_max), which is approximately 439 nm for ATTO 425. If the absorbance is too high, dilute the sample with buffer and record the dilution factor.

  • Calculation of the Degree of Labeling (DOL):

    • The concentration of the protein is calculated using the following formula: Protein Concentration (M) = (A₂₈₀ - (A_max * CF₂₈₀)) / ε_protein where:

      • A₂₈₀ is the absorbance at 280 nm.

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.17 for ATTO 425).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (this needs to be known for your specific protein).

    • The concentration of the dye is calculated as: Dye Concentration (M) = A_max / ε_dye where:

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • ε_dye is the molar extinction coefficient of the dye at its absorbance maximum (45,000 M⁻¹cm⁻¹ for ATTO 425).

    • The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key stages of labeling and quantification.

experimental_workflow cluster_preparation Preparation cluster_reaction Labeling Reaction (SPAAC) cluster_purification Purification cluster_analysis Analysis Protein_DBCO DBCO-modified Protein Reaction Incubate (RT, 1-4h or 4°C, overnight) Protein_DBCO->Reaction ATTO425_Azide This compound ATTO425_Azide->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Spectroscopy UV-Vis Spectroscopy (A₂₈₀ & A_max) Purification->Spectroscopy Calculation DOL Calculation Spectroscopy->Calculation

Caption: Experimental workflow for labeling and quantifying this compound on a DBCO-modified protein.

signaling_pathway Start Start with Purified Labeled Protein Measure_Absorbance Measure Absorbance at 280 nm (A₂₈₀) and λ_max (A_max) Start->Measure_Absorbance Calculate_Protein_Conc Calculate Protein Concentration [Protein] = (A₂₈₀ - A_max * CF₂₈₀) / ε_protein Measure_Absorbance->Calculate_Protein_Conc Calculate_Dye_Conc Calculate Dye Concentration [Dye] = A_max / ε_dye Measure_Absorbance->Calculate_Dye_Conc Calculate_DOL Calculate Degree of Labeling (DOL) DOL = [Dye] / [Protein] Calculate_Protein_Conc->Calculate_DOL Calculate_Dye_Conc->Calculate_DOL

Caption: Logical flow for calculating the Degree of Labeling (DOL) from spectroscopic measurements.

Objective Comparison and Conclusion

This compound stands out for its exceptionally high quantum yield, making it a very bright fluorophore in the blue-green region of the spectrum. This high brightness is particularly advantageous for applications requiring high sensitivity.

  • This compound vs. Alexa Fluor 488 Azide: While both dyes are bright, ATTO 425 has a slightly lower molar extinction coefficient but a comparable quantum yield. The choice between them may depend on the specific excitation source available and the desired emission wavelength.

  • This compound vs. Alexa Fluor 555 Azide and Cy3 Azide: Alexa Fluor 555 and Cy3 azides offer excitation and emission in the green-yellow region, which can be beneficial for multiplexing experiments with blue-emitting fluorophores. They possess significantly higher molar extinction coefficients, though their quantum yields are lower than that of ATTO 425.

  • This compound vs. Cy5 Azide: Cy5 azide is a far-red dye, which is advantageous for in vivo imaging and applications where autofluorescence from biological samples is a concern. It has a very high molar extinction coefficient but a lower quantum yield compared to ATTO 425.

A Comparative Guide to the HPLC Analysis of ATTO 425 Azide-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the high-performance liquid chromatography (HPLC) analysis of oligonucleotides labeled with ATTO 425 azide (B81097) and common alternative fluorescent dyes. The information presented herein is intended to assist researchers in selecting the appropriate analytical methods and fluorescent labels for their specific applications, with a focus on objective performance data and detailed experimental protocols.

Introduction to Fluorescently Labeled Oligonucleotides and HPLC Analysis

Fluorescently labeled oligonucleotides are indispensable tools in a wide array of molecular biology and diagnostic applications, including polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and DNA sequencing.[1][2] The purity and accurate characterization of these labeled oligonucleotides are critical for reliable experimental outcomes. High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase (IP-RP) HPLC, is the gold standard for the analysis and purification of these biomolecules.[3][4][5] This technique separates oligonucleotides based on their length, sequence, and the hydrophobicity of the attached dye.

ATTO 425 is a fluorescent dye belonging to the coumarin (B35378) class, known for its high fluorescence quantum yield, large Stokes-shift, and good photostability.[1][6][7] It is often used as a blue fluorescent label in various life science applications. The azide-functionalized version of ATTO 425 allows for its covalent attachment to alkyne-modified oligonucleotides via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.

This guide compares the HPLC analysis of ATTO 425 azide-labeled oligonucleotides with those labeled with two other widely used fluorescent dyes: 6-Carboxyfluorescein (FAM), a popular green-emitting dye, and Cyanine 5 (Cy5), a common far-red emitting dye.

Performance Comparison in HPLC Analysis

The retention time of a fluorescently labeled oligonucleotide in ion-pair reversed-phase HPLC is significantly influenced by the hydrophobicity of the attached dye. More hydrophobic dyes will interact more strongly with the stationary phase, leading to longer retention times. This property can be leveraged to achieve better separation from unlabeled or partially labeled species.

While direct, side-by-side quantitative HPLC data from a single study under identical conditions for oligonucleotides labeled with ATTO 425, FAM, and Cy5 is limited in publicly available literature, a comparative analysis can be constructed based on typical performance characteristics and data from individual studies. The following table summarizes the expected and reported performance of these dyes in IP-RP-HPLC.

FeatureATTO 4256-FAM (Fluorescein)Cy5 (Cyanine 5)
Dye Class CoumarinXantheneCyanine
Relative Hydrophobicity Moderately Hydrophilic[1]HydrophilicHydrophobic
Expected HPLC Retention Time IntermediateShorterLonger
Resolution from Unlabeled Oligo GoodModerateExcellent
Photostability High[1]ModerateModerate to Low
pH Sensitivity LowHigh (fluorescence decreases at lower pH)Low

Note: The exact retention times will vary depending on the oligonucleotide sequence and length, as well as the specific HPLC conditions (column, mobile phase composition, gradient, and temperature).

Experimental Protocols

Detailed methodologies are crucial for reproducible HPLC analysis. Below are representative protocols for the labeling of an alkyne-modified oligonucleotide with this compound and the subsequent HPLC analysis.

Protocol 1: Labeling of an Alkyne-Modified Oligonucleotide with this compound via Click Chemistry

This protocol is adapted from standard copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) procedures.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Copper(I) bromide (CuBr)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium Ascorbate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tert-butanol (t-BuOH)

  • Nuclease-free water

  • 0.3 M Sodium Acetate (NaOAc) solution

  • Cold ethanol

Procedure:

  • Prepare a 2 mM solution of the alkyne-modified oligonucleotide in nuclease-free water.

  • Prepare a 50 mM stock solution of this compound in a 1:1 mixture of DMSO and t-BuOH.

  • In a reaction vial, combine the alkyne-modified oligonucleotide, a 2-10 fold molar excess of the this compound solution, and a freshly prepared catalyst solution containing CuBr and TBTA.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours or at a slightly elevated temperature (e.g., 40-45°C) for a shorter duration (e.g., 30 minutes) to expedite the reaction.

  • Upon completion, precipitate the labeled oligonucleotide by adding 0.3 M NaOAc and cold ethanol.

  • Centrifuge to pellet the labeled oligonucleotide, wash with cold ethanol, and dry the pellet.

  • Resuspend the labeled oligonucleotide in a suitable buffer for HPLC analysis.

Protocol 2: Ion-Pair Reversed-Phase HPLC Analysis

This is a general protocol for the analysis of fluorescently labeled oligonucleotides.

Instrumentation and Columns:

  • A standard HPLC or UHPLC system equipped with a UV detector and, ideally, a fluorescence detector.

  • A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18).

Mobile Phases:

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in nuclease-free water.

  • Mobile Phase B: 100 mM TEAA, pH 7.0, in 50% acetonitrile.

Gradient Conditions:

  • A linear gradient from a low percentage of Mobile Phase B (e.g., 10-20%) to a higher percentage (e.g., 50-70%) over 20-40 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide and the hydrophobicity of the dye.

  • Flow rate: 0.5 - 1.0 mL/min for a standard analytical column.

  • Column Temperature: Elevated temperature (e.g., 50-60°C) is often used to improve peak shape and reduce secondary structures of the oligonucleotide.[8]

Detection:

  • UV detection at 260 nm to detect the oligonucleotide backbone.

  • Fluorescence detection at the excitation and emission maxima of the specific dye (for ATTO 425, λex ≈ 439 nm, λem ≈ 485 nm).

Visualization of Workflows and Relationships

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the analysis of a fluorescently labeled oligonucleotide sample using HPLC.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_data_analysis Data Analysis Oligo Labeled Oligonucleotide (Crude Product) Dissolve Dissolve in Mobile Phase A Oligo->Dissolve Injector Injector Dissolve->Injector Column C18 Column Injector->Column Detector UV/Fluorescence Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Analyze Peak Area, Retention Time, Purity Chromatogram->Analysis

Caption: Workflow for HPLC analysis of labeled oligonucleotides.

Comparison of Dye Properties

This diagram illustrates the relationship between the key properties of the fluorescent dyes discussed and their impact on HPLC performance.

Dye_Comparison cluster_dyes Fluorescent Dyes cluster_properties Key Properties cluster_hplc_performance HPLC Performance ATTO425 ATTO 425 Hydrophobicity Hydrophobicity ATTO425->Hydrophobicity Moderate Photostability Photostability ATTO425->Photostability High FAM FAM FAM->Hydrophobicity Low FAM->Photostability Moderate pH_Sensitivity pH Sensitivity FAM->pH_Sensitivity High Cy5 Cy5 Cy5->Hydrophobicity High Cy5->Photostability Moderate Retention Retention Time Hydrophobicity->Retention Resolution Resolution Hydrophobicity->Resolution

Caption: Relationship between dye properties and HPLC performance.

Conclusion

The choice of a fluorescent label for an oligonucleotide can have a significant impact on its analysis by ion-pair reversed-phase HPLC. ATTO 425, with its moderate hydrophilicity, offers a good balance between retention and resolution, making it a suitable candidate for a wide range of analytical applications. In comparison, the more hydrophilic FAM dye will typically elute earlier, which may be advantageous for rapid analyses but could offer less resolution from unlabeled species. Conversely, the hydrophobic Cy5 dye will exhibit longer retention times, providing excellent separation but requiring longer gradient times.

The selection of the optimal dye should be guided by the specific requirements of the application, including the desired resolution, analysis time, and the detection capabilities of the available instrumentation. The protocols and comparative data presented in this guide provide a foundation for making informed decisions in the analysis of fluorescently labeled oligonucleotides.

References

ATTO 425 Azide: A Comparative Guide for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in cutting-edge microscopy techniques, the selection of fluorescent probes is a critical determinant of experimental success. ATTO 425 azide (B81097), a coumarin-based dye, has emerged as a popular choice for labeling biomolecules in various applications, including super-resolution microscopy. This guide provides a comprehensive comparison of ATTO 425 azide's performance against other commercially available azide-functionalized fluorescent dyes in a similar spectral range. The information presented here, supported by photophysical data and a standardized experimental protocol, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific imaging needs.

Photophysical Properties: A Quantitative Comparison

The performance of a fluorescent dye in microscopy is largely dictated by its photophysical properties. Key parameters include the excitation and emission maxima (λex and λem), which determine the optimal laser lines and filter sets; the molar extinction coefficient (ε), a measure of how strongly the dye absorbs light at a given wavelength; and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield and molar extinction coefficient contribute to a brighter signal.

Below is a summary of the key photophysical properties of this compound and its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 439[1]485[1]45,000[1]0.90[1][2]
Alexa Fluor 405 Azide 401[3]421[3]35,000[4]Not specified
DyLight 405 Azide 400[5][6]420-421[5][6]30,000[6][7]High[6][8]
CF405S Azide 404[9]431[9]33,000[9]Not specified

Note: The quantum yield for Alexa Fluor 405 and CF405S azides are not consistently reported in the readily available documentation. DyLight 405 is consistently described as having a high fluorescence yield.

Performance in Microscopy Setups

The ideal fluorescent probe for microscopy should exhibit high brightness, photostability, and minimal background staining. While direct, independent comparative studies detailing the performance of these specific azide dyes in various microscopy setups are limited, we can infer potential performance based on their photophysical properties and manufacturer claims.

Confocal and Epifluorescence Microscopy: For standard fluorescence microscopy techniques, brightness is a key consideration. Based on its high molar extinction coefficient and exceptionally high quantum yield of 0.90, this compound is expected to provide a very bright signal, making it well-suited for detecting low-abundance targets.[1][10][11] Dyes like DyLight 405 are also reported to be very bright and photostable.[5]

Super-Resolution Microscopy (STORM, PALM): In localization-based super-resolution techniques, the photophysical properties of the dye, including its blinking behavior and photostability, are critical. While specific blinking characteristics are not detailed in the general specifications, the high photostability attributed to ATTO 425 makes it a promising candidate for these demanding applications.[1][11]

Experimental Protocol: Copper-Catalyzed Click Chemistry (CuAAC) for Cellular Labeling

The following is a generalized protocol for labeling alkyne-modified biomolecules in fixed cells using an azide-functionalized fluorescent dye like this compound. This protocol is a starting point and may require optimization for specific cell types and experimental conditions.

Materials:

  • Fixed cells containing alkyne-modified biomolecules

  • Azide-functionalized fluorescent dye (e.g., this compound)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper ligand (e.g., TBTA)

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Antifade mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, the components are typically added in the following order:

      • PBS (to final volume)

      • Fluorescent dye-azide (final concentration 1-10 µM)

      • Copper(II) sulfate (final concentration 100-200 µM)

      • Copper ligand (e.g., TBTA, final concentration 500-1000 µM)

      • Sodium ascorbate (B8700270) (freshly prepared, final concentration 2.5-5 mM)

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • (Optional) Stain nuclei with a suitable counterstain (e.g., DAPI).

    • Wash cells three times with PBS.

    • Mount the coverslip on a microscope slide using an antifade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate laser lines and emission filters for the chosen dye. For ATTO 425, excitation is optimal around 440 nm, and emission should be collected around 485 nm.

Visualizing Experimental Concepts

To aid in the understanding of the experimental workflow and the underlying principles of fluorescence, the following diagrams are provided.

G cluster_workflow Click Chemistry Experimental Workflow A Fix and Permeabilize Cells B Prepare Click Reaction Cocktail (this compound, CuSO4, Ligand, Reducing Agent) A->B C Incubate Cells with Cocktail B->C D Wash to Remove Unreacted Components C->D E Mount and Image D->E

Click Chemistry Workflow

G cluster_jablonski Simplified Jablonski Diagram S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Excitation (Absorption of Photon) S1->S0 Fluorescence (Emission of Photon) S1->S0 Non-radiative Decay (e.g., heat) S1->S0 Photobleaching (Irreversible)

References

A Comparative Guide to Alternatives for ATTO 425 Azide in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal fluorescent probes for live-cell imaging, this guide provides a comprehensive comparison of alternatives to ATTO 425 azide (B81097). We delve into the performance of prominent azide-functionalized dyes, supported by quantitative data and detailed experimental protocols, to facilitate informed decisions for your specific research needs.

The advent of bioorthogonal chemistry has revolutionized the study of dynamic cellular processes. The ability to specifically label biomolecules with fluorescent probes in their native environment, without perturbing cellular functions, has opened new frontiers in our understanding of biology. ATTO 425 azide is a well-established coumarin-based dye for such applications. However, a growing portfolio of alternative azide-functionalized fluorophores offers a range of photophysical properties that may be better suited for particular experimental setups. This guide focuses on a selection of these alternatives, highlighting their key characteristics and providing the necessary information to integrate them into your live-cell imaging workflows.

Performance Comparison of Azide-Functionalized Fluorescent Dyes

The selection of a fluorescent probe is a critical step in any live-cell imaging experiment. Factors such as brightness, photostability, and cell permeability are paramount for acquiring high-quality data. The following table summarizes the key photophysical properties of this compound and a selection of viable alternatives. Brighter dyes, characterized by high extinction coefficients and quantum yields, allow for lower illumination intensity, thereby reducing phototoxicity and photobleaching.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)Cell Permeability
This compound 43948545,000[1]0.90[1]40,500Moderately Hydrophilic[2]
Janelia Fluor 549 Azide 549[3][4]571[3][4]101,000[3][4][5]0.88[3][4][5]88,880Yes[3][4]
CF 405M Azide 408[6][7]452[6][7]41,000[7]Not specifiedNot specifiedYes
MaP555-Azide 558[8]578[8]Not specifiedNot specifiedNot specifiedHigh[8]

Key Considerations for Selecting an Alternative

  • Janelia Fluor 549 Azide: This dye stands out for its exceptional brightness and high quantum yield, making it an excellent choice for detecting low-abundance targets.[3][4][5] Its proven cell permeability simplifies staining protocols for intracellular imaging.[3][4]

  • CF 405M Azide: With its excitation maximum in the violet range, CF 405M azide is suitable for multiplexing experiments with green and red fluorophores. It is a good alternative when working with instrumentation equipped with a 405 nm laser.

  • MaP555-Azide: This probe is particularly noteworthy for its high cell permeability and fluorogenic properties.[8] Fluorogenicity, the ability to increase fluorescence upon binding to the target, is highly advantageous for no-wash live-cell imaging, as it minimizes background fluorescence from unbound probes.

Experimental Methodologies

The successful application of these azide-functionalized dyes in live-cell imaging hinges on a robust experimental protocol. The following sections outline the key steps for metabolic labeling and subsequent fluorescent detection using strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction that is well-suited for live-cell applications due to its biocompatibility.

Metabolic Labeling of Cellular Targets

To introduce azide functionalities into specific biomolecules, cells are cultured in the presence of metabolic precursors bearing an azide group.

  • For Protein Labeling: To visualize newly synthesized proteins, cells are incubated with an amino acid analog, L-azidohomoalanine (AHA), which is incorporated into proteins during translation.

  • For Glycan Labeling: To study glycan dynamics, cells are treated with an azide-modified sugar, such as peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is metabolized and integrated into cellular glycans.

Protocol for Metabolic Labeling:

  • Cell Seeding: Plate cells on a suitable imaging dish or plate to achieve the desired confluence for imaging.

  • Preparation of Labeling Medium: Prepare a complete cell culture medium supplemented with the azide-containing metabolic precursor. The final concentration of the precursor should be optimized for the specific cell type and experimental goals, but a starting point of 25-50 µM for Ac4ManNAz and 50-100 µM for AHA is often used.

  • Incubation: Replace the normal growth medium with the labeling medium and incubate the cells for a period sufficient for the incorporation of the azide precursor. This can range from a few hours to overnight, depending on the turnover rate of the target biomolecule.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove the unincorporated azide precursor.

Fluorescent Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Once the azide groups are incorporated into the target biomolecules, they can be specifically labeled with a fluorescent dye functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Protocol for SPAAC Labeling:

  • Preparation of Staining Solution: Prepare a solution of the strained alkyne-functionalized fluorescent dye (e.g., Janelia Fluor 549-DBCO) in a biocompatible buffer, such as PBS or live-cell imaging medium. The optimal concentration of the dye should be determined empirically, but a starting range of 1-10 µM is common.

  • Labeling: Add the staining solution to the metabolically labeled cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound dye.

  • Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Visualizing Cellular Processes

The combination of metabolic labeling and bioorthogonal click chemistry provides a powerful tool to visualize a wide array of cellular processes.

Experimental_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_spaac SPAAC Reaction Start Live Cells Metabolic_Precursor Incubate with Azide-Precursor (e.g., AHA, Ac4ManNAz) Start->Metabolic_Precursor Incorporation Azide Incorporation into Biomolecules Metabolic_Precursor->Incorporation Wash1 Wash to Remove Excess Precursor Incorporation->Wash1 Strained_Alkyne_Dye Add Strained Alkyne- Fluorescent Dye Wash1->Strained_Alkyne_Dye Click_Reaction Strain-Promoted Azide-Alkyne Cycloaddition Strained_Alkyne_Dye->Click_Reaction Wash2 Wash to Remove Unbound Dye Click_Reaction->Wash2 Imaging Live-Cell Imaging Wash2->Imaging

Caption: Experimental workflow for live-cell imaging.

A prime example is the tracking of newly synthesized proteins. By pulse-labeling cells with AHA, researchers can follow the fate of these proteins, from their synthesis in the endoplasmic reticulum and Golgi apparatus to their final destination within the cell.

Protein_Synthesis_Pathway cluster_labeling Fluorescent Labeling (SPAAC) AHA L-Azidohomoalanine (AHA) in Culture Medium Ribosome Ribosome AHA->Ribosome Incorporation during protein synthesis ER Endoplasmic Reticulum (ER) Ribosome->ER Co-translational translocation Golgi Golgi Apparatus ER->Golgi Vesicular transport Label_ER Labeling in ER ER->Label_ER Vesicle Transport Vesicle Golgi->Vesicle Packaging Label_Golgi Labeling in Golgi Golgi->Label_Golgi Destination Final Destination (e.g., Plasma Membrane, Organelles) Vesicle->Destination Targeting and Fusion Label_Vesicle Labeling in Vesicles Vesicle->Label_Vesicle Label_Destination Labeling at Destination Destination->Label_Destination

Caption: Protein synthesis and labeling pathway.

Similarly, the trafficking of glycans, which plays a crucial role in cell signaling and recognition, can be monitored by labeling with azido-sugars. This allows for the visualization of glycan processing through the secretory pathway and their presentation on the cell surface.

By providing a clear comparison of performance metrics and detailed experimental guidelines, this guide aims to empower researchers to select the most appropriate fluorescent azide probe for their live-cell imaging experiments, ultimately leading to more insightful and impactful scientific discoveries.

References

A Comparative Guide to the Purity of ATTO 425 Azide Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of bioconjugation and fluorescence imaging, the purity of chemical probes is paramount. This guide provides an objective comparison of ATTO 425 azide (B81097), a fluorescent probe for click chemistry, with other commercially available alternatives. We present supporting data on purity specifications and detail experimental protocols for in-house validation, ensuring the reliability and reproducibility of your research.

Performance Comparison of Fluorescent Azide Probes

The purity of fluorescent azide probes is a critical factor that directly impacts the efficiency and outcome of labeling reactions. Impurities can lead to lower conjugation yields, higher background signals, and difficulties in data interpretation. The following table summarizes the publicly available purity specifications for ATTO 425 azide and several common alternatives.

Fluorescent ProbeSupplier Example(s)Reported Purity (by HPLC)Key Features
This compound ATTO-TEC≥90%[1][2]Coumarin-based dye, large Stokes shift, good photostability[3]
Alexa Fluor 488 Azide Thermo Fisher Scientific≥90% (a specific lot showed 99%)[4][5]Bright and photostable fluorescein (B123965) derivative[4][5]
Cy5 Azide Various (e.g., Vector Labs, Jena Bioscience, RayBiotech)>95% to >99%[6][7][8][9]Far-red fluorescence, water-soluble[6]
Azide-fluor 488 (Rhodamine 110 derivative) Sigma-Aldrich≥90%[1][2]Rhodamine-based dye[1]

Note: Purity values are based on information from supplier documentation and may vary between batches and suppliers. It is always recommended to consult the Certificate of Analysis for a specific lot.

Experimental Protocols for Purity Validation

Independent verification of probe purity is a crucial step for rigorous scientific research. Below are detailed methodologies for key experiments to assess the purity of this compound and other fluorescent azide conjugates.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for assessing the purity of fluorescent dyes and their conjugates.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or diode array detector (DAD) and a fluorescence detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient of two solvents is commonly employed:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient might be from 5% to 95% Solvent B over 20-30 minutes.

  • Detection:

    • UV-Vis/DAD: Monitor at the absorbance maximum of the dye (e.g., ~439 nm for ATTO 425) and at a lower wavelength (e.g., 254 nm) to detect non-fluorescent impurities.

    • Fluorescence Detector: Excite at the dye's excitation maximum and monitor at its emission maximum (e.g., Ex/Em: 439/485 nm for ATTO 425).

  • Sample Preparation: Dissolve a small amount of the azide conjugate in a suitable solvent (e.g., DMSO, DMF, or the mobile phase).

  • Data Analysis: The purity is determined by calculating the peak area of the main compound as a percentage of the total peak area in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the fluorescent azide conjugate and to identify potential impurities.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Sample Preparation: The sample is prepared as for HPLC analysis.

  • Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured.

  • Data Interpretation: The measured molecular weight should correspond to the expected molecular weight of the fluorescent azide conjugate. Any additional peaks may indicate the presence of impurities, such as unreacted starting materials, byproducts, or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Data Interpretation: The chemical shifts and coupling constants should be consistent with the structure of the fluorescent azide. The presence of unexpected signals may indicate impurities. It is important to be aware that paramagnetic metal impurities, which can be present from the synthesis or subsequent reactions, can lead to signal distortion or disappearance in NMR spectra[10].

Visualizing the Validation Workflow and Application

To further clarify the process of validating and utilizing fluorescent azide probes, the following diagrams illustrate the logical workflow for purity assessment and a typical application in click chemistry.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Data Evaluation cluster_4 Decision Dissolve Probe Dissolve Fluorescent Azide Probe HPLC HPLC Analysis (UV-Vis & Fluorescence) Dissolve Probe->HPLC MassSpec Mass Spectrometry (LC-MS or Direct Infusion) Dissolve Probe->MassSpec NMR NMR Spectroscopy (¹H, ¹³C) Dissolve Probe->NMR HPLC->MassSpec If coupled Purity_Assessment Assess Purity (Peak Area %) HPLC->Purity_Assessment Identity_Confirmation Confirm Identity (MW & Structure) MassSpec->Identity_Confirmation NMR->Identity_Confirmation Decision Purity & Identity Confirmed? Purity_Assessment->Decision Identity_Confirmation->Decision Proceed Proceed with Application Decision->Proceed Yes Purify_or_Reject Purify or Reject Batch Decision->Purify_or_Reject No

Caption: Workflow for the validation of fluorescent azide conjugate purity.

Click_Chemistry_Signaling_Pathway cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product cluster_3 Downstream Application ATTO425_Azide This compound (Fluorescent Probe) Labeled_Biomolecule Fluorescently Labeled Biomolecule ATTO425_Azide->Labeled_Biomolecule Click Reaction Alkyne_Biomolecule Alkyne-Modified Biomolecule Alkyne_Biomolecule->Labeled_Biomolecule Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) Catalyst->Labeled_Biomolecule Detection Fluorescence Detection (Microscopy, Flow Cytometry, etc.) Labeled_Biomolecule->Detection

Caption: A simplified diagram of a copper-catalyzed click chemistry reaction.

Conclusion

The purity of fluorescent azide probes is a critical parameter for successful and reproducible bioconjugation experiments. While this compound is a high-performance dye, its purity specifications are comparable to other commercially available fluorescent azides. Researchers should carefully consider the reported purity of a given probe and, for critical applications, perform in-house validation using the protocols outlined in this guide. By ensuring the high purity of these essential reagents, scientists can have greater confidence in their experimental results and contribute to the advancement of their respective fields.

References

A Comparative Guide to the Brightness of ATTO 425 Azide and Other Blue Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in fluorescence-based applications, the selection of the appropriate fluorescent dye is paramount to achieving high sensitivity and robust data. This guide provides a comparative analysis of the brightness of ATTO 425 azide (B81097) against other commonly used blue fluorescent dyes, namely Alexa Fluor 405 and Pacific Blue. The comparison is based on their key photophysical properties, which are essential determinants of a fluorophore's performance.

Photophysical Properties and Brightness Comparison

The brightness of a fluorescent dye is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient indicates the efficiency of light absorption at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.[1]

A summary of the key photophysical properties of ATTO 425, Alexa Fluor 405, and Pacific Blue is presented in the table below.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
ATTO 425 439[2][3]485[2][3]45,000[3]0.90[3]40,500
Alexa Fluor 405 401[4]421[4]34,000[4]Not specified-
Pacific Blue 401[5]452[5]46,000[5]0.78[5]35,880

Based on the available data, ATTO 425 exhibits the highest theoretical brightness value (40,500), primarily driven by its exceptionally high quantum yield of 0.90.[3] Pacific Blue also demonstrates strong brightness, with a high molar extinction coefficient and a good quantum yield.[5] While the quantum yield for Alexa Fluor 405 was not explicitly found in the search results, its molar extinction coefficient is the lowest among the three, suggesting its brightness may be comparatively lower. It is important to note that the actual performance in a specific experimental context can be influenced by factors such as the local environment of the dye, conjugation efficiency, and instrument settings.

Experimental Protocols

Detailed and reliable protocols are crucial for successful labeling and imaging experiments. Below are representative protocols for the conjugation of these dyes to proteins.

Protocol for Labeling Proteins with ATTO 425 Azide via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of azides.

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

  • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein (final concentration 1-10 mg/mL)

    • This compound stock solution (to achieve a 5-10 fold molar excess over the protein)

    • CuSO₄ stock solution (final concentration 1 mM)

    • THPTA stock solution (final concentration 5 mM)

  • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 10 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the labeled protein by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS) to remove unreacted dye and other small molecules.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 439 nm.

Protocol for Labeling Antibodies with Alexa Fluor 405 NHS Ester

This protocol is for labeling primary amines on an antibody with Alexa Fluor 405 NHS ester.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS).

  • Alexa Fluor 405 NHS Ester

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3. If the antibody is in a different buffer, perform a buffer exchange.

  • Prepare a 10 mg/mL stock solution of Alexa Fluor 405 NHS ester in anhydrous DMSO or DMF immediately before use.

  • Add the dye stock solution to the antibody solution. A typical starting point is a 10-fold molar excess of dye to antibody. Add the dye dropwise while gently stirring.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purify the labeled antibody using a desalting column equilibrated with PBS to remove unreacted dye.

  • Determine the DOL by measuring the absorbance of the conjugate at 280 nm and 401 nm.

Protocol for Antibody Labeling with Pacific Blue Succinimidyl Ester

This protocol outlines the labeling of antibodies with Pacific Blue succinimidyl ester.

Materials:

  • Antibody in an amine-free buffer.

  • Pacific Blue succinimidyl ester

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Prepare a 10 mM stock solution of Pacific Blue succinimidyl ester in anhydrous DMSO.

  • Add the dye stock solution to the antibody solution at a 10- to 20-fold molar excess.

  • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purify the labeled antibody using a desalting column equilibrated with PBS.

  • Calculate the DOL by measuring the absorbance at 280 nm and 401 nm.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for fluorescently labeling a protein of interest (POI) and subsequent imaging.

experimental_workflow cluster_preparation Preparation cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis & Imaging POI Protein of Interest (POI) Reaction Conjugation Reaction POI->Reaction Dye Fluorescent Dye (e.g., this compound) Dye->Reaction Buffer Reaction Buffer Buffer->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Analysis Characterization (DOL, Concentration) Purification->Analysis Imaging Fluorescence Imaging (e.g., Microscopy, Flow Cytometry) Analysis->Imaging

Caption: Workflow for fluorescent labeling of a protein.

References

Safety Operating Guide

Proper Disposal of ATTO 425 Azide: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Safe and compliant disposal of ATTO 425 azide (B81097) is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this fluorescent dye, which contains a potentially hazardous azide functional group. Adherence to these protocols is essential to mitigate risks associated with the chemical's reactivity and potential toxicity.

Immediate Safety and Handling Precautions

Before handling ATTO 425 azide, it is crucial to consult the material safety data sheet (MSDS) provided by the manufacturer.[1][2] The toxicological properties of many specialized chemicals, including this compound, are often not fully investigated, warranting a cautious approach.[3] Therefore, it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Handling:

  • Avoid generating dust or aerosols.

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Prevent contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[3]

  • Keep away from incompatible materials such as strong acids and heavy metals, as azides can form explosive compounds.

Step-by-Step Disposal Procedure

The disposal of this compound and any associated waste must be conducted in accordance with federal, state, and local regulations.[3] The following steps provide a general framework for proper disposal:

  • Segregation of Waste: All materials contaminated with this compound must be segregated as hazardous waste. This includes:

    • Unused or expired this compound solid.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, microfuge tubes, and gloves.

    • Rinsate from cleaning contaminated glassware.

  • Waste Collection:

    • Collect all this compound waste in a clearly labeled, sealed, and compatible waste container.

    • The label should prominently display "Hazardous Waste" and "Contains Azide Compounds."

  • Avoid Drain Disposal: Under no circumstances should this compound or its waste be disposed of down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department should be contacted for guidance on the specific disposal procedures for azide-containing waste. They will arrange for the collection and proper disposal by a licensed hazardous waste management company.

Quantitative Data Summary

PropertyValueSource
Maximum Excitation Wavelength (λex)439 nmATTO-TEC
Maximum Emission Wavelength (λem)485 nmATTO-TEC
Molar Absorptivity (ε)4.5 x 10⁴ cm⁻¹M⁻¹ATTO-TEC
Fluorescence Quantum Yield (η)0.90ATTO-TEC

Experimental Workflow for Waste Generation

The primary experimental protocol that generates this compound waste is its use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for labeling biomolecules.

Methodology for a Typical CuAAC Labeling Reaction:

  • Preparation of Stock Solutions: this compound is dissolved in an anhydrous polar solvent such as DMF or DMSO to a desired stock concentration.

  • Reaction Setup: The alkyne-modified biomolecule is dissolved in a reaction buffer. The this compound stock solution is added, followed by the copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

  • Incubation: The reaction mixture is incubated at room temperature or 37°C for a specified period.

  • Purification: The labeled biomolecule is purified from unreacted dye and catalyst components using methods such as gel filtration or dialysis.

  • Waste Generation: All solutions and materials from these steps, including reaction mixtures, purification fractions containing unreacted dye, and contaminated labware, constitute hazardous waste.

Disposal Decision Pathway

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound waste.

G This compound Disposal Decision Pathway start Waste Generated Containing this compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., unused reagent, contaminated tips, gloves) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., stock solutions, reaction mixtures, rinsate) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for solid hazardous waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid hazardous waste. liquid_waste->collect_liquid no_drain DO NOT dispose down the drain. collect_solid->no_drain collect_liquid->no_drain contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. no_drain->contact_ehs

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling ATTO 425 Azide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists in drug development must prioritize safety when handling chemical reagents. This guide provides essential safety and logistical information for the handling of ATTO 425 azide (B81097), a fluorescent dye containing an azide functional group. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.

It is imperative to always consult the manufacturer-specific Safety Data Sheet (SDS) for ATTO 425 azide before use. This document contains detailed information regarding the specific hazards and handling requirements of the product.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing solid this compound Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.Two pairs of nitrile gloves.A lab coat that is fully buttoned with sleeves extending to the wrists.Work in a certified chemical fume hood.
Preparing stock solutions Chemical splash goggles. A face shield is recommended.Two pairs of nitrile gloves.A lab coat that is fully buttoned with sleeves extending to the wrists.Work in a certified chemical fume hood.
Conducting reactions Chemical splash goggles.Two pairs of nitrile gloves.A lab coat that is fully buttoned with sleeves extending to the wrists.Work in a certified chemical fume hood.
Handling dilute solutions Safety glasses with side shields.Nitrile gloves.A lab coat.Not generally required if handled in a well-ventilated area.
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a lab coat.An air-purifying respirator with appropriate cartridges may be necessary for large spills or if ventilation is inadequate.

Operational and Disposal Plan

A systematic approach to handling and disposal is critical to mitigate the risks associated with this compound, particularly due to the azide component's potential for forming explosive compounds.

StepProcedure
1. Engineering Controls All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of any potentially harmful dust or aerosols.
2. Safe Handling Practices - Avoid contact with skin and eyes. - Do not use metal spatulas or other metal instruments when handling solid azide compounds to prevent the formation of shock-sensitive metal azides. Use plastic or ceramic spatulas. - Avoid friction, grinding, or shock. - Keep away from acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid. - Incompatible with heavy metals, their salts, and halogenated solvents.
3. Spill Cleanup Small Spills: - Alert others in the area. - Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite (B1170534) or sand. - Carefully sweep the material into a designated, non-metal waste container. - Decontaminate the spill area with a 70% ethanol (B145695) solution or soap and water. Large Spills: - Evacuate the area immediately. - Alert your institution's environmental health and safety (EHS) department. - Do not attempt to clean up a large spill without specialized training and equipment.
4. Decontamination - All glassware and equipment should be decontaminated after use. - Rinse with an appropriate solvent (e.g., ethanol or acetone) to remove the fluorescent dye, followed by a thorough wash with soap and water. - For azide decontamination, a freshly prepared 20% aqueous solution of sodium nitrite (B80452) followed by the gradual addition of 20% sulfuric acid can be used to destroy the azide. This procedure should only be performed by trained personnel in a chemical fume hood.
5. Waste Disposal - This compound Waste: Collect all waste containing this compound in a clearly labeled, non-metal, and sealed hazardous waste container. Do not mix with other waste streams, especially acidic or heavy metal waste. - Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be disposed of as hazardous waste. - Disposal Method: Contact your institution's EHS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.